molecular formula C8H8Cl3N3O4S2 B1669243 Clorsulon CAS No. 60200-06-8

Clorsulon

Número de catálogo: B1669243
Número CAS: 60200-06-8
Peso molecular: 380.7 g/mol
Clave InChI: QOVTVIYTBRHADL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-amino-6-(1,2,2-trichloroethenyl)benzene-1,3-disulfonamide is a sulfonamide and a member of benzenes.
CLORSULON is a small molecule drug with a maximum clinical trial phase of II.
potent fasciolicide;  structure

Propiedades

IUPAC Name

4-amino-6-(1,2,2-trichloroethenyl)benzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl3N3O4S2/c9-7(8(10)11)3-1-4(12)6(20(14,17)18)2-5(3)19(13,15)16/h1-2H,12H2,(H2,13,15,16)(H2,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVTVIYTBRHADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)C(=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045488
Record name Clorsulon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60200-06-8
Record name Clorsulon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60200-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clorsulon [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060200068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clorsulon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11389
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CLORSULON
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clorsulon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clorsulon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLORSULON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG1ZDO6LRD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Clorsulon's Inhibition of Glycolytic Pathway Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorsulon, a compound belonging to the benzenesulphonamide family, is a potent anthelmintic agent effective against the liver fluke, Fasciola hepatica.[1] Its mechanism of action lies in the targeted disruption of the parasite's primary energy metabolic pathway: glycolysis. This technical guide provides an in-depth analysis of this compound's inhibitory effects on key enzymes within the glycolytic pathway of Fasciola hepatica, offering valuable insights for researchers, scientists, and professionals involved in drug development and parasitology.

Fasciola hepatica resides in the bile ducts of its host, an environment with limited oxygen availability. Consequently, the fluke is heavily reliant on anaerobic glycolysis for ATP production.[2][3] By targeting this critical pathway, this compound effectively starves the parasite of energy, leading to its paralysis and death.[4] Specifically, this compound acts as a competitive inhibitor of two crucial enzymes: 3-phosphoglycerate (B1209933) kinase (PGK) and phosphoglycerate mutase (PGAM).[1]

Mechanism of Action: Competitive Inhibition

This compound exhibits a competitive inhibition mechanism against both PGK and PGAM.[1] This means that this compound's molecular structure resembles that of the natural substrates for these enzymes. As a result, this compound binds to the active site of the enzymes, preventing the binding of their respective substrates and thereby halting the glycolytic process.

Data Presentation: Quantitative Inhibition Data

The following table summarizes the available quantitative data on the inhibition of glycolytic enzymes by this compound.

Enzyme TargetInhibitorInhibition TypeSubstrate(s)Ki ValueIC50 ValueOrganism
3-Phosphoglycerate Kinase (PGK)This compoundCompetitive3-Phosphoglycerate, ATP0.29 mM[4][5]Not AvailableFasciola hepatica
Phosphoglycerate Mutase (PGAM)This compoundCompetitive3-Phosphoglycerate0.29 mM[4][5]Not AvailableFasciola hepatica

Signaling Pathways and Logical Relationships

To visualize the mechanism of action and the affected metabolic pathway, the following diagrams are provided.

Glycolytic_Pathway_Fasciola_hepatica cluster_inhibition This compound Inhibition Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase DHAP Dihydroxyacetone phosphate F16BP->DHAP Aldolase GAP Glyceraldehyde-3-phosphate F16BP->GAP Aldolase DHAP->GAP Triose-phosphate isomerase BPG13 1,3-Bisphosphoglycerate GAP->BPG13 Glyceraldehyde-3-phosphate dehydrogenase PG3 3-Phosphoglycerate BPG13->PG3 PGK PG2 2-Phosphoglycerate PG3->PG2 PGAM PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate (B1213749) Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate (B86563) Lactate Pyruvate->Lactate Lactate dehydrogenase PGK Phosphoglycerate Kinase (PGK) PGAM Phosphoglycerate Mutase (PGAM) This compound This compound This compound->PGK This compound->PGAM

Caption: Glycolytic pathway in Fasciola hepatica and points of inhibition by this compound.

Clorsulon_Mechanism cluster_normal Normal Reaction cluster_inhibition Competitive Inhibition This compound This compound Enzyme PGK or PGAM (Active Site) This compound->Enzyme Competes for active site EnzymeSubstrate Enzyme-Substrate Complex EnzymeInhibitor Enzyme-Inhibitor Complex (Inactive) Substrate 3-Phosphoglycerate or ATP Substrate->Enzyme Binds to active site EnzymeSubstrate->Enzyme Releases Product Product (Glycolysis Continues) EnzymeSubstrate->Product EnzymeInhibitor->Enzyme Reversible binding EnzymeInhibitor->Product Blocks reaction

Caption: Mechanism of competitive inhibition of glycolytic enzymes by this compound.

Experimental Protocols

The following are generalized protocols for determining the inhibitory activity of this compound on 3-phosphoglycerate kinase (PGK) and phosphoglycerate mutase (PGAM) from Fasciola hepatica. These protocols are based on standard spectrophotometric enzyme assay principles and can be adapted for specific laboratory conditions.

Protocol for 3-Phosphoglycerate Kinase (PGK) Inhibition Assay

Principle: The activity of PGK is measured by coupling the production of ADP to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. The oxidation of NADH to NAD+ by LDH is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified PGK from Fasciola hepatica

  • This compound

  • 3-Phosphoglycerate (3-PG)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. A dilution series of this compound should be prepared to determine the IC50 value.

  • Assay Mixture: Prepare a reaction mixture containing assay buffer, 3-PG, ATP, PEP, NADH, PK, and LDH.

  • Inhibitor Incubation: Add a fixed amount of purified PGK enzyme to the wells of the microplate. Then, add varying concentrations of this compound to the respective wells. Include a control well with no inhibitor. Incubate for a short period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the assay mixture to all wells.

  • Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value. For Ki determination, perform the assay at different substrate concentrations.

PGK_Assay_Workflow start Start prep Prepare Reagents (Enzyme, Substrates, this compound, Coupling Enzymes) start->prep plate Dispense PGK Enzyme and This compound dilutions into 96-well plate prep->plate incubate Pre-incubate at constant temperature plate->incubate initiate Initiate reaction by adding Assay Mixture (with substrates & NADH) incubate->initiate read Measure Absorbance at 340 nm (Kinetic Read) initiate->read analyze Calculate initial rates (V₀) and determine % Inhibition, IC50, and Ki read->analyze end End analyze->end

Caption: Experimental workflow for the PGK inhibition assay.

Protocol for Phosphoglycerate Mutase (PGAM) Inhibition Assay

Principle: The activity of PGAM is measured by coupling the formation of 2-phosphoglycerate to the enolase (ENO), pyruvate kinase (PK), and lactate dehydrogenase (LDH) system. The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified PGAM from Fasciola hepatica

  • This compound

  • 3-Phosphoglycerate (3-PG)

  • ADP

  • NADH

  • Enolase (ENO)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Assay Buffer (e.g., 50 mM Imidazole-HCl, pH 7.0, containing 5 mM MgCl2, 1 mM EDTA, and 2 mM DTT)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. Prepare a dilution series of this compound.

  • Assay Mixture: Prepare a reaction mixture containing assay buffer, ADP, NADH, ENO, PK, and LDH.

  • Inhibitor Incubation: Add a fixed amount of purified PGAM enzyme to the wells of the microplate, followed by varying concentrations of this compound. Include a control well without the inhibitor. Incubate for a short period (e.g., 10-15 minutes) at a constant temperature.

  • Reaction Initiation: Start the reaction by adding the substrate, 3-PG, to all wells.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 and Ki values as described in the PGK assay protocol.

PGAM_Assay_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, this compound, Coupling Enzymes) start->prep plate Dispense PGAM Enzyme and This compound dilutions into 96-well plate prep->plate incubate Pre-incubate at constant temperature plate->incubate initiate Initiate reaction by adding Assay Mixture (with 3-PG & NADH) incubate->initiate read Measure Absorbance at 340 nm (Kinetic Read) initiate->read analyze Calculate initial rates (V₀) and determine % Inhibition, IC50, and Ki read->analyze end End analyze->end

Caption: Experimental workflow for the PGAM inhibition assay.

Conclusion

This compound's efficacy as a fasciolicide is rooted in its specific and competitive inhibition of two key glycolytic enzymes, 3-phosphoglycerate kinase and phosphoglycerate mutase, in Fasciola hepatica. This targeted disruption of the parasite's central energy-producing pathway underscores the potential of metabolic enzymes as valuable targets for the development of new anthelmintic drugs. Further research to determine the precise IC50 values and to explore the structural basis of this compound's interaction with these enzymes could pave the way for the design of even more potent and selective inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and to explore novel strategies for combating parasitic infections.

References

Molecular Targets of Benzenesulfonamide Anthelmintics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonamide (B165840) anthelmintics represent a critical class of compounds in veterinary medicine for the control of parasitic nematodes, particularly in livestock. Their distinct mode of action provides an essential tool against nematode populations that have developed resistance to other anthelmintic classes. This technical guide provides an in-depth overview of the molecular targets of these compounds, focusing on the well-characterized agent, monepantel (B609222). It summarizes key quantitative data, details experimental protocols for target validation and characterization, and visualizes the associated biological pathways and workflows.

Core Molecular Target: Nematode-Specific Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The primary molecular target of the benzenesulfonamide anthelmintic monepantel is a unique, nematode-specific subclass of nicotinic acetylcholine receptors (nAChRs). These receptors belong to the DEG-3/DES-2 group of ligand-gated ion channels, which are absent in mammals, providing a basis for the selective toxicity of this drug class.[1][2]

Key receptor subunits targeted by monepantel include:

  • ACR-23: A key target in the model organism Caenorhabditis elegans.[3][4][5]

  • MPTL-1: The homolog of ACR-23 in the economically significant parasitic nematode Haemonchus contortus.[3][6]

Monepantel's interaction with these receptors is complex. At low nanomolar concentrations, it acts as a positive allosteric modulator, enhancing the effect of the natural agonist.[6] At higher micromolar concentrations, it can act as a direct agonist, leading to the opening of the ion channel.[3][6] This activation results in an uncontrolled influx of ions, causing depolarization of muscle cells, which leads to spastic paralysis and eventual death of the nematode.[6]

Interestingly, studies on nAChRs from other nematode species, such as Ascaris suum and Oesophagostomum dentatum, have shown that monepantel can also act as a non-competitive antagonist on certain nAChR subtypes.[7]

Quantitative Data on Monepantel-Target Interactions

The following tables summarize the quantitative data on the interaction of monepantel and its metabolites with their molecular targets.

CompoundTarget ReceptorNematode SpeciesAssay SystemParameterValueReference
MonepantelACR-23Caenorhabditis elegansHEK293 CellsEC50 (as agonist)2.13 µM[8]
MonepantelMPTL-1Haemonchus contortusXenopus OocytesAgonist Activity>0.1 µM[3]
MonepantelACR-16Ascaris suumXenopus OocytesIC50 (antagonist)1.6 ± 3.1 nM[7]
MonepantelLarval MotilityHaemonchus contortusIn vitro motility assayIC500.4 ± 0.09 µM

Signaling Pathway and Mechanism of Action

The binding of monepantel to the DEG-3/DES-2 subclass of nAChRs initiates a signaling cascade that ultimately leads to nematode paralysis.

Monepantel_Signaling_Pathway Monepantel Monepantel nAChR DEG-3/DES-2 nAChR (e.g., ACR-23, MPTL-1) Monepantel->nAChR Binds to receptor Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Ion_Influx Uncontrolled Ion Influx (Na+, K+) Ion_Channel->Ion_Influx Depolarization Muscle Cell Depolarization Ion_Influx->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis Death Nematode Death Paralysis->Death

Caption: Signaling pathway of monepantel leading to nematode paralysis.

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to functionally express nematode nAChRs and measure the effects of benzenesulfonamide compounds on their activity.

Materials:

  • Xenopus laevis oocytes

  • cRNA of the target receptor subunits (e.g., H. contortus DEG-3 and DES-2)

  • Collagenase solution (1.25 mg/ml in Ca2+-free Barth's solution)

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5)

  • Recording solution (ND96)

  • Microinjection setup

  • TEVC amplifier and recording system

  • Glass microelectrodes (filled with 3 M KCl)

Procedure:

  • Oocyte Preparation: Surgically harvest oocytes from an anesthetized female Xenopus laevis.

  • Defolliculation: Treat the oocytes with collagenase solution for approximately 2 hours at room temperature to remove the follicular cell layer.

  • cRNA Injection: Inject Stage V-VI oocytes with 50 nl of a solution containing the cRNAs of the receptor subunits (e.g., a 1:1 ratio of DEG-3 and DES-2 cRNA, at a total concentration of 5-20 ng).

  • Incubation: Incubate the injected oocytes at 16-18°C for 2-4 days in ND96 solution supplemented with antibiotics to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber perfused with ND96 solution.

    • Impale the oocyte with two glass microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

    • Apply the agonist (e.g., choline) in the presence and absence of various concentrations of the benzenesulfonamide compound.

    • Record the resulting currents to determine the effect of the compound (agonism, antagonism, or allosteric modulation).

TEVC_Workflow Start Start Harvest_Oocytes Harvest Xenopus Oocytes Start->Harvest_Oocytes Defolliculate Defolliculate Oocytes Harvest_Oocytes->Defolliculate Inject_cRNA Inject Receptor cRNA Defolliculate->Inject_cRNA Incubate Incubate (2-4 days) Inject_cRNA->Incubate TEVC_Setup Prepare TEVC Setup Incubate->TEVC_Setup Record_Currents Record Ion Channel Currents TEVC_Setup->Record_Currents Analyze_Data Analyze Data (EC50, IC50, etc.) Record_Currents->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) experiments.
In Vivo Localization of Target Receptors in C. elegans

This protocol describes the use of fluorescent reporter strains to visualize the expression pattern of target receptors within the nematode.

Materials:

  • Transgenic C. elegans strain expressing a fluorescently tagged receptor (e.g., ACR-23::GFP).

  • Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50.

  • M9 buffer.

  • Microscope slides and coverslips.

  • Anesthetic (e.g., 10 mM levamisole).

  • Fluorescence microscope with appropriate filter sets (e.g., for GFP).

Procedure:

  • Worm Culture and Synchronization: Culture the transgenic C. elegans strain on NGM plates. Synchronize the population to obtain worms at the desired developmental stage (e.g., L4 or young adult).

  • Mounting for Microscopy:

    • Place a drop of M9 buffer containing anesthetic on a microscope slide.

    • Pick several worms into the drop.

    • Gently place a coverslip over the drop.

  • Fluorescence Imaging:

    • Visualize the worms using a fluorescence microscope.

    • Use the appropriate filter set to excite the fluorescent protein and capture the emission.

    • Acquire images of the fluorescent signal to determine the tissues and cells where the target receptor is expressed (e.g., body wall muscle for ACR-23).[4]

GFP_Imaging_Workflow Start Start Culture_Worms Culture Transgenic C. elegans (ACR-23::GFP) Start->Culture_Worms Synchronize Synchronize Worm Population Culture_Worms->Synchronize Mount_Worms Mount Worms on Slide with Anesthetic Synchronize->Mount_Worms Fluorescence_Microscopy Fluorescence Microscopy Mount_Worms->Fluorescence_Microscopy Image_Acquisition Acquire GFP Images Fluorescence_Microscopy->Image_Acquisition Analyze_Expression Analyze Expression Pattern Image_Acquisition->Analyze_Expression End End Analyze_Expression->End

Caption: Workflow for in vivo localization of ACR-23::GFP in C. elegans.

Conclusion

The primary molecular targets of benzenesulfonamide anthelmintics like monepantel are nematode-specific nAChRs of the DEG-3/DES-2 subclass. The interaction of these compounds with their targets can be effectively characterized using electrophysiological techniques, and the in vivo localization of these targets can be visualized using fluorescent reporter systems. A thorough understanding of these molecular interactions and the methodologies to study them is crucial for the development of new anthelmintics and for managing the emergence of resistance.

References

Pharmacokinetics and Metabolism of Clorsulon in Ruminants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorsulon is a benzenesulfonamide (B165840) anthelmintic agent widely utilized in veterinary medicine for the treatment and control of parasitic infections, particularly adult liver flukes (Fasciola hepatica and Fasciola gigantica), in ruminant species such as cattle, sheep, and goats.[1][2] A thorough understanding of its pharmacokinetic profile and metabolic fate in these target animals is crucial for optimizing dosage regimens, ensuring efficacy, and maintaining food safety. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of this compound in ruminants, presenting quantitative data, experimental methodologies, and visual representations of key processes.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion, have been studied in several ruminant species. The drug is administered orally or via subcutaneous injection.[3]

Absorption

Following oral administration, this compound is readily absorbed from the gastrointestinal tract.[4] Peak plasma concentrations (Cmax) are typically reached within 14 to 24 hours in sheep and goats.[4][5] After subcutaneous injection in cattle, Cmax is achieved more rapidly, at around 6 hours.[4]

Bioavailability and Plasma Concentrations

The systemic bioavailability of orally administered this compound has been reported to be approximately 60% in sheep and 55% in goats.[5] Studies in cattle have shown that this compound is well absorbed and fully bioavailable (103%-114%) after subcutaneous injection.[5]

Distribution

This compound exhibits a volume of distribution at a steady state of approximately 685 ± 107 mL/kg in cattle following intravenous administration, suggesting a moderate distribution into the tissues.[5]

Elimination and Half-Life

The elimination half-life of this compound varies between species and administration routes. After intravenous administration, the elimination half-life is around 17 hours in sheep and 12 hours in goats.[5] Oral administration prolongs the elimination half-life to approximately 28 hours in sheep and 23 hours in goats, likely due to continuous absorption from the gastrointestinal tract.[5] In cattle, the half-life after a single intravenous injection is about 2.37 ± 0.98 days.[5] Following subcutaneous injection in cattle, the half-life increases with the dose, ranging from 2.01 to 5.36 days for doses of 3 to 12 mg/kg, respectively.[5]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound in cattle, sheep, and goats.

Table 1: Pharmacokinetic Parameters of this compound in Cattle

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (days)Half-life (days)AUC (day*ng/mL)Bioavailability (%)Reference(s)
Intravenous338,500 ± 6070-2.37 ± 0.984830 ± 941-[5]
Subcutaneous33100 ± 838~0.52.01 ± 0.625330 ± 925103-114[5]
Subcutaneous65250 ± 1220~0.53.84 ± 1.429630 ± 1300103-114[5]
Subcutaneous1210,800 ± 1730~0.55.36 ± 0.6021,500 ± 3320103-114[5]
Intraruminal10~3000~1---[3]

Table 2: Pharmacokinetic Parameters of this compound in Sheep and Goats

SpeciesAdministration RouteDose (mg/kg)Cmax (µg/mL)Tmax (hours)Half-life (hours)Bioavailability (%)Reference(s)
SheepIntravenous7--17-[5][6]
SheepOral7-1528~60[5][6]
GoatsIntravenous7--12-[5][6]
GoatsOral7-1423~55[5][6]

Metabolism

Metabolism studies, primarily conducted in cattle, indicate that this compound is largely excreted from the body as the unchanged parent drug.[3] Following intraruminal administration of radiolabeled this compound to steers, approximately 80% of the radioactive residues in the kidney and liver were extractable.[3] While the majority of the excreted drug is unmetabolized, two minor metabolites, an acetaldehyde (B116499) derivative and a butyric acid derivative, have been identified in liver extracts after acid hydrolysis.[3]

Excretion

The primary route of excretion for this compound and its metabolites is through the urine and feces. In cattle, after a single intraruminal administration, about 90% of the dose is excreted within 7 days, with approximately 70% in the feces and 30% in the urine.[3] In both sheep and goats, following intravenous administration, around 50% of the dose is recovered in the urine as the parent drug within 48 hours.[5][6] After oral administration, this value is approximately 30% in sheep and 41% in goats.[5][6]

Table 3: Excretion of this compound in Ruminants

SpeciesAdministration RouteDose (mg/kg)% of Dose in Urine (as parent drug)Timeframe% of Dose in FecesTimeframeReference(s)
CattleIntraruminal6.6 or 15~307 days~707 days[3]
SheepIntravenous7~5048 hours--[5][6]
SheepOral7~3048 hours--[5][6]
GoatsIntravenous7~5048 hours--[5][6]
GoatsOral7~4148 hours--[5][6]

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound in ruminants are not consistently available in a standardized format in the public literature. However, based on the methodologies described in various studies, a general protocol can be outlined.

Animal Studies and Drug Administration
  • Animals: Healthy, mature ruminants (cattle, sheep, or goats) are typically used. Animals are often acclimated to their housing and diet before the study.

  • Intravenous Administration: A sterile solution of this compound is administered into the jugular vein.

  • Subcutaneous Administration: A commercial formulation of this compound is injected subcutaneously, often behind the shoulder.[1] The injection site is typically clipped and disinfected prior to administration.

  • Oral Administration: this compound is administered as a drench or suspension using a dosing syringe to deliver the formulation over the back of the tongue.

Sample Collection
  • Blood: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points before and after drug administration. Plasma is separated by centrifugation and stored frozen until analysis.

  • Urine and Feces: For excretion studies, animals are housed in metabolism crates that allow for the separate collection of urine and feces at specified intervals.

  • Tissues: For residue studies, animals are euthanized at various times after drug administration, and tissue samples (e.g., liver, kidney, muscle, fat) are collected and stored frozen.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in biological matrices is predominantly performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with ultraviolet (UV) detection.[7][8][9]

  • Sample Preparation:

    • Plasma/Urine: Typically involves protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation. The supernatant may be further cleaned up using solid-phase extraction (SPE).

    • Tissues: Tissues are homogenized and extracted with an organic solvent. The extract is then subjected to a clean-up procedure, which may include liquid-liquid partitioning and/or SPE, to remove interfering substances.

  • Chromatographic Conditions (General Example):

    • Column: A C18 column (e.g., Supelco Ascentis® Express C18, 150 mm × 4.6 mm, 5 µm) is commonly used.[7]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., water) and an organic solvent (e.g., acetonitrile/methanol mixture).[7]

    • Flow Rate: Typically around 1 mL/min.

    • Detection: UV detection at a wavelength of approximately 245 nm.[7][8]

  • Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10][11]

Visualizations

experimental_workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase animal_selection Animal Selection & Acclimation dose_preparation Dose Preparation animal_selection->dose_preparation drug_admin Drug Administration (Oral / IV / SC) dose_preparation->drug_admin blood_sampling Blood Sampling drug_admin->blood_sampling urine_feces_collection Urine/Feces Collection drug_admin->urine_feces_collection tissue_collection Tissue Collection (Residue Studies) drug_admin->tissue_collection sample_prep Sample Preparation (Extraction & Cleanup) blood_sampling->sample_prep urine_feces_collection->sample_prep tissue_collection->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis data_analysis Pharmacokinetic Modeling & Data Analysis hplc_analysis->data_analysis

Caption: Experimental workflow for a this compound pharmacokinetic study in ruminants.

metabolism_pathway This compound This compound (Parent Drug) Excretion_Unchanged Excreted Unchanged (Major Pathway) This compound->Excretion_Unchanged Metabolism Metabolism (Minor Pathway) This compound->Metabolism Acetaldehyde_Derivative Acetaldehyde Derivative (Metabolite) Metabolism->Acetaldehyde_Derivative Butyric_Acid_Derivative Butyric Acid Derivative (Metabolite) Metabolism->Butyric_Acid_Derivative Excretion_Metabolites Excreted as Metabolites Acetaldehyde_Derivative->Excretion_Metabolites Butyric_Acid_Derivative->Excretion_Metabolites

Caption: Metabolic pathway of this compound in ruminants.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Clorsulon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of Clorsulon, a benzenedisulfonamide derivative known for its potent fasciolicidal activity. The document details its chemical structure, summarizes key quantitative data, and outlines the synthetic pathway with experimental protocols. Additionally, it includes visualizations of the synthetic workflow and its mechanism of action to facilitate a deeper understanding.

Chemical Structure and Properties

This compound is a white, crystalline solid belonging to the sulfonamide class of compounds.[1] Its structure features a benzene (B151609) ring substituted with an amino group, two sulfonamide groups, and a trichloroethenyl group.

  • IUPAC Name: 4-amino-6-(1,2,2-trichloroethenyl)benzene-1,3-disulfonamide[1][2][3]

  • Synonyms: MK-401, L-631,529[3][4][5]

  • CAS Number: 60200-06-8[2][3][4][5][6]

The key structural features contribute to its biological activity, particularly its efficacy against the liver fluke, Fasciola hepatica.[4][7]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₈Cl₃N₃O₄S₂[3][4][5][6][8]
Molecular Weight 380.66 g/mol [2][4][6][7][8]
Melting Point 203°C[1]
Density 1.8 ± 0.1 g/cm³[1][9]
Appearance White Powder/Solid[1][5]
Purity ≥98%[5][8]
Solubility DMSO: 70-76 mg/mL[4][7][10]
Ethanol (B145695): 7-10 mg/mL[4][5]
DMF: 15 mg/mL[5]
Water: Insoluble[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with m-nitrobenzaldehyde and chloroform (B151607) as the starting materials.[2][11] The overall synthetic route involves a sequence of reactions including condensation, chlorination, elimination, reduction, chlorosulfonation, and amination to yield the final product.[11][12][13]

Clorsulon_Synthesis_Workflow start m-Nitrobenzaldehyde + Chloroform intermediate1 Condensation Product start->intermediate1 Condensation intermediate2 Chlorinated Intermediate intermediate1->intermediate2 Chlorination intermediate3 3-Trichlorovinyl nitrobenzene intermediate2->intermediate3 Elimination intermediate4 3-Trichlorovinyl aniline intermediate3->intermediate4 Reduction intermediate5 4-Amino-6-(trichlorovinyl) benzene-1,3-disulfonyl chloride intermediate4->intermediate5 Chlorosulfonation end_product This compound intermediate5->end_product Amination

Caption: Synthetic workflow for this compound.

The following sections provide a generalized methodology for the key steps in the synthesis of this compound, based on available literature.

Step 1: Condensation, Chlorination, and Elimination

  • Condensation: m-Nitrobenzaldehyde is reacted with chloroform in the presence of a catalyst, such as cesium carbonate, in a solvent like DMF at a low temperature (-10 to -20°C).[13]

  • Chlorination: The resulting condensation product is then chlorinated. Thionyl chloride, phosphorus oxychloride, or phosphorus pentachloride can be used as the chlorinating agent in the presence of an acid binder like pyridine (B92270) or triethylamine, with the reaction temperature maintained below 30°C.[11]

  • Elimination: An elimination reaction follows to form 3-trichlorovinylnitrobenzene.[11][13]

Step 2: Reduction of the Nitro Group

  • The nitro group of 3-trichlorovinylnitrobenzene is reduced to an amino group to form 3-trichlorovinylaniline.

  • This reduction can be achieved using iron powder in an acidic medium, such as hydrochloric acid, often in the presence of a solvent like methanol (B129727) or ethanol at room temperature (20-25°C).[11] Alternatively, hydrazine (B178648) hydrate (B1144303) can be used as the reducing agent.[12]

Step 3: Chlorosulfonation

  • The aromatic ring of 3-trichlorovinylaniline is chlorosulfonated to introduce two sulfonyl chloride groups.

  • This is typically carried out using chlorosulfonic acid at an elevated temperature (100-130°C).[11] This step yields 4-amino-6-(trichlorovinyl)benzene-1,3-disulfonyl chloride.

Step 4: Amination

  • The final step is the amination of the disulfonyl chloride intermediate to form this compound.

  • Protocol:

    • A mixture of 100 mL of ethanol and 350 mL of water is prepared and stirred.[14]

    • 20 g of ammonia (B1221849) and 2 g of activated carbon are added to the mixture.[14]

    • The mixture is heated to reflux for 1 hour.[14]

    • The hot solution is filtered to remove the activated carbon, and the residue is washed with 50 mL of ethanol and water.[14]

    • The filtrate is slowly cooled to 10°C to allow for crystallization.[14]

    • The resulting solid is filtered and dried to yield the final product, this compound.[14]

    • This final step has a reported yield of approximately 82.5%.[14]

Mechanism of Action

This compound exerts its anthelmintic effect by targeting the energy metabolism of the liver fluke. Specifically, it inhibits key enzymes in the glycolytic pathway, which is the primary source of energy for these parasites.

This compound is a competitive inhibitor of both 3-phosphoglycerate (B1209933) kinase and phosphoglyceromutase.[2][10] This inhibition disrupts the conversion of 3-phosphoglycerate in the glycolytic pathway, leading to a depletion of ATP, the main energy currency of the cell.[10] By blocking this critical metabolic pathway, this compound effectively starves the parasite of energy, leading to its death.[15]

Mechanism_of_Action Glucose Glucose Glycolysis Glycolytic Pathway Glucose->Glycolysis Enters G3P 3-Phosphoglycerate ATP_Prod ATP Production G3P->ATP_Prod Catalyzed by enzymes Glycolysis->G3P This compound This compound Enzyme1 3-Phosphoglycerate Kinase This compound->Enzyme1 Inhibits Enzyme2 Phosphoglycero- mutase This compound->Enzyme2 Inhibits

Caption: Mechanism of action of this compound.

References

Clorsulon: A Competitive Inhibitor of 3-Phosphoglycerate Kinase in Parasitic Helminths - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorsulon, a benzenesulphonamide compound, is a potent flukicide used in veterinary medicine to treat infections with the liver fluke, Fasciola hepatica. Its efficacy stems from its ability to disrupt the parasite's primary energy production pathway: glycolysis. This technical guide provides an in-depth analysis of this compound's mechanism of action as a competitive inhibitor of the key glycolytic enzyme, 3-phosphoglycerate (B1209933) kinase (3-PGK). The guide will detail the quantitative inhibition data, experimental protocols for assessing inhibition, and the broader metabolic consequences for the parasite.

Mechanism of Action: Targeting a Vital Metabolic Chokepoint

The primary mode of action of this compound is the competitive inhibition of two crucial enzymes in the glycolytic pathway of Fasciola hepatica: 3-phosphoglycerate kinase (EC 2.7.2.3) and phosphoglycerate mutase.[1] By targeting 3-PGK, this compound effectively blocks the first ATP-generating step in glycolysis, leading to a rapid depletion of the parasite's energy reserves.

The Glycolytic Pathway in Fasciola hepatica and the Role of 3-PGK

Fasciola hepatica resides in the bile ducts of its host, an environment with limited oxygen availability. Consequently, the parasite is heavily reliant on anaerobic glycolysis for ATP production. The glycolytic pathway in F. hepatica is the central hub of its energy metabolism. 3-PGK catalyzes the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, yielding 3-phosphoglycerate (3-PG) and ATP. This is a critical step for net ATP gain in glycolysis.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase BPG13 1,3-Bisphosphoglycerate G3P->BPG13 Glyceraldehyde-3-phosphate dehydrogenase PG3 3-Phosphoglycerate BPG13->PG3 3-Phosphoglycerate Kinase ATP_out ATP PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate Mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase ADP_in ADP This compound This compound This compound->BPG13 Inhibits This compound->PG3 Inhibits

Glycolytic pathway in Fasciola hepatica showing this compound's targets.

Quantitative Data on 3-PGK Inhibition

This compound acts as a competitive inhibitor with respect to both of 3-PGK's substrates: 1,3-bisphosphoglycerate and ATP. The following table summarizes the available quantitative data on the inhibition of 3-phosphoglycerate kinase by this compound. It is important to note that while the Ki value for Fasciola hepatica is widely cited, detailed kinetic studies on the enzyme from this specific parasite are limited in publicly accessible literature. The data from the filarial nematode Brugia malayi is included for comparative purposes.

ParameterOrganismValueNotes
Ki Fasciola hepatica0.29 mMCompetitive inhibitor of both 3-phosphoglycerate and ATP.
Ki Brugia malayi1.88 µMCompetitive inhibitor.[2]

Experimental Protocols

Expression and Purification of Recombinant F. hepatica 3-PGK

As the native enzyme from F. hepatica can be challenging to obtain in large quantities, a recombinant version expressed in a heterologous system like E. coli is often preferred for detailed kinetic studies.

Protocol:

  • Gene Synthesis and Cloning: Synthesize the coding sequence for F. hepatica 3-PGK based on available sequence data and clone it into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

  • Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or high-pressure homogenization.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the His-tagged 3-PGK with elution buffer (lysis buffer with 250 mM imidazole).

  • Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.

3-Phosphoglycerate Kinase Inhibition Assay (Coupled-Enzyme Spectrophotometric Method)

This assay measures the activity of 3-PGK in the reverse (gluconeogenic) direction by coupling the production of 1,3-bisphosphoglycerate to the oxidation of NADH by glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant F. hepatica 3-PGK

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from a commercial source

  • 3-Phosphoglycerate (3-PG)

  • ATP

  • NADH

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT

  • This compound stock solution (in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing 3-PG, ATP, NADH, and GAPDH. The final concentrations in the reaction well should be optimized but can start with: 2 mM 3-PG, 1 mM ATP, 0.2 mM NADH, and 1 unit/mL GAPDH.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration in all wells, including the control, is the same and does not exceed 1%.

  • Assay Setup: In a 96-well plate, add:

    • x µL of assay buffer

    • y µL of this compound dilution (or DMSO for the control)

    • z µL of the reagent mix

  • Initiate Reaction: Add the purified F. hepatica 3-PGK to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each this compound concentration.

    • To determine the mode of inhibition, perform the assay with varying concentrations of one substrate (e.g., 3-PG) while keeping the other substrate (ATP) and the inhibitor at fixed concentrations.

    • Plot the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and calculate the Ki value.

    • To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purification Purify Recombinant F. hepatica 3-PGK Plate_Setup Set up 96-well plate with reagents and inhibitor Purification->Plate_Setup Reagent_Mix Prepare Assay Reagent Mix (3-PG, ATP, NADH, GAPDH) Reagent_Mix->Plate_Setup Inhibitor_Dilutions Prepare this compound Serial Dilutions Inhibitor_Dilutions->Plate_Setup Reaction_Start Initiate reaction by adding 3-PGK Plate_Setup->Reaction_Start Measurement Measure Absorbance at 340 nm (Kinetic Mode) Reaction_Start->Measurement Velocity_Calc Calculate Initial Reaction Velocities (V₀) Measurement->Velocity_Calc Plotting Generate Lineweaver-Burk or Dixon Plots Velocity_Calc->Plotting Ki_IC50_Calc Determine Ki and IC50 values Plotting->Ki_IC50_Calc

Workflow for 3-PGK inhibition assay and data analysis.

Signaling Pathways and Logical Relationships

The inhibition of 3-PGK by this compound has a direct and critical impact on the central energy-producing pathway of Fasciola hepatica. This disruption leads to a cascade of metabolic consequences that are ultimately fatal to the parasite.

Metabolic_Consequences This compound This compound PGK 3-Phosphoglycerate Kinase (3-PGK) This compound->PGK Competitively Inhibits Glycolysis Glycolysis PGK->Glycolysis Is a key enzyme in ATP_Prod ATP Production Glycolysis->ATP_Prod Leads to Energy_Dep Energy Depletion ATP_Prod->Energy_Dep Reduced Metabolic_Stress Metabolic Stress Energy_Dep->Metabolic_Stress Causes Tegument_Damage Tegument Damage Metabolic_Stress->Tegument_Damage Leads to Paralysis Paralysis & Death Metabolic_Stress->Paralysis Results in Tegument_Damage->Paralysis Contributes to

Consequences of 3-PGK inhibition by this compound in F. hepatica.

The logical relationship is as follows:

  • This compound inhibits 3-PGK: As a competitive inhibitor, this compound binds to the active site of 3-PGK, preventing the binding of its natural substrates.

  • Glycolysis is blocked: The inhibition of 3-PGK creates a bottleneck in the glycolytic pathway.

  • ATP production ceases: The blockage of this key ATP-generating step leads to a rapid decline in the parasite's intracellular ATP levels.

  • Energy depletion and metabolic stress: The lack of ATP results in a severe energy deficit, causing widespread metabolic stress.

  • Cellular dysfunction and death: The energy crisis affects all ATP-dependent cellular processes, including maintenance of the tegument (the parasite's outer surface), motility, and other vital functions, ultimately leading to paralysis and death of the parasite.[1]

Conclusion

This compound's efficacy as a flukicide is a clear demonstration of the potential of targeting parasite-specific metabolic pathways. Its competitive inhibition of 3-phosphoglycerate kinase strikes at the heart of the energy metabolism of Fasciola hepatica, a parasite highly dependent on glycolysis. This technical guide has provided a comprehensive overview of the mechanism of action, quantitative data, and experimental approaches for studying this interaction. Further research into the structural basis of this compound's binding to F. hepatica 3-PGK could pave the way for the design of even more potent and selective inhibitors, not only for the control of fascioliasis but also for other parasitic diseases that rely on similar metabolic vulnerabilities.

References

Clorsulon's Disruption of Parasite ATP Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanism by which the anthelmintic agent clorsulon effectively disrupts the energy metabolism of parasites, with a primary focus on the liver fluke, Fasciola hepatica. By competitively inhibiting key enzymes in the glycolytic pathway, this compound creates an energy crisis within the parasite, leading to its eventual demise. This document provides a comprehensive overview of the drug's mechanism of action, detailed experimental protocols for its study, and a quantitative summary of its inhibitory effects.

Mechanism of Action: Targeting the Parasite's Powerhouse

This compound, a sulfonamide derivative, exerts its anthelmintic effect by crippling the parasite's primary pathway for adenosine (B11128) triphosphate (ATP) production: glycolysis. Unlike their hosts, many parasitic helminths, including Fasciola hepatica, are heavily reliant on anaerobic glycolysis for their energy needs. This compound specifically targets and inhibits two crucial enzymes in the latter stages of this pathway: 3-phosphoglycerate (B1209933) kinase (PGK) and phosphoglycerate mutase (PGAM).

The inhibition of these enzymes blocks the metabolic flux of glycolysis, leading to a significant reduction in the rate of ATP synthesis. This energy deficit disrupts essential cellular processes within the parasite, ultimately causing paralysis and death.

The Glycolytic Pathway and this compound's Points of Attack

The following diagram illustrates the glycolytic pathway, highlighting the specific enzymatic steps competitively inhibited by this compound.

Glycolysis_Inhibition cluster_glycolysis Glycolysis in Fasciola hepatica Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP G3P Glyceraldehyde-3-P F16BP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 ATP Enz_PGK 3-Phosphoglycerate Kinase (PGK) PG2 2-Phosphoglycerate PG3->PG2 Enz_PGAM Phosphoglycerate Mutase (PGAM) PEP Phosphoenolpyruvate (B93156) PG2->PEP Pyruvate (B1213749) Pyruvate PEP->Pyruvate ATP Clorsulon1 This compound Clorsulon1->BPG13 Clorsulon2 This compound Clorsulon2->PG3

Caption: this compound inhibits 3-phosphoglycerate kinase and phosphoglycerate mutase.

Quantitative Analysis of this compound's Inhibitory Action

The efficacy of this compound as an inhibitor of glycolytic enzymes has been quantified through various studies. The following tables summarize the key inhibition constants and the in vivo efficacy of this compound against Fasciola hepatica.

Table 1: In Vitro Inhibition of Glycolytic Pathway Components by this compound

Target Enzyme/SubstrateParasiteInhibition Constant (Ki)Type of Inhibition
3-Phosphoglycerate & ATPFasciola hepatica0.29 mM[1]Competitive[1]

Table 2: In Vivo Efficacy of this compound against Fasciola hepatica

Host AnimalThis compound DosageRoute of AdministrationEfficacy (% reduction in fluke burden)Reference
Cattle7 mg/kgOral>99%(Foreyt et al., 1985)
Sheep7 mg/kgOral100%(Malone et al., 1984)

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on parasite ATP production.

Assay for 3-Phosphoglycerate Kinase (PGK) Activity

This protocol is adapted from commercially available colorimetric assay kits.

Principle: The activity of PGK is determined by a coupled enzyme reaction. PGK catalyzes the phosphorylation of 3-phosphoglycerate (3-PG) by ATP to form 1,3-bisphosphoglycerate (1,3-BPG) and ADP. The production of 1,3-BPG is then coupled to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Parasite lysate (e.g., from Fasciola hepatica)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • 3-Phosphoglycerate (3-PG) solution

  • ATP solution

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • NADH solution

  • This compound (or other inhibitors)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, 3-PG, ATP, GAPDH, and NADH.

  • Add the parasite lysate to the wells of the microplate.

  • For inhibitor studies, pre-incubate the lysate with various concentrations of this compound for a specified time.

  • Initiate the reaction by adding the reaction mixture to the wells.

  • Immediately measure the absorbance at 340 nm in kinetic mode for a set duration (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

  • The rate of decrease in absorbance is proportional to the PGK activity.

PGK_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (Buffer, 3-PG, ATP, GAPDH, NADH) start->prep_reagents add_lysate Add Parasite Lysate to Microplate Wells prep_reagents->add_lysate pre_incubate Pre-incubate with this compound (for inhibition studies) add_lysate->pre_incubate initiate_reaction Initiate Reaction by Adding Reaction Mixture add_lysate->initiate_reaction (without inhibitor) pre_incubate->initiate_reaction measure_abs Measure Absorbance at 340 nm (Kinetic Mode) initiate_reaction->measure_abs calculate_activity Calculate PGK Activity measure_abs->calculate_activity end End calculate_activity->end

Caption: Workflow for the 3-Phosphoglycerate Kinase (PGK) activity assay.

Assay for Phosphoglycerate Mutase (PGAM) Activity

This protocol is based on a coupled enzyme assay.

Principle: PGAM catalyzes the conversion of 3-PG to 2-phosphoglycerate (2-PG). The product, 2-PG, is then converted to phosphoenolpyruvate (PEP) by enolase. PEP is subsequently used by pyruvate kinase (PK) to convert ADP to ATP, and the resulting pyruvate is reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+. The decrease in NADH is monitored at 340 nm.

Materials:

  • Parasite lysate

  • Assay Buffer (e.g., 50 mM Imidazole-HCl, pH 7.0)

  • 3-Phosphoglycerate (3-PG) solution

  • Enolase

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • ADP solution

  • NADH solution

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a coupled enzyme reaction mixture containing Assay Buffer, 3-PG, enolase, PK, LDH, ADP, and NADH.

  • Add the parasite lysate to the microplate wells.

  • For inhibition studies, pre-incubate the lysate with this compound.

  • Start the reaction by adding the reaction mixture.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the PGAM activity.

Measurement of ATP Levels in Parasites

This protocol utilizes a bioluminescence-based assay.

Principle: The assay is based on the ATP-dependent oxidation of luciferin (B1168401) catalyzed by luciferase, which produces light. The intensity of the emitted light is directly proportional to the ATP concentration.

Materials:

  • Intact parasites (Fasciola hepatica)

  • Culture medium

  • This compound

  • ATP extraction buffer (e.g., containing trichloroacetic acid or a commercial lysis buffer)

  • Luciferin-luciferase reagent

  • Luminometer or a microplate reader with luminescence detection capabilities

  • ATP standard solutions

Procedure:

  • Incubate intact parasites in culture medium with various concentrations of this compound for different time periods.

  • After incubation, wash the parasites to remove excess drug.

  • Lyse the parasites using an ATP extraction buffer to release intracellular ATP.

  • Centrifuge the lysate to remove cellular debris.

  • Add the supernatant to the wells of a luminometer plate.

  • Add the luciferin-luciferase reagent to each well.

  • Immediately measure the luminescence.

  • Quantify the ATP concentration by comparing the luminescence of the samples to a standard curve generated with known ATP concentrations.

ATP_Measurement_Workflow start Start incubate_parasites Incubate Parasites with this compound start->incubate_parasites wash_parasites Wash Parasites incubate_parasites->wash_parasites lyse_parasites Lyse Parasites with ATP Extraction Buffer wash_parasites->lyse_parasites centrifuge_lysate Centrifuge Lysate lyse_parasites->centrifuge_lysate transfer_supernatant Transfer Supernatant to Luminometer Plate centrifuge_lysate->transfer_supernatant add_reagent Add Luciferin-Luciferase Reagent transfer_supernatant->add_reagent measure_luminescence Measure Luminescence add_reagent->measure_luminescence quantify_atp Quantify ATP using Standard Curve measure_luminescence->quantify_atp end End quantify_atp->end

Caption: Workflow for measuring ATP levels in parasites treated with this compound.

Conclusion

This compound's targeted inhibition of 3-phosphoglycerate kinase and phosphoglycerate mutase in the glycolytic pathway of parasites like Fasciola hepatica represents a highly effective anthelmintic strategy. By disrupting the parasite's central energy-producing pathway, this compound induces a fatal ATP deficit. The quantitative data on its inhibitory constants and in vivo efficacy underscore its potency. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound and to explore novel anthelmintic agents that target parasite-specific metabolic vulnerabilities. This comprehensive understanding is crucial for the continued development of effective strategies to combat parasitic diseases in both veterinary and human medicine.

References

The Discovery and Development of Clorsulon: A Technical Guide for Flukicide Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent Fasciolicide for Drug Development Professionals

Introduction

Clorsulon, a benzenesulphonamide derivative, stands as a significant development in the control of fascioliasis, a parasitic disease caused by the liver fluke Fasciola hepatica. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key developmental studies of this compound, tailored for researchers, scientists, and professionals in the field of veterinary drug development. The document delves into the core scientific data, experimental methodologies, and the biochemical pathways central to its flukicidal activity.

Chemical Synthesis and Properties

This compound, chemically known as 4-amino-6-(trichloroethenyl)-1,3-benzenedisulfonamide, is synthesized through a multi-step process. The synthesis generally begins with the condensation of m-nitrobenzaldehyde and chloroform, followed by a series of reactions including chlorination, elimination, reduction, chlorosulfonation, and finally amination to yield the active compound.[1][2][3][4][5]

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₈H₈Cl₃N₃O₄S₂
Molecular Weight 380.66 g/mol
CAS Number 60200-06-8
Appearance White Powder
Solubility DMSO: 71-76 mg/mL, Ethanol: 7 mg/mL, Water: < 1 mg/mL[6][7]

Mechanism of Action: Targeting the Glycolytic Pathway

The primary mechanism of action of this compound is the targeted inhibition of key enzymes within the glycolytic pathway of Fasciola hepatica. This disruption of glucose metabolism effectively starves the parasite of its primary energy source, leading to its death.[8][9]

This compound acts as a competitive inhibitor of 3-phosphoglycerate (B1209933) kinase and phosphoglyceromutase.[6][7][10] This inhibition blocks the conversion of 3-phosphoglycerate to 2-phosphoglycerate, a critical step in glycolysis. By competitively binding to these enzymes, this compound prevents the normal substrate from binding, thereby halting the energy-producing cascade.[6][7] This leads to a significant reduction in the levels of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell, ultimately resulting in parasite paralysis and death.[11]

Simplified Glycolytic Pathway in Fasciola hepatica and Site of this compound Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P_DHAP Glyceraldehyde-3-Phosphate & Dihydroxyacetone Phosphate F16BP->G3P_DHAP BPG13 1,3-Bisphosphoglycerate G3P_DHAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 BPG13->PG3 3-Phosphoglycerate Kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglyceromutase PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate ATP_Prod ATP Production Pyruvate->ATP_Prod This compound This compound This compound->Inhibition

Caption: this compound inhibits key enzymes in the fluke's glycolytic pathway.

In Vitro Efficacy

In vitro studies have been instrumental in elucidating the direct effects of this compound on Fasciola hepatica. These experiments typically involve the incubation of mature and immature flukes in culture media containing varying concentrations of the drug.

Summary of In Vitro Efficacy Data:

ParameterResultReference
Mechanism Competitive inhibitor of 3-phosphoglycerate and ATP.[6][7][10]
Ki Value 0.29 mM[6][7]
Effect Inhibition of glucose utilization and formation of acetate (B1210297) and propionate.[6][7]
Concentration for Effect 10 µg/mL for 24 hours causes severe disruption to the tegument and gut.[10][12]

In Vivo Efficacy

Extensive in vivo trials in the target species have demonstrated the high efficacy of this compound against both mature and immature stages of Fasciola hepatica.

Efficacy of this compound in Cattle:

Administration RouteDoseEfficacy against Mature F. hepaticaEfficacy against Immature F. hepatica (8 weeks)Reference
Oral3.5 mg/kg99.21%>99%[13][14]
Oral7 mg/kg100%>99%[11][13][14]
Subcutaneous2 mg/kg->90%[11]

Efficacy of this compound in Sheep:

Administration RouteDoseEfficacy against Mature F. hepaticaEfficacy against Immature F. hepatica (6 weeks)Reference
Oral3.5 mg/kg93.33%-[13]
Oral7 mg/kg100%-[13]
Oral15 mg/kg->90%[6][7]
Subcutaneous2-4 mg/kg--[11]

Efficacy of this compound against Fascioloides magna in Sheep:

Administration RouteDoseReduction in Fluke NumbersReference
Oral15 mg/kgSignificant reduction, but not complete elimination.[15]

Efficacy of this compound in Goats:

Administration RouteDoseReduction in Fluke Numbers (Adult F. hepatica)Reference
Oral3.5 mg/kg83%[16]
Oral7 mg/kg98%[16]
Oral11 mg/kg99%[16]
Oral15 mg/kg100%[16]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several target species, providing crucial information for determining appropriate dosage regimens.

Pharmacokinetic Parameters of this compound:

SpeciesRouteDoseCmaxTmaxBioavailabilityElimination Half-lifeReference
CattleIntraruminal10 mg/kg~3000 µg/L24 hours--[17]
CattleSubcutaneous2 mg/kg1290 µg/L6 hours--[17]
CattleSubcutaneous3 mg/kg2500 µg/L6 hours103-114%2.01 ± 0.62 days[4][17]
CattleSubcutaneous6 mg/kg5250 ± 1220 ng/mL0.5 days-3.84 ± 1.42 days[4]
CattleSubcutaneous12 mg/kg10,800 ± 1730 ng/mL0.5 days-5.36 ± 0.60 days[4]
SheepOral7 mg/kg-15 hours~60%28 hours[18]
GoatsOral7 mg/kg-14 hours~55%23 hours[18]

This compound binds extensively to plasma proteins (~75%) and is primarily excreted unchanged in the urine.[11] The bioavailability in goats is lower than in sheep, which may account for differences in efficacy.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments in this compound research, synthesized from multiple sources.

1. In Vitro Efficacy Assay:

In Vitro Efficacy Assay Workflow A 1. Fluke Collection - Collect adult F. hepatica from bile ducts of naturally infected cattle at a slaughterhouse. B 2. Washing and Acclimatization - Wash flukes multiple times in pre-warmed culture medium (e.g., RPMI-1640) with antibiotics. - Acclimatize flukes in fresh medium at 37°C. A->B D 4. Incubation - Place individual or small groups of flukes in multi-well plates with culture medium. - Add this compound dilutions to treatment wells and solvent to control wells. - Incubate at 37°C in a humidified atmosphere with 5% CO2. B->D C 3. Drug Preparation - Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). - Prepare serial dilutions to achieve final test concentrations. C->D E 5. Viability Assessment - Observe flukes at regular intervals (e.g., 24, 48, 72 hours). - Assess viability based on motility, tegumental changes, and response to stimuli. D->E F 6. Data Analysis - Determine the minimum lethal concentration (MLC) or IC50. - Analyze morphological changes using microscopy. E->F

Caption: Workflow for assessing the in vitro efficacy of this compound.

Detailed Steps:

  • Fluke Collection: Adult Fasciola hepatica are collected from the bile ducts of naturally infected cattle at a licensed abattoir. Flukes should be transported to the laboratory in a thermos containing a suitable transport medium (e.g., pre-warmed saline or culture medium) maintained at approximately 37°C.[17]

  • Washing and Acclimatization: Upon arrival, flukes are washed several times in a pre-warmed (37°C) culture medium, such as RPMI-1640 or DMEM, supplemented with antibiotics (e.g., penicillin and streptomycin) to remove bile and debris.[17] Flukes are then allowed to acclimatize in fresh culture medium for a short period before the start of the experiment.

  • Drug Preparation: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), at a high concentration.[17] Serial dilutions are then made in the culture medium to achieve the desired final test concentrations. The final concentration of the solvent in the culture medium should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.[17]

  • Incubation: Individual or small groups of flukes are placed in the wells of a multi-well culture plate containing a sufficient volume of culture medium (e.g., at least 3 ml per fluke).[17] The prepared this compound dilutions are added to the respective treatment wells. Control wells receive the same volume of culture medium with the solvent at the same final concentration as the treatment wells. The plates are then incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Fluke viability is assessed at predetermined time points (e.g., 24, 48, and 72 hours). Viability can be determined by observing muscular motility, response to gentle prodding with a sterile probe, and by examining the tegument for any signs of damage, such as swelling, blebbing, or sloughing, using a dissecting microscope.[12]

  • Data Analysis: The results are recorded, and the minimum lethal concentration (MLC) or the half-maximal inhibitory concentration (IC₅₀) is determined. Morphological changes can be further analyzed using scanning electron microscopy (SEM) for a more detailed examination of tegumental damage.

2. In Vivo Efficacy (Dose-Titration Study) in Ruminants:

In Vivo Efficacy Study Workflow A 1. Animal Selection and Acclimatization - Select healthy, fluke-naive animals of the target species. - Acclimatize animals to the housing and diet. B 2. Experimental Infection - Orally infect each animal with a standardized dose of F. hepatica metacercariae. A->B C 3. Pre-treatment Monitoring - Monitor animals for clinical signs of fascioliasis. - Confirm infection through fecal egg counts (for mature infections). B->C D 4. Animal Randomization and Treatment - Randomly allocate animals to treatment and control groups. - Administer this compound at different dose levels to the treatment groups. - Administer a placebo to the control group. C->D E 5. Post-treatment Monitoring - Continue to monitor animal health. - Collect fecal samples for egg count reduction testing. D->E F 6. Necropsy and Fluke Recovery - Euthanize animals at a predetermined time post-treatment. - Systematically dissect the liver and bile ducts. - Collect, wash, and count all recovered flukes. E->F G 7. Efficacy Calculation - Calculate the percentage reduction in fluke burden for each treatment group compared to the control group. F->G

Caption: Workflow for conducting an in vivo efficacy study of this compound.

Detailed Steps:

  • Animal Selection and Acclimatization: Healthy, fluke-naive animals of the target species (e.g., cattle, sheep) are selected. They are housed in conditions that prevent accidental infection and are allowed to acclimatize to the diet and environment for a period before the study begins.

  • Experimental Infection: Each animal is orally infected with a predetermined number of viable F. hepatica metacercariae, typically administered in a gelatin capsule. The age of the infection at the time of treatment will determine whether the efficacy against immature or mature flukes is being assessed.[16]

  • Pre-treatment Monitoring: Animals are monitored for clinical signs of fascioliasis. For studies on mature infections, fecal samples are collected to confirm the patency of the infection by detecting fluke eggs.

  • Animal Randomization and Treatment: Animals are randomly assigned to different treatment groups and a control group. The treatment groups receive this compound at various dose levels, administered via the intended route (e.g., oral drench or subcutaneous injection). The control group receives a placebo (the vehicle without the active ingredient).[16]

  • Post-treatment Monitoring: The health of the animals is continuously monitored. Fecal samples can be collected at intervals to perform a fecal egg count reduction test (FECRT) to assess the impact on egg shedding.[7]

  • Necropsy and Fluke Recovery: At a specified time after treatment (e.g., 14-21 days), the animals are humanely euthanized. The liver and bile ducts are carefully dissected. The bile ducts are opened, and the contents are washed into a sieve to collect the flukes. The liver may also be sliced into thin sections and incubated in saline to allow any remaining flukes to emerge. All recovered flukes are then counted.

  • Efficacy Calculation: The efficacy of the treatment is calculated for each dose group by comparing the mean number of flukes in the treated group to the mean number of flukes in the control group, using the following formula: Efficacy (%) = [(Mean fluke count in control group - Mean fluke count in treated group) / Mean fluke count in control group] x 100

Conclusion

This compound remains a cornerstone in the strategic control of Fasciola hepatica in livestock. Its well-defined mechanism of action, targeting the parasite's energy metabolism, provides a clear rationale for its potent flukicidal activity. The extensive body of in vitro and in vivo data robustly supports its efficacy against key stages of the liver fluke life cycle. This technical guide, by consolidating the pivotal data and outlining the fundamental experimental protocols, serves as a valuable resource for researchers and drug development professionals dedicated to advancing the field of veterinary parasitology and developing novel anthelmintic therapies. The continued understanding of its mode of action and performance in the field is essential for its effective and sustainable use in the face of potential drug resistance.

References

Clorsulon's Spectrum of Activity Against Trematodes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the spectrum of activity of Clorsulon, a benzenesulfonamide (B165840) compound, against parasitic trematodes. It details the mechanism of action, summarizes quantitative efficacy data from various in vivo studies, outlines common experimental protocols for drug evaluation, and presents key information through structured tables and diagrams. This document is intended for researchers, scientists, and drug development professionals in the field of veterinary parasitology and anthelmintic research.

Introduction to this compound

This compound (4-amino-6-trichloroethenyl-1,3-benzenedisulfonamide) is a narrow-spectrum anthelmintic agent specifically developed for the treatment and control of trematode infections in livestock.[1] As a benzenesulfonamide derivative, its primary application is as a flukicide, particularly against the common liver fluke, Fasciola hepatica.[2][3][4] It is frequently used in cattle, sheep, and goats and is often marketed in combination with other antiparasitic drugs, such as ivermectin, to provide a broader spectrum of activity against both flukes and nematodes.[2][5]

Mechanism of Action

This compound's anthelmintic activity is derived from its ability to disrupt the energy metabolism of the parasite.[1][6] Trematodes like Fasciola hepatica are heavily reliant on the glycolytic pathway for ATP production. This compound acts as a competitive inhibitor of two key enzymes within this pathway: 3-phosphoglycerate (B1209933) kinase and phosphoglyceromutase.[5][7] By blocking these enzymes, this compound effectively halts glycolysis, leading to ATP depletion and the subsequent death of the parasite due to energy starvation.[6] This targeted disruption of a metabolic pathway vital to the fluke, but less critical in the same manner for the host, provides its basis for selective toxicity.[6]

cluster_glycolysis Glycolytic Pathway in Trematode cluster_inhibition Inhibition by this compound Glucose Glucose G3P Glyceraldehyde-3-phosphate Glucose->G3P Multiple Steps BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 3-Phosphoglycerate Kinase BPG13_PG3_edge BPG13_PG3_edge PG2 2-Phosphoglycerate PG3->PG2 Phosphoglyceromutase PG3_PG2_edge PG3_PG2_edge Pyruvate Pyruvate PG2->Pyruvate Multiple Steps ATP_Prod ATP Pyruvate->ATP_Prod This compound This compound Inhibits_PGK Inhibits Enzyme This compound->Inhibits_PGK Inhibits_PGM Inhibits Enzyme This compound->Inhibits_PGM

Caption: Mechanism of this compound targeting the trematode glycolytic pathway.

Spectrum of Activity and Efficacy

This compound's efficacy is primarily concentrated against mature stages of Fasciola species. Its activity against other trematode genera is limited or non-existent.

Fasciola hepatica (Common Liver Fluke)

This compound is highly effective against mature, adult Fasciola hepatica infections in a range of ruminant hosts.[4] Efficacy against immature stages (less than 8 weeks old) is significantly lower.[2][8]

Table 1: Efficacy of this compound against Fasciola hepatica in Cattle

Dosage (mg/kg) Route Fluke Stage Efficacy (% Reduction) Reference
3.5 Oral Mature (Natural) 99.21% [4]
7.0 Oral Mature (Natural) 100% [4]
3.5 Oral Mature & Immature (Natural) >99% [9]
7.0 Oral Mature & Immature (Natural) >99% [9]
7.0 Oral Mature (>14 weeks, Natural) 100% [8]
2.0 Injectable 8-week-old (Experimental) 62.6% [8]
4.0 Injectable 8-week-old (Experimental) 95.7% [8]
8.0 Injectable 8-week-old (Experimental) 97.3% [8]

| 16.0 | Injectable | 8-week-old (Experimental) | 99.8% |[8] |

Table 2: Efficacy of this compound against Fasciola hepatica in Sheep & Goats

Host Dosage (mg/kg) Route Fluke Stage Efficacy (% Reduction) Reference
Sheep 3.5 Oral Mature (Natural) 93.33% [4]
Sheep 7.0 Oral Mature (Natural) 100% [4]
Goats 3.5 Oral Adult (Experimental) 83% [3][10]
Goats 7.0 Oral Adult (Experimental) 98% [3][10]
Goats 11.0 Oral Adult (Experimental) 99% [3][10]

| Goats | 15.0 | Oral | Adult (Experimental) | 100% |[3][10] |

Fasciola gigantica

This compound is also indicated for the treatment and control of adult Fasciola gigantica, another economically important liver fluke species in livestock.[11]

Other Trematodes
  • Fascioloides magna: Studies have shown that this compound has limited efficacy against F. magna. In one study, a 15 mg/kg dose in sheep reduced fluke numbers but was not considered effective in preventing the potentially fatal outcome of the infection.[12] Another study in cattle found no significant reduction of this parasite.[9]

  • Echinococcus spp. (Cestode): While sometimes tested for broad-spectrum activity, in vitro studies on the larval stage of Echinococcus multilocularis (a cestode, not a trematode) showed that this compound did not cause any damage to the parasite vesicles at concentrations up to 15 µg/ml.[13]

  • Schistosomiasis: this compound has been proposed as a potential candidate for drug repurposing against schistosomiasis, though comprehensive efficacy data is not yet widely available.[2]

Experimental Protocols

The evaluation of this compound's efficacy typically follows standardized veterinary parasitology guidelines. The most common methods are in vivo controlled efficacy studies and fecal egg count reduction tests.

In Vivo Controlled Efficacy Study (Dose Titration/Confirmation)

This is the gold standard for determining anthelmintic efficacy. The methodology involves the following steps:

  • Animal Selection: A cohort of the target host species (e.g., cattle, goats) is selected. Animals are typically confirmed to be free of pre-existing fluke infections.

  • Experimental Infection: Animals are orally inoculated with a standardized number of viable Fasciola hepatica metacercariae. The flukes are then allowed to mature for a specific period, typically 8 to 14 weeks, to achieve the desired developmental stage (immature or adult).[3][8][10]

  • Group Allocation: Animals are randomly assigned to a control group (receiving a placebo or vehicle) and one or more treatment groups.[3][8] Group sizes are determined to ensure statistical power.

  • Treatment Administration: Each treatment group receives a specific dose of this compound, administered orally or via injection.[3][4][8] Dosages are calculated based on individual animal body weight.

  • Necropsy and Fluke Recovery: After a set period post-treatment (e.g., 14-21 days), all animals are humanely euthanized.[3][4] The livers are carefully dissected, and all remaining live flukes are collected, identified, and counted.

  • Efficacy Calculation: The mean number of flukes in each treatment group is compared to the mean number in the control group. The percentage efficacy is calculated using the formula: Efficacy (%) = [(Mean Fluke Count in Controls - Mean Fluke Count in Treated) / Mean Fluke Count in Controls] x 100

cluster_prep Preparation Phase cluster_trial Trial Phase cluster_analysis Analysis Phase A Select Fluke-Free Host Animals B Experimentally Infect with F. hepatica Metacercariae A->B C Allow Infection to Mature (e.g., 8-14 weeks) B->C D Randomly Allocate Animals to Groups C->D E1 Control Group (Vehicle/Placebo) D->E1 E2 Treatment Group 1 (Dose X) D->E2 E3 Treatment Group 2 (Dose Y) D->E3 F Administer Treatments (Oral/Injectable) E1->F E2->F E3->F G Necropsy after Set Period F->G H Recover and Count Live Flukes from Liver G->H I Calculate Mean Efficacy vs. Control H->I

Caption: Workflow for a typical in vivo controlled efficacy study.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is a common method for assessing anthelmintic efficacy in a field setting against mature, egg-laying flukes.

  • Pre-Treatment Sampling: Fecal samples are collected from a group of animals with naturally acquired infections. The number of fluke eggs per gram (EPG) of feces is determined using a standardized sedimentation technique (e.g., Flukefinder).[11]

  • Treatment: Animals are treated with this compound at the recommended dose. An untreated control group is maintained.

  • Post-Treatment Sampling: After a period that allows for the clearance of eggs already in the gut (e.g., 21-28 days), post-treatment fecal samples are collected from both groups and EPG counts are performed.[8]

  • Efficacy Calculation: The reduction in the mean EPG of the treated group is compared to the pre-treatment count or the count in the control group to determine efficacy.[8][14]

In Vitro Assays

In vitro methods are used for initial screening and mechanism-of-action studies. A typical protocol involves:

  • Parasite Culture: A specific life stage of the parasite (e.g., larval vesicles, adult flukes) is maintained in a suitable culture medium that mimics the host environment.[13]

  • Drug Exposure: The cultured parasites are exposed to varying concentrations of this compound.

  • Endpoint Assessment: The effect of the drug is evaluated over time. Endpoints can include morphological damage, inhibition of motility, metabolic indicators, or parasite death.[13] For example, in the study on E. multilocularis, researchers visually assessed the integrity of parasite vesicles after exposure to the drug.[13]

Conclusion

This compound is a potent flukicide with a well-defined spectrum of activity primarily directed against adult Fasciola hepatica and Fasciola gigantica. Its mechanism of inhibiting essential glycolytic enzymes is a key aspect of its selective toxicity. Quantitative data consistently demonstrates high efficacy (>99%) against mature flukes in cattle at standard oral doses of 3.5-7 mg/kg.[4][9] While also effective in sheep and goats, higher dosages may be required in goats to achieve equivalent efficacy.[10] Its activity is notably diminished against immature flukes and other trematode species like Fascioloides magna. This specificity underscores its role as a targeted therapy within a broader parasite control program, often in combination with nematicides to achieve comprehensive coverage.

References

Biophysical Characterization of Clorsulon Binding to Target Enzymes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical methodologies used to characterize the binding of the fasciolicide Clorsulon to its primary target enzymes, phosphoglycerate kinase (PGK) and phosphoglycerate mutase (PGM). This compound effectively disrupts the energy metabolism of flukes by inhibiting these key enzymes in the glycolytic pathway. A thorough understanding of the binding kinetics and thermodynamics is crucial for the development of novel anthelmintics and for optimizing existing therapeutic strategies.

Introduction to this compound and its Molecular Targets

This compound (4-amino-6-trichloroethenyl-1,3-benzenedisulfonamide) is a potent inhibitor of 3-phosphoglycerate (B1209933) kinase and phosphoglyceromutase.[1] These enzymes are critical for glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749), generating ATP in the process. By inhibiting these enzymes, this compound deprives the parasite of its primary energy source.

Phosphoglycerate Kinase (PGK): PGK (EC 2.7.2.3) is a key glycolytic enzyme that catalyzes the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, producing 3-phosphoglycerate (3-PG) and ATP.[2] This is the first ATP-generating step in glycolysis.

Phosphoglycerate Mutase (PGM): PGM (EC 5.4.2.11) catalyzes the isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG), a crucial step to position the phosphate group for the subsequent dehydration reaction in glycolysis.

The inhibition of these enzymes leads to a disruption of the glycolytic flux, ultimately causing energy depletion and death of the parasite.

Quantitative Analysis of this compound-Enzyme Interactions

Enzyme Inhibition Parameters

Enzyme inhibition assays are fundamental to determining the potency of an inhibitor. The key parameters derived from these assays are the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).

  • IC50 : The concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.

  • Ki : The inhibition constant, which represents the dissociation constant of the enzyme-inhibitor complex. It is an intrinsic measure of the inhibitor's affinity for the enzyme.

Table 1: Enzyme Inhibition Data for this compound

Target EnzymeSubstrateInhibitorIC50 (µM)Ki (µM)Type of Inhibition
Phosphoglycerate Kinase (PGK)1,3-BisphosphoglycerateThis compoundData not availableData not availableTo be determined
Phosphoglycerate Mutase (PGM)3-PhosphoglycerateThis compoundData not availableData not availableTo be determined

Note: Specific quantitative values for this compound were not found in the reviewed literature. These tables serve as a template for data presentation.

Thermodynamic Parameters of Binding

Isothermal Titration Calorimetry (ITC) is a powerful technique for obtaining a complete thermodynamic profile of a binding interaction. ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS).

  • Binding Affinity (Kd) : The dissociation constant, which is the reciprocal of the association constant (Ka). A lower Kd value indicates a higher binding affinity.

  • Enthalpy Change (ΔH) : The change in the heat of the system upon binding. It reflects the changes in bonding energies.

  • Entropy Change (ΔS) : The change in the randomness or disorder of the system upon binding.

Table 2: Thermodynamic Binding Profile of this compound

Target EnzymeLigandTemperature (°C)Kd (µM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Stoichiometry (n)
Phosphoglycerate Kinase (PGK)This compound25Data not availableData not availableData not availableData not availableData not available
Phosphoglycerate Mutase (PGM)This compound25Data not availableData not availableData not availableData not availableData not available

Note: Specific quantitative values for this compound were not found in the reviewed literature. These tables serve as a template for data presentation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate biophysical characterization of enzyme inhibitors.

Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a general method for determining the inhibitory effect of this compound on PGK and PGM activity by monitoring the change in NADH absorbance at 340 nm in a coupled enzyme assay.

Materials:

  • Recombinant or purified target enzyme (PGK or PGM)

  • This compound

  • Substrates (3-PG for PGM, 3-PG and ATP for PGK)

  • Coupling enzymes and substrates (e.g., for PGK assay: glyceraldehyde-3-phosphate dehydrogenase, NAD+, arsenate; for PGM assay: enolase, pyruvate kinase, lactate (B86563) dehydrogenase, phosphoenolpyruvate, NADH, ADP)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 96-well microplate

  • Microplate reader with absorbance detection at 340 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, coupling enzymes, and co-factors.

  • Add the this compound dilutions to the appropriate wells. Include a solvent control (e.g., DMSO) and a no-inhibitor control.

  • Add the target enzyme (PGK or PGM) to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate(s).

  • Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

  • To determine the Ki and the mode of inhibition, repeat the assay with varying concentrations of both the substrate and this compound. Analyze the data using Lineweaver-Burk or Dixon plots.

Isothermal Titration Calorimetry (ITC)

This protocol outlines the general procedure for measuring the thermodynamic parameters of this compound binding to its target enzymes.

Materials:

  • Purified target enzyme (PGK or PGM)

  • This compound

  • ITC buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl). The buffer used for the protein and the ligand must be identical to avoid heats of dilution.

  • Isothermal Titration Calorimeter

Procedure:

  • Prepare the enzyme solution in the ITC buffer to a final concentration typically in the range of 10-100 µM.

  • Prepare the this compound solution in the identical ITC buffer to a concentration that is 10-20 times higher than the enzyme concentration.

  • Degas both the enzyme and this compound solutions to prevent air bubbles.

  • Load the enzyme solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

  • Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

  • Perform an initial injection to account for any initial artifacts, which is typically discarded from the data analysis.

  • Carry out a series of injections of this compound into the enzyme solution.

  • Record the heat changes associated with each injection.

  • As a control, perform a titration of this compound into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the binding data.

  • Integrate the heat peaks and plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, ΔH, and stoichiometry n). ΔG and -TΔS can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka).

Visualizations: Pathways and Workflows

Glycolytic Pathway and the Role of this compound's Targets

The following diagram illustrates the central role of Phosphoglycerate Kinase (PGK) and Phosphoglycerate Mutase (PGM) in the glycolytic pathway and the points of inhibition by this compound.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG PGK Phosphoglycerate Kinase (PGK) BPG->PGK PG3 3-Phosphoglycerate PGM Phosphoglycerate Mutase (PGM) PG3->PGM PG2 2-Phosphoglycerate PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate PGK->PG3 PGM->PG2 This compound This compound This compound->PGK This compound->PGM

Caption: Glycolytic pathway highlighting the inhibition of PGK and PGM by this compound.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram outlines the key steps in performing an enzyme inhibition assay to determine the IC50 of an inhibitor.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor (this compound) Dilutions Dispense Dispense Reagents and Inhibitor into Plate Prep_Inhibitor->Dispense Prep_Reagents Prepare Assay Buffer, Enzymes, and Substrates Prep_Reagents->Dispense Preincubation Pre-incubate Enzyme with Inhibitor Dispense->Preincubation Initiate Initiate Reaction with Substrate Preincubation->Initiate Measure Measure Kinetic Activity (e.g., Absorbance) Initiate->Measure Calc_Velocity Calculate Initial Velocities Measure->Calc_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Velocity->Plot_Data Fit_Curve Fit Dose-Response Curve Plot_Data->Fit_Curve Determine_IC50 Determine IC50 Value Fit_Curve->Determine_IC50

Caption: General workflow for an enzyme inhibition assay to determine IC50.

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

The following diagram illustrates the workflow for conducting an ITC experiment to determine the thermodynamic parameters of binding.

ITC_Workflow cluster_prep_itc Sample Preparation cluster_exp Experiment cluster_analysis_itc Data Analysis Prep_Protein Prepare and Degas Enzyme Solution Load_Samples Load Enzyme into Cell and Ligand into Syringe Prep_Protein->Load_Samples Prep_Ligand Prepare and Degas Ligand (this compound) Solution in Identical Buffer Prep_Ligand->Load_Samples Set_Params Set Experimental Parameters Load_Samples->Set_Params Run_Titration Perform Titration (Inject Ligand into Enzyme) Set_Params->Run_Titration Integrate_Peaks Integrate Heat Peaks Run_Titration->Integrate_Peaks Plot_Isotherm Plot Heat vs. Molar Ratio Integrate_Peaks->Plot_Isotherm Fit_Model Fit to Binding Model Plot_Isotherm->Fit_Model Determine_Params Determine Kd, ΔH, n Fit_Model->Determine_Params

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Conclusion

The biophysical characterization of this compound's binding to its target enzymes, PGK and PGM, is essential for a complete understanding of its mechanism of action. While specific quantitative binding and thermodynamic data are not widely published, the methodologies outlined in this guide provide a robust framework for such investigations. Enzyme inhibition assays and isothermal titration calorimetry are powerful techniques that, when used in concert, can provide a detailed picture of the molecular interactions driving the inhibition. This information is invaluable for structure-activity relationship studies and the rational design of more effective and specific anthelmintic agents. Further research to populate the quantitative data tables presented herein is highly encouraged to advance the field of veterinary and human parasitology.

References

Clorsulon: A Technical Guide to its Application in Helminthology Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core research applications of Clorsulon in helminthology, with a primary focus on its use in studying the biology and control of the liver fluke, Fasciola hepatica.

Executive Summary

This compound, a benzenesulfonamide (B165840) compound, is a potent flukicide widely used in veterinary medicine. Its high specificity for trematodes, particularly adult Fasciola hepatica, makes it an invaluable tool for basic and applied research in helminthology. The primary mechanism of action of this compound is the targeted inhibition of key enzymes in the glycolytic pathway, a critical energy-generating process for these parasites. This targeted action allows researchers to probe the metabolic vulnerabilities of helminths, evaluate novel drug targets, and study the physiological consequences of energy deprivation in these organisms. This guide details the biochemical basis of this compound's action, provides quantitative efficacy data, and outlines experimental protocols for its use in both in vitro and in vivo research settings.

Mechanism of Action: Targeting the Glycolytic Pathway

The anthelmintic activity of this compound is primarily attributed to its ability to disrupt the glycolytic pathway in susceptible helminths like Fasciola hepatica. This pathway is the main source of ATP for the fluke. This compound acts as a competitive inhibitor of two key enzymes in this pathway: 3-phosphoglycerate (B1209933) kinase (PGK) and phosphoglycerate mutase (PGM).

By competitively inhibiting these enzymes, this compound effectively blocks the metabolic flow of glycolysis, leading to a significant reduction in ATP production. This energy deprivation ultimately results in the paralysis and death of the parasite.

Quantitative Inhibition Data

The inhibitory effect of this compound on the glycolytic pathway has been quantified, demonstrating its potency as a research tool for studying enzyme kinetics and metabolic disruption.

ParameterValueTarget Enzyme(s)Helminth Species
Ki 0.29 mM3-phosphoglycerate and ATP binding to Phosphoglycerate KinaseFasciola hepatica

In Vivo Efficacy of this compound

This compound has demonstrated high efficacy against mature and late immature stages of Fasciola hepatica in various animal models. The following tables summarize key quantitative data from several in vivo efficacy studies.

Efficacy in Cattle
Dose (mg/kg)Route of AdministrationFluke Stage% ReductionReference
3.5OralMature99.21[1]
7OralMature>99[2]
7OralMature100[1]
2Injectable8-week-old62.6[3]
4Injectable8-week-old95.7[3]
8Injectable8-week-old97.3[3]
16Injectable8-week-old99.8[3]
7 (with Ivermectin)Oral/SubcutaneousMature (egg count)99[4]
Efficacy in Sheep
Dose (mg/kg)Route of AdministrationFluke Stage% ReductionReference
3.5OralMature93.33[1]
7OralMature100[1]
5 (daily for 28 days)OralProphylactic98[5]
Efficacy in Goats
Dose (mg/kg)Route of AdministrationFluke Stage% ReductionReference
3.5OralAdult83[6]
7OralAdult98[6]
11OralAdult99[6]
15OralAdult100[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound in helminthology research.

Protocol for Enzyme Inhibition Assay with this compound

This protocol outlines the steps to determine the inhibitory effect of this compound on phosphoglycerate kinase activity from Fasciola hepatica.

4.1.1 Materials

  • Purified phosphoglycerate kinase from Fasciola hepatica

  • This compound

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Substrates: 3-phosphoglycerate (3-PGA) and ATP

  • Coupling enzyme: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • NADH

  • 96-well microplate

  • Microplate spectrophotometer

4.1.2 Procedure

  • Prepare Reagents:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to achieve a range of final assay concentrations.

    • Prepare working solutions of 3-PGA, ATP, and NADH in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • NADH solution

      • ATP solution

      • GAPDH

      • This compound dilution (or solvent control)

      • Purified phosphoglycerate kinase

  • Initiate Reaction:

    • Start the reaction by adding the 3-PGA solution to all wells.

  • Data Acquisition:

    • Immediately place the microplate in a spectrophotometer pre-set to 37°C.

    • Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH oxidation) for each this compound concentration.

    • Plot the reaction velocity against the this compound concentration to determine the IC₅₀ value.

    • To determine the inhibition constant (Kᵢ) and the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate (3-PGA or ATP) and this compound. Analyze the data using Lineweaver-Burk or Dixon plots.

Protocol for In Vitro Efficacy Testing of this compound

This protocol describes the methodology for assessing the direct effect of this compound on the viability of adult Fasciola hepatica in culture.

4.2.1 Materials

  • Adult Fasciola hepatica (collected from the bile ducts of infected animals)

  • Culture medium (e.g., RPMI-1640 or DMEM supplemented with antibiotics)

  • This compound

  • Solvent for this compound (e.g., DMSO)

  • 24-well culture plates

  • Incubator (37°C, 5% CO₂)

  • Inverted microscope

4.2.2 Procedure

  • Parasite Collection and Preparation:

    • Aseptically collect adult Fasciola hepatica from the bile ducts of infected livers obtained from an abattoir.

    • Wash the flukes several times in sterile saline solution to remove host debris.

  • Culture Setup:

    • Place individual flukes into the wells of a 24-well plate containing pre-warmed culture medium.

    • Prepare stock solutions of this compound in a suitable solvent. Add the appropriate volume of the this compound stock solution to the wells to achieve the desired final concentrations. Include a solvent-only control group.

  • Incubation and Observation:

    • Incubate the plates at 37°C in a 5% CO₂ atmosphere.

    • At regular intervals (e.g., 24, 48, and 72 hours), observe the motility and any morphological changes of the flukes using an inverted microscope.

  • Assessment of Viability:

    • Score the viability of the flukes based on their motility and tegumental integrity. A common scoring system ranges from normal movement to complete paralysis and death.

  • Data Analysis:

    • Determine the lethal concentrations (e.g., LC₅₀) of this compound at different time points.

Protocol for In Vivo Efficacy Study of this compound in a Rat Model

This protocol details a typical in vivo study to evaluate the efficacy of this compound against an experimental Fasciola hepatica infection in rats.[5]

4.3.1 Materials

  • Laboratory rats (e.g., Sprague-Dawley or Wistar)

  • Fasciola hepatica metacercariae

  • This compound formulation for oral administration

  • Vehicle control

  • Gavage needles

  • Necropsy instruments

4.3.2 Procedure

  • Experimental Infection:

    • Orally infect rats with a defined number of Fasciola hepatica metacercariae using a gavage needle.

  • Treatment:

    • At a predetermined time post-infection (e.g., 8 weeks for mature flukes), randomly assign the infected rats to treatment and control groups.

    • Administer this compound orally to the treatment group at the desired dosage.

    • Administer the vehicle only to the control group.

  • Necropsy and Fluke Recovery:

    • At a specified time after treatment (e.g., 7-14 days), euthanize the rats.

    • Carefully dissect the liver and bile ducts to recover all remaining flukes.

  • Data Collection and Analysis:

    • Count the number of flukes recovered from each rat.

    • Calculate the percentage reduction in fluke burden for the treatment group compared to the control group using the following formula: % Efficacy = [ (Mean fluke count in control group - Mean fluke count in treated group) / Mean fluke count in control group ] x 100

    • Perform statistical analysis to determine the significance of the observed reduction.

Visualizations

Signaling Pathway: this compound's Inhibition of Glycolysis in Fasciola hepatica

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP G3P Glyceraldehyde-3-phosphate F16BP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PGK Phosphoglycerate Kinase BPG13->PGK PGA3 3-Phosphoglycerate PGM Phosphoglycerate Mutase PGA3->PGM PGA2 2-Phosphoglycerate PEP Phosphoenolpyruvate PGA2->PEP Pyruvate Pyruvate PEP->Pyruvate ATP_out ATP PGK->PGA3 PGK->ATP_out generates PGM->PGA2 This compound This compound This compound->PGK inhibits This compound->PGM inhibits

Caption: this compound inhibits the glycolytic pathway in Fasciola hepatica.

Experimental Workflow: Evaluation of this compound's Anthelmintic Activity

Anthelmintic_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis Enzyme_Assay Enzyme Inhibition Assay (PGK, PGM) Culture_Assay Adult Fluke Culture Assay Enzyme_Assay->Culture_Assay informs IC50_Ki Determine IC50 and Ki Enzyme_Assay->IC50_Ki Rat_Model Rat Infection Model Culture_Assay->Rat_Model guides selection for LC50 Determine LC50 Culture_Assay->LC50 Efficacy_Study Dose-Response Efficacy Study Rat_Model->Efficacy_Study Percent_Reduction Calculate % Fluke Reduction Efficacy_Study->Percent_Reduction

Caption: A typical workflow for evaluating the anthelmintic properties of this compound.

Resistance to this compound

Currently, there is limited specific information available in the scientific literature regarding the biochemical mechanisms of resistance to this compound in helminths. However, general mechanisms of anthelmintic resistance could potentially apply, including:

  • Alterations in the target enzymes: Mutations in the genes encoding 3-phosphoglycerate kinase or phosphoglycerate mutase could reduce the binding affinity of this compound, thereby decreasing its inhibitory effect.

  • Increased drug efflux: Overexpression of drug transporters, such as ATP-binding cassette (ABC) transporters, at the parasite's tegument could actively pump this compound out of the cells, preventing it from reaching its target enzymes.[7]

  • Metabolic detoxification: Enhanced metabolic pathways within the parasite could potentially inactivate this compound before it can exert its effect.

Further research is required to elucidate the specific mechanisms of this compound resistance in helminths.

Conclusion

This compound serves as a highly effective and specific tool for researchers in helminthology. Its well-defined mechanism of action on the glycolytic pathway of Fasciola hepatica and other flukes provides a clear model for studying parasite metabolism and for the screening of new anthelmintic compounds. The quantitative data and detailed protocols provided in this guide offer a solid foundation for the design and execution of experiments aimed at further understanding and combating helminth infections. The potential for resistance underscores the need for continued research into its mechanisms of action and for the development of novel control strategies.

References

Methodological & Application

Application Notes and Protocols: Clorsulon In Vitro Culture Assay for Fasciola hepatica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciola hepatica, the common liver fluke, is a parasitic flatworm that causes fasciolosis, a disease of significant economic impact in livestock and an emerging zoonosis in humans. The development of effective anthelmintic drugs is crucial for the control of this parasite. Clorsulon, a benzenesulfonamide (B165840) derivative, is a potent flukicide that targets the parasite's energy metabolism. This document provides detailed application notes and protocols for conducting in vitro culture assays to evaluate the efficacy of this compound against adult Fasciola hepatica.

The in vitro culture of F. hepatica provides a controlled environment to study the direct effects of compounds on the parasite, minimizing the use of host animals and allowing for more precise dose-response analyses. This assay is a valuable tool for screening new drug candidates, investigating mechanisms of action, and assessing potential drug resistance.

Mechanism of Action: Inhibition of Glycolysis

This compound's primary mechanism of action is the disruption of the glycolytic pathway in Fasciola hepatica. The parasite is heavily reliant on glycolysis for its energy supply. This compound acts as a competitive inhibitor of key enzymes in this pathway, specifically phosphoglycerate kinase and phosphoglyceromutase. By blocking these enzymes, this compound prevents the conversion of 3-phosphoglycerate (B1209933) to 2-phosphoglycerate, a critical step in ATP production. This leads to a rapid depletion of the parasite's energy reserves, resulting in paralysis and death.

Glycolysis_Inhibition cluster_glycolysis Glycolytic Pathway of Fasciola hepatica Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP GAP Glyceraldehyde-3-phosphate F16BP->GAP DPG 1,3-Bisphosphoglycerate GAP->DPG ThreePG 3-Phosphoglycerate DPG->ThreePG ATP TwoPG 2-Phosphoglycerate ThreePG->TwoPG PEP Phosphoenolpyruvate TwoPG->PEP Pyruvate Pyruvate PEP->Pyruvate ATP ATP_out ATP Pyruvate->ATP_out Further Metabolism This compound This compound PGK Phosphoglycerate Kinase This compound->PGK Inhibits PGM Phosphoglyceromutase This compound->PGM Inhibits

Caption: this compound's inhibition of the glycolytic pathway in Fasciola hepatica.

Data Presentation

The following tables summarize quantitative data from in vitro studies on Fasciola hepatica culture and the effects of this compound.

Table 1: In Vitro Culture Conditions for Adult Fasciola hepatica

ParameterRecommended ConditionReference
Culture MediaRPMI-1640 or DMEM[1][2]
Temperature37°C[1][2]
Atmosphere5% CO₂[1]
Media Volume per FlukeMinimum of 3 mL[1][2]
Media SupplementsPenicillin (1000 IU/mL) and Gentamicin (B1671437) (0.1 mg/mL)[1]
pH7.4[1]

Table 2: In Vitro Efficacy of this compound against Adult Fasciola hepatica

CompoundConcentrationIncubation TimeObserved EffectReference
This compound5 µg/mL24 hoursUltrastructural damage to the tegument[3]
This compound10 µg/mL24 hoursMinor disruption to the tegumental surface[2]
DMSO (Solvent)> 0.5% v/v48 hoursToxic to flukes, causing paralysis[1][2]

Experimental Protocols

This section provides a detailed methodology for the in vitro culture of adult Fasciola hepatica and the subsequent assay to evaluate the efficacy of this compound.

Protocol 1: Collection and Preparation of Adult Fasciola hepatica
  • Collection: Aseptically collect adult F. hepatica from the bile ducts of naturally infected bovine livers obtained from a local abattoir.

  • Transport: Transport the flukes to the laboratory in a sterile container with transport medium (RPMI-1640 or DMEM supplemented with antibiotics) maintained at 37°C.[1][2]

  • Washing: Upon arrival, wash the flukes multiple times in pre-warmed (37°C) sterile phosphate-buffered saline (PBS) to remove bile and debris.

  • Sterilization: Perform a final wash in culture medium containing a higher concentration of antibiotics (e.g., 5x the final culture concentration) to minimize contamination.

  • Selection: Select healthy, actively motile flukes of similar size for the assay. A motility scoring system can be used for standardized selection.[4]

Protocol 2: In Vitro Culture of Adult Fasciola hepatica
  • Media Preparation: Prepare RPMI-1640 or DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (1000 IU/mL), and gentamicin (0.1 mg/mL).[1]

  • Plating: Place one adult fluke per well in a 6-well or 24-well culture plate containing a minimum of 3 mL of pre-warmed culture medium per fluke.[1][2]

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Maintenance: For longer-term culture (beyond 48 hours), replace the culture medium every 24-48 hours.

Protocol 3: this compound In Vitro Assay
  • Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture wells should not exceed 0.5% v/v to avoid solvent-induced toxicity.[1][2]

  • Treatment: After a 24-hour acclimatization period of the flukes in culture, replace the medium with the prepared drug-containing medium. Include appropriate controls:

    • Negative Control: Culture medium only.

    • Solvent Control: Culture medium with the same final concentration of DMSO used in the drug-treated wells.

  • Incubation: Incubate the treated and control flukes for the desired duration (e.g., 24, 48, 72 hours).

  • Assessment of Viability and Motility:

    • Motility Scoring: Observe the flukes under a dissecting microscope and score their motility based on a predefined scale (e.g., 0 = no movement, 1 = infrequent, weak movement, 2 = slow, coordinated movement, 3 = active, normal movement).

    • Microscopy: For detailed morphological analysis, flukes can be fixed, processed, and examined using scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to observe tegumental damage.[2]

  • Data Analysis: Compare the motility scores and morphological changes in the this compound-treated groups with the control groups. Calculate the percentage reduction in motility or the IC₅₀ value if a range of concentrations is tested.

Experimental Workflow

The following diagram illustrates the workflow for the this compound in vitro assay.

experimental_workflow collection 1. Collect Adult F. hepatica from Bovine Livers transport 2. Transport to Lab in RPMI-1640/DMEM at 37°C collection->transport washing 3. Wash Flukes in sterile PBS transport->washing selection 4. Select Healthy, Motile Flukes washing->selection culture 5. In Vitro Culture (37°C, 5% CO₂) selection->culture acclimatize 6. Acclimatize for 24h culture->acclimatize treatment 7. Treat with this compound (and controls) acclimatize->treatment incubation 8. Incubate (24-72h) treatment->incubation assessment 9. Assess Viability and Motility incubation->assessment analysis 10. Data Analysis assessment->analysis

Caption: Workflow for the this compound in vitro culture assay for Fasciola hepatica.

References

Application Notes and Protocols for Determining Clorsulon Dose-Response Curves against Fasciola hepatica

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Clorsulon is a narrow-spectrum anthelmintic agent effective against mature liver flukes, primarily Fasciola hepatica. Its mechanism of action involves the inhibition of key enzymes in the glycolytic pathway, which is the primary source of energy for these parasites.[1] This document provides detailed protocols for generating in vitro dose-response curves for this compound against adult Fasciola hepatica, enabling the determination of its efficacy and the characterization of its inhibitory effects.

Mechanism of Action

This compound acts as a competitive inhibitor of the glycolytic enzymes 3-phosphoglycerate (B1209933) kinase and phosphoglyceromutase.[2] This inhibition disrupts the metabolic pathway that converts glucose into pyruvate, leading to a depletion of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell.[2] By cutting off the parasite's energy supply, this compound effectively leads to its paralysis and death.[1]

Data Presentation

The following tables summarize the quantitative data related to the in vitro efficacy and mechanism of action of this compound against Fasciola hepatica.

Table 1: In Vitro Efficacy of this compound against Adult Fasciola hepatica

Concentration (µg/mL)Incubation Time (hours)Observed EffectReference
1024Minimal disruption to the tegumental surface.[3]
524Used in combination studies to assess ultrastructural effects.[4]

Table 2: Inhibition of Glycolytic Pathway by this compound

ParameterValueTarget Enzyme(s)Reference
Ki0.29 mM3-phosphoglycerate and ATP[5]

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro dose-response assay to evaluate the efficacy of this compound against adult Fasciola hepatica.

Materials and Reagents
  • Adult Fasciola hepatica (collected from the bile ducts of infected cattle or sheep from a local abattoir)

  • RPMI-1640 culture medium (or DMEM)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Phosphate-buffered saline (PBS), sterile

  • 24-well sterile culture plates

  • Incubator (37°C, 5% CO2)

  • Stereomicroscope

  • Pipettes and sterile tips

  • Beakers and sterile containers

Experimental Procedure

1. Preparation of Culture Medium:

  • Prepare RPMI-1640 medium supplemented with 1% Penicillin-Streptomycin solution.

  • Warm the medium to 37°C before use.

2. Collection and Preparation of Adult Fasciola hepatica

  • Collect adult flukes from the bile ducts of freshly slaughtered, infected animals.

  • Wash the flukes several times with sterile PBS at 37°C to remove any host tissue and debris.

  • Pre-incubate the washed flukes in fresh, warm culture medium for 1-2 hours at 37°C in a 5% CO2 incubator to allow them to acclimatize.

3. Preparation of this compound Stock and Working Solutions:

  • Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be high enough to allow for serial dilutions.

  • Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Ensure the final concentration of DMSO in the culture wells does not exceed a non-toxic level, typically ≤0.5%.[1]

  • Prepare a vehicle control group containing the same concentration of DMSO as the highest this compound concentration group.

  • Prepare a negative control group with culture medium only.

4. In Vitro Assay Setup:

  • Place one healthy, active adult fluke into each well of a 24-well plate.

  • Add 2 mL of the appropriate this compound working solution to each well. Ensure each concentration is tested in triplicate.

  • Add 2 mL of the vehicle control solution to the control wells.

  • Add 2 mL of the culture medium to the negative control wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for up to 48 hours.

5. Assessment of Fluke Motility and Viability:

  • Observe the motility of the flukes under a stereomicroscope at regular intervals (e.g., 2, 4, 8, 24, and 48 hours).

  • Score the motility of each fluke using a pre-defined scoring system.[1]

Table 3: Motility Scoring System for Fasciola hepatica Viability

ScoreDescription of MotilityViability Status
3Strong, active, and coordinated movements.Normal
2Slowed or reduced movement, but still coordinated.Reduced
1Minimal movement, occasional twitching or contraction.Severely Impaired
0No movement, flaccid paralysis.Dead

6. Data Analysis:

  • Record the motility scores for each fluke at each time point.

  • Calculate the mean motility score for each concentration group.

  • Plot the mean motility score against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 (half-maximal inhibitory concentration) value, which is the concentration of this compound that causes a 50% reduction in fluke motility compared to the control group. This can be calculated using statistical software with non-linear regression analysis.

Visualizations

Signaling Pathway

G This compound's Inhibition of the Glycolytic Pathway in Fasciola hepatica Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP DPG 1,3-Bisphosphoglycerate GAP->DPG PG3 3-Phosphoglycerate DPG->PG3 Phosphoglycerate Kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglyceromutase PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate ATP_Prod ATP (Energy) Pyruvate->ATP_Prod Further Metabolism This compound This compound This compound->Inhibition1 This compound->Inhibition2

Caption: this compound inhibits the glycolytic pathway in Fasciola hepatica.

Experimental Workflow

G Experimental Workflow for this compound Dose-Response Curve cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Culture Medium B Collect & Wash Adult Flukes A->B D Dispense Flukes into 24-well Plate B->D C Prepare this compound Solutions E Add this compound & Controls C->E D->E F Incubate at 37°C, 5% CO2 E->F G Assess Motility at Time Points F->G H Generate Dose-Response Curve G->H I Calculate IC50 H->I

Caption: Workflow for determining the in vitro dose-response of this compound.

References

Clorsulon preparation and solubility for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the preparation and solubility of Clorsulon for laboratory use. It includes quantitative data, experimental protocols, and a diagram illustrating its mechanism of action.

Physicochemical Properties and Solubility

This compound is a white, crystalline powder with a molecular weight of 380.66 g/mol .[1] It is an antiparasitic agent belonging to the benzenesulphonamide family, primarily used against liver flukes such as Fasciola hepatica and Fasciola gigantica.[2][3]

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)Notes
Water (pH 7) 800 mg/L20Moderately soluble.[4]
DMSO ≥ 70 mg/mLNot SpecifiedHighly soluble.[1] Can be ≥17.05 mg/mL.[5]
Ethanol ~10 mg/mLNot SpecifiedSoluble.[6]
Dimethylformamide (DMF) ~15 mg/mLNot SpecifiedSoluble.[6]
Methanol Slightly SolubleNot Specified[7][8]
Corn Oil ≥ 2.5 mg/mL (in 10% DMSO)Not SpecifiedUsed for in vivo formulations.[2]
PEG300/Tween-80/Saline ≥ 2.5 mg/mLNot SpecifiedPart of a common in vivo formulation.[2]
SBE-β-CD in Saline ≥ 2.5 mg/mL (in 10% DMSO)Not SpecifiedUsed for in vivo formulations.[2]

Table 2: Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₈Cl₃N₃O₄S₂
Molecular Weight 380.66 g/mol [1]
Melting Point 194-203°C[7]
Appearance White solid/powder[7][9]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[1]

Experimental Protocols

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted for various in vitro and in vivo applications.

Materials:

  • This compound powder (≥98% purity)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Transfer the weighed this compound into a sterile tube.

  • Add the appropriate volume of DMSO to achieve the final concentration. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[2]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

This protocol provides a method for preparing a this compound formulation suitable for oral administration in animal studies, using a common vehicle of DMSO, PEG300, Tween-80, and saline.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile tubes

  • Pipettes

Procedure:

  • This protocol is for a final concentration of ≥ 2.5 mg/mL.[2] The volumes can be scaled as needed.

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

  • Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

  • The final concentration will be 2.5 mg/mL. The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • Prepare this formulation fresh before each use.

Mechanism of Action: Inhibition of Glycolysis

This compound's primary mechanism of action against liver flukes is the inhibition of the glycolytic pathway, which is the main source of energy for these parasites.[3][10][11] Specifically, this compound acts as a competitive inhibitor of two key enzymes in glycolysis: 3-phosphoglycerate (B1209933) kinase and phosphoglyceromutase.[3] This inhibition blocks the parasite's ability to utilize glucose, leading to a depletion of ATP and ultimately, parasite death.[12]

G cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Workflow weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate to Completely Dissolve dissolve->vortex store Store at -20°C/-80°C vortex->store dilute Dilute Stock Solution to Working Concentration store->dilute treat Treat Flukes with This compound Solution dilute->treat culture Culture Liver Flukes (e.g., F. hepatica) culture->treat incubate Incubate for Specified Time treat->incubate assess Assess Fluke Motility, Viability, or Tegument Damage incubate->assess

Caption: Workflow for preparing this compound stock solution and its use in an in vitro assay.

G Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis Steps F6P Fructose-6-Phosphate G6P->F6P Glycolysis Steps F16BP Fructose-1,6-Bisphosphate F6P->F16BP Glycolysis Steps GAP Glyceraldehyde-3-Phosphate F16BP->GAP Glycolysis Steps BPG13 1,3-Bisphosphoglycerate GAP->BPG13 Glycolysis Steps PG3 3-Phosphoglycerate BPG13->PG3 3-Phosphoglycerate Kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglyceromutase PEP Phosphoenolpyruvate PG2->PEP Glycolysis Steps Pyruvate Pyruvate PEP->Pyruvate Glycolysis Steps ATP_prod ATP Production Pyruvate->ATP_prod Energy Metabolism This compound This compound This compound->BPG13 Inhibits This compound->PG3 Inhibits

Caption: this compound inhibits the glycolytic pathway in liver flukes, blocking ATP production.

References

Application Note: Quantification of Clorsulon in Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clorsulon, a benzenesulfonamide (B165840) derivative, is a potent fasciolicide used in veterinary medicine to treat parasitic flatworm infections in cattle and sheep.[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note provides a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in plasma samples. The method is simple, accurate, precise, and suitable for routine analysis.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (Purity ≥ 98.5%)

  • Acetonitrile (HPLC grade)

  • Ethanol (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Bi-distilled or HPLC grade)

  • Blank goat plasma

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.

ParameterValue
HPLC System Standard HPLC with UV Detector
Column Luna C8 (250 mm x 4.6 mm, 5 µm, 100 Å)
Mobile Phase Acetonitrile: Ethanol: Water (52:28:20 v/v/v)[3]
Flow Rate 1.2 mL/min[3]
Injection Volume 20 µL
Column Temperature 25°C[3]
UV Detection 254 nm[3]
Diluent Mobile Phase: Methanol (75:25 v/v)[3]

3. Preparation of Standard Solutions

  • Stock Solution (0.5 mg/mL): Accurately weigh and dissolve 50 mg of this compound reference standard in the diluent in a 100 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1.25 µg/mL to 500 µg/mL.[3]

4. Sample Preparation: Liquid-Liquid Extraction

This protocol utilizes a simple and rapid liquid-liquid extraction method.

  • Pipette 5 mL of the plasma sample into a centrifuge tube.

  • Spike the plasma with the appropriate volume of this compound working standard solution for calibration curve and quality control samples.

  • Add a suitable water-soluble organic solvent for extraction.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue with a known volume of the mobile phase.

  • Inject a 20 µL aliquot of the reconstituted sample into the HPLC system.

Method Validation Summary

The described HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines.[3] A summary of the validation parameters is presented below.

Table 1: System Suitability

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2Complies
Theoretical Plates ≥ 2000Complies
Resolution ≥ 2Complies

Table 2: Method Validation Data

ParameterResult
Linearity Range (in plasma) 2.5 - 250 µg/mL[3]
Regression Equation (y = mx + c) y = 386.52x + 0.262[3]
Correlation Coefficient (R²) 0.9999[3]
Accuracy (% Recovery) 100.27 ± 0.23%[3]
Precision (Intra- and Inter-day RSD%) < 2%[3]
Limit of Detection (LOD) Not explicitly stated in the provided context
Limit of Quantification (LOQ) Not explicitly stated in the provided context

Experimental Workflow Diagram

The following diagram illustrates the key steps of the analytical procedure for the quantification of this compound in plasma samples.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma_sample Plasma Sample (5 mL) spiking Spiking with this compound Standard plasma_sample->spiking extraction Liquid-Liquid Extraction spiking->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection Inject 20 µL into HPLC reconstitution->hplc_injection separation Chromatographic Separation (Luna C8, 25°C) hplc_injection->separation detection UV Detection at 254 nm separation->detection peak_integration Peak Area Integration detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification report Generate Report quantification->report

Caption: Workflow for this compound quantification in plasma.

Conclusion

This application note details a validated RP-HPLC method for the reliable quantification of this compound in plasma. The method demonstrates excellent linearity, accuracy, and precision, making it a valuable tool for pharmacokinetic and other related studies in the field of drug development and veterinary science. The straightforward liquid-liquid extraction procedure ensures efficient sample clean-up and high recovery.

References

Application Notes and Protocols for Clorsulon Administration in Experimental Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorsulon is a sulfonamide-based anthelmintic agent primarily used to treat and control infections caused by the liver fluke, Fasciola hepatica. Its efficacy has been demonstrated in various animal models, making it a valuable tool in parasitology research and veterinary medicine. These application notes provide detailed information on the administration routes of this compound in experimental animal models, including quantitative data, experimental protocols, and a visualization of its mechanism of action.

Mechanism of Action

This compound's primary mode of action is the disruption of the energy metabolism in Fasciola hepatica. It achieves this by inhibiting key enzymes within the glycolytic pathway, the parasite's main source of energy. Specifically, this compound acts as a competitive inhibitor of 3-phosphoglycerate (B1209933) kinase and phosphoglyceromutase. This inhibition blocks the parasite's ability to utilize glucose, leading to a depletion of adenosine (B11128) triphosphate (ATP) and ultimately, parasite death.[1]

cluster_Glycolysis Glycolytic Pathway in Fasciola hepatica cluster_Inhibition This compound Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP_DHAP Glyceraldehyde-3-Phosphate & Dihydroxyacetone Phosphate F16BP->GAP_DHAP BPG 1,3-Bisphosphoglycerate GAP_DHAP->BPG 3PG 3-Phosphoglycerate BPG->3PG BPG->3PG ATP 3PGK 3-Phosphoglycerate Kinase 2PG 2-Phosphoglycerate 3PG->2PG 3PG->2PG PGM PEP Phosphoenolpyruvate 2PG->PEP Pyruvate Pyruvate PEP->Pyruvate ATP_Production ATP Pyruvate->ATP_Production Further Metabolism This compound This compound This compound->3PGK Inhibits PGM Phosphoglyceromutase This compound->PGM Inhibits

This compound's inhibition of the glycolytic pathway.

Data Presentation

The following tables summarize the quantitative data on the efficacy and pharmacokinetics of this compound administered via different routes in various animal models.

Table 1: Efficacy of this compound Against Fasciola hepatica
Animal ModelAdministration RouteDosage (mg/kg)Efficacy (%)Fluke StageReference
CattleOral3.5>99Mature & Immature[2]
CattleOral7>99Mature & Immature[2][3]
CattleSubcutaneous262.68-week-old[3]
CattleSubcutaneous495.78-week-old[3]
CattleSubcutaneous897.38-week-old[3]
CattleSubcutaneous1699.88-week-old[3]
SheepOral2.5>90Mature (16-week-old)[4]
SheepOral7100Mature[5]
SheepOral15>90Immature (6-week-old)[4]
GoatsOral3.583Adult[6]
GoatsOral798Adult[6]
GoatsOral1199Adult[6]
GoatsOral15100Adult[6]
RatsOral12.5Significant disruption to tegumentMature[7]
Table 2: Pharmacokinetic Parameters of this compound
Animal ModelAdministration RouteDosage (mg/kg)Tmax (hours)Cmax (µg/mL)Elimination Half-life (hours)Bioavailability (%)Reference
CattleIntraruminal10~24~3--[8]
CattleSubcutaneous261.29--[8]
CattleSubcutaneous362.5--[8]
CattleSubcutaneous3123.148.24103-114[9]
CattleSubcutaneous6125.2592.16103-114[9]
CattleSubcutaneous121210.8128.64103-114[9]
SheepOral715-2860[10]
SheepSubcutaneous2----[1]
GoatsOral714-2355[10]

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats

This protocol is based on methodologies used in studies investigating the efficacy of this compound against F. hepatica in a rat model.[7]

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Distilled water

  • Mortar and pestle or magnetic stirrer

  • Weighing scale

  • Appropriately sized oral gavage needles (e.g., 16-18 gauge, 2-3 inches for adult rats)

  • Syringes

Procedure:

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound and vehicle based on the desired concentration and the number and weight of the rats.

    • Weigh the this compound powder accurately.

    • Prepare the vehicle solution (e.g., 0.5% carboxymethyl cellulose (B213188) in distilled water).

    • Gradually add the this compound powder to the vehicle while continuously stirring or triturating to ensure a uniform suspension.

  • Animal Handling and Dosing:

    • Weigh each rat immediately before dosing to ensure accurate dose calculation.

    • Gently restrain the rat, holding it firmly but without causing distress. The head and body should be aligned vertically.

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the mouth and the end at the last rib.

    • Attach the syringe containing the this compound suspension to the gavage needle.

    • Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.

    • Administer the suspension slowly and steadily.

    • Gently remove the gavage needle.

    • Monitor the animal for a few minutes post-administration for any signs of distress.

Start Start Calculate_Dose Calculate Dose & Prepare Suspension Start->Calculate_Dose Weigh_Animal Weigh Animal Calculate_Dose->Weigh_Animal Restrain_Animal Restrain Animal Weigh_Animal->Restrain_Animal Insert_Gavage_Needle Insert Gavage Needle Restrain_Animal->Insert_Gavage_Needle Administer_Suspension Administer Suspension Insert_Gavage_Needle->Administer_Suspension Remove_Needle Remove Needle Administer_Suspension->Remove_Needle Monitor_Animal Monitor Animal Remove_Needle->Monitor_Animal End End Monitor_Animal->End

Workflow for oral gavage in rats.
Protocol 2: Subcutaneous Administration of this compound in Cattle

This protocol outlines the general procedure for subcutaneous injection of this compound in cattle, often in combination with other parasiticides like ivermectin.[11][12]

Materials:

  • Sterile this compound injection solution (often a ready-to-use formulation)

  • Sterile syringes

  • Sterile needles (e.g., 16-gauge, 1/2 to 3/4 inch)

  • Antiseptic solution (e.g., 70% alcohol)

  • Cotton or gauze swabs

  • Appropriate animal restraint facilities (e.g., squeeze chute)

Procedure:

  • Preparation:

    • Ensure the this compound solution is at an appropriate temperature. If stored in a cool place, warming the product and injection equipment to about 15°C can facilitate administration.[11]

    • Secure the animal in a squeeze chute or other suitable restraint to minimize movement and ensure safety for both the animal and the administrator.

    • Select the injection site, typically in the loose skin in front of or behind the shoulder.

    • Cleanse the injection site with an antiseptic solution using a cotton or gauze swab.

  • Administration:

    • Draw the calculated dose of the this compound solution into a sterile syringe. The recommended dosage for subcutaneous injection is often 2 mg/kg body weight.[8]

    • Create a "tent" of skin at the injection site by lifting a fold of skin.

    • Insert the needle at a 30-45 degree angle into the base of the skin tent, ensuring it enters the subcutaneous space and not the underlying muscle.

    • To confirm correct placement, you can gently pull back on the plunger to check for blood. If blood appears, withdraw the needle and select a new site.

    • Inject the solution slowly and steadily.

    • If the dose volume is large (e.g., greater than 10 mL), it is recommended to divide the dose between two injection sites.[12]

    • Withdraw the needle and gently massage the injection site for a few seconds to aid in the dispersal of the solution.

  • Post-Administration:

    • Dispose of the needle and syringe in a designated sharps container.

    • Observe the animal for any immediate adverse reactions.

Start Start Prepare_Solution Prepare Solution & Calculate Dose Start->Prepare_Solution Restrain_Animal Restrain Animal Prepare_Solution->Restrain_Animal Select_Clean_Site Select & Clean Injection Site Restrain_Animal->Select_Clean_Site Tent_Skin Tent Skin Select_Clean_Site->Tent_Skin Insert_Needle Insert Needle (SQ) Tent_Skin->Insert_Needle Aspirate Aspirate to Check for Blood Insert_Needle->Aspirate Inject_Solution Inject Solution Aspirate->Inject_Solution Withdraw_Needle Withdraw Needle Inject_Solution->Withdraw_Needle Massage_Site Massage Site Withdraw_Needle->Massage_Site End End Massage_Site->End

Workflow for subcutaneous injection in cattle.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Clorsulon in a Mouse Model of Fasciola hepatica Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of Clorsulon against Fasciola hepatica (liver fluke) infection in a laboratory mouse model.

Introduction

This compound is a benzenesulfonamide (B165840) compound with proven efficacy against adult liver flukes, primarily Fasciola hepatica.[1][2] Its mechanism of action involves the inhibition of key enzymes in the glycolytic pathway of the parasite, thereby blocking its primary energy source and leading to ATP depletion.[2][3][4] This document outlines the necessary procedures for establishing a murine model of fascioliasis and subsequently evaluating the therapeutic efficacy of this compound.

Mechanism of Action: this compound

This compound acts as a competitive inhibitor of 3-phosphoglycerate (B1209933) kinase and phosphoglyceromutase, crucial enzymes in the glycolytic pathway of Fasciola hepatica. This inhibition disrupts the parasite's ability to generate ATP from glucose, leading to energy starvation and eventual death.

cluster_parasite Fasciola hepatica Cell Glucose Glucose Glycolysis Glycolytic Pathway Glucose->Glycolysis Enzymes 3-Phosphoglycerate Kinase Phosphoglyceromutase Glycolysis->Enzymes Utilizes ATP ATP (Energy) Enzymes->ATP Generates This compound This compound This compound->Enzymes Inhibits Start Start: Acclimatize Mice (7 days) Infection Infect Mice with F. hepatica Metacercariae (10-15 per mouse) Start->Infection Incubation Incubation Period (8 weeks for fluke maturation) Infection->Incubation Grouping Randomize Infected Mice into Control and Treatment Groups Incubation->Grouping Treatment Administer this compound or Vehicle (Day 0) Grouping->Treatment FEC Collect Feces for Fecal Egg Count (Day 14) Treatment->FEC Necropsy Euthanasia and Necropsy (Day 14-21) FEC->Necropsy FlukeCount Recover and Count Adult Flukes from Liver Necropsy->FlukeCount Analysis Data Analysis: Calculate % Reduction in Fluke Burden & FEC FlukeCount->Analysis End End Analysis->End

References

Application Notes and Protocols for Enzyme Inhibition Assays Using Clorsulon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorsulon is a sulfonamide-based anthelmintic agent effective against the adult liver fluke, Fasciola hepatica. Its mechanism of action involves the targeted inhibition of key enzymes within the parasite's glycolytic pathway, which is its primary source of energy.[1][2] By disrupting glycolysis, this compound effectively starves the parasite, leading to its death. These application notes provide detailed protocols for in vitro enzyme inhibition assays to study the effects of this compound on its primary targets: 3-phosphoglycerate (B1209933) kinase (PGK) and phosphoglycerate mutase (PGAM).

This compound acts as a competitive inhibitor of both PGK and PGAM.[3][4][5] This mode of inhibition means that this compound binds to the active site of the enzymes, competing with their natural substrates. Understanding the kinetics of this inhibition is crucial for the development of novel anthelmintic drugs and for studying the mechanisms of drug resistance.

Quantitative Data Summary

The inhibitory activity of this compound against its target enzymes can be quantified using several parameters. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher affinity and, therefore, a more potent inhibitor.

InhibitorTarget Enzyme(s)Inhibition TypeKi ValueIC50 Value
This compound3-Phosphoglycerate Kinase (PGK) and Phosphoglycerate Mutase (PGAM)Competitive0.29 mM[3][4]Not explicitly found in search results, but can be determined using the protocols below.

Note: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is dependent on experimental conditions, including substrate concentration. For a competitive inhibitor, the IC50 value will increase with increasing substrate concentration. The Ki, however, is an intrinsic property of the inhibitor and does not change with substrate concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the glycolytic pathway in Fasciola hepatica with the points of inhibition by this compound, and the general experimental workflow for determining enzyme inhibition.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP G3P_DHAP Glyceraldehyde-3-P + Dihydroxyacetone-P F16BP->G3P_DHAP BPG13 1,3-Bisphosphoglycerate G3P_DHAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 BPG13->PG3 PGK PG2 2-Phosphoglycerate PG3->PG2 PGAM PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate ATP_Prod ATP Production Pyruvate->ATP_Prod Clorsulon1 This compound PGK PGK Clorsulon1->PGK Clorsulon2 This compound PGAM PGAM Clorsulon2->PGAM Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Substrates, Enzyme, and this compound Solutions Serial_Dilutions Create Serial Dilutions of this compound Reagents->Serial_Dilutions Reaction_Setup Set Up Reaction Mixtures: Buffer, Enzyme, +/- this compound Serial_Dilutions->Reaction_Setup Pre_incubation Pre-incubate Enzyme with this compound Reaction_Setup->Pre_incubation Initiate_Reaction Initiate Reaction by Adding Substrate(s) Pre_incubation->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change (ΔA340nm/min) Initiate_Reaction->Monitor_Absorbance Calculate_Rates Calculate Initial Reaction Velocities (v₀) Monitor_Absorbance->Calculate_Rates Plot_Data Plot Data (e.g., Lineweaver-Burk plot) Calculate_Rates->Plot_Data Determine_Parameters Determine Ki and/or IC50 Plot_Data->Determine_Parameters

References

Application Note and Protocol: Preparation of Clorsulon Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clorsulon is a sulfonamide antiparasitic agent effective against liver flukes, primarily Fasciola hepatica.[1] It functions by inhibiting key enzymes in the glycolytic pathway of the parasite, thereby disrupting its primary energy source. For in vitro and in vivo studies, it is often necessary to prepare a concentrated stock solution of this compound. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic molecules. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of a this compound stock solution.

ParameterValueSource(s)
Molecular Weight 380.7 g/mol [1]
Solubility in DMSO Approx. 10 mg/mL to 100 mg/mL (ultrasonication may be required)[1][2]
Storage (Solid Form) ≥ 4 years at -20°C[1]
Storage (DMSO Solution) 1 month at -20°C or 6 months to 2 years at -80°C[2][3]

Experimental Protocols

Materials
  • This compound powder (≥98% purity)[1]

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional, but recommended for higher concentrations)[2]

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mg/mL this compound Stock Solution in DMSO

This protocol provides instructions for preparing 1 mL of a 10 mg/mL this compound stock solution. Adjust volumes as needed for your specific requirements.

  • Preparation:

    • Bring the this compound powder and DMSO to room temperature before opening to prevent moisture absorption, as DMSO is hygroscopic.[4][5]

    • Perform all steps in a chemical fume hood.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 10 mg of this compound powder directly into the tube.

  • Dissolving this compound:

    • Add 1 mL of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles. If dissolution is difficult, brief sonication may be applied to aid the process.[2]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[3]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • For short-term storage, store the aliquots at -20°C for up to one month.[3] For long-term storage, store at -80°C for up to two years.[2]

Workflow for Preparing this compound Stock Solution

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Equilibrate this compound and DMSO to Room Temp B Weigh 10 mg of this compound Powder A->B C Add 1 mL of DMSO B->C D Vortex/Sonicate until Dissolved C->D E Aliquot into Single-Use Vials D->E F Store at -20°C (Short-term) or -80°C (Long-term) E->F

Caption: Workflow for preparing a this compound stock solution in DMSO.

Safety and Handling Precautions
  • This compound should be handled as a potentially hazardous material.[1]

  • Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • DMSO can facilitate the absorption of other chemicals through the skin.[6] Handle with care and avoid direct contact.

  • When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.[3] It is advisable to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

References

Application Notes & Protocols: The Role of Clorsulon in Anthelmintic Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Clorsulon is a benzenesulfonamide (B165840) compound recognized for its potent flukicidal activity, specifically against the adult stages of the liver fluke, Fasciola hepatica.[1][2] Its primary application is in veterinary medicine for the treatment of fascioliasis in livestock, particularly cattle and sheep.[3][4] In an era of escalating anthelmintic resistance, especially to widely-used drugs like triclabendazole, this compound serves as a critical tool for researchers.[5][6] It is utilized not only as an alternative treatment strategy but also in combination therapies aimed at enhancing efficacy and mitigating the development of resistance.[2][7] These notes provide an overview of this compound's mechanism, its application in resistance studies, and detailed protocols for evaluating its efficacy and the resistance status of fluke populations.

Mechanism of Action

This compound's anthelmintic effect stems from its ability to disrupt the primary energy metabolism pathway of Fasciola hepatica. The parasite is heavily dependent on glycolysis for its energy supply.[1] this compound acts as a competitive inhibitor of two key enzymes in this pathway: 3-phosphoglycerate (B1209933) kinase (3-PGK) and phosphoglyceromutase (PGAM).[8] By blocking these enzymes, this compound effectively starves the fluke of ATP, leading to paralysis and death.[1][9][10] This targeted mechanism is distinct from many other flukicides, making it a valuable asset in managing resistance.

cluster_glycolysis Glycolytic Pathway in Fasciola hepatica cluster_inhibition This compound Inhibition Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P ...multiple steps... BPG 1,3-Bisphosphoglycerate G3P->BPG PG3 3-Phosphoglycerate BPG->PG3 3-PGK PG2 2-Phosphoglycerate PG3->PG2 PGAM Pyruvate Pyruvate PG2->Pyruvate ...multiple steps... ATP_Prod ATP Production (Energy) Pyruvate->ATP_Prod This compound This compound This compound->Inhibition1 Inhibits This compound->Inhibition2 Inhibits cluster_wait Start Start: Select Infected Animals (e.g., n=20) Randomize Randomly Allocate to Groups Start->Randomize GroupT Treatment Group (n=10) Randomize->GroupT GroupC Control Group (n=10) Randomize->GroupC SamplePreT Day 0: Collect Faecal Samples (All Animals) GroupT->SamplePreT SamplePreC Day 0: Collect Faecal Samples (All Animals) GroupC->SamplePreC Treat Administer this compound SamplePreT->Treat Placebo Administer Placebo / No Treatment SamplePreC->Placebo Wait Wait 14-21 Days Treat->Wait Placebo->Wait SamplePostT Day 14/21: Collect Faecal Samples Wait->SamplePostT SamplePostC Day 14/21: Collect Faecal Samples Wait->SamplePostC Lab Perform Faecal Egg Counts (EPG) SamplePostT->Lab SamplePostC->Lab Calculate Calculate % Reduction (FECRT) Lab->Calculate End End: Interpret Efficacy Calculate->End Start Start: Isolate & Wash Fasciola Eggs Setup Aliquot ~100 Eggs/Well in 96-Well Plate Start->Setup Dilute Prepare Serial Dilutions of this compound Setup->Dilute AddDrug Add Drug Dilutions to Wells (Include Controls) Dilute->AddDrug Incubate Incubate in Dark (~14 days, 27°C) AddDrug->Incubate Hatch Induce Hatching with Light (2-4 hours) Incubate->Hatch Count Count Hatched vs. Unhatched Eggs Hatch->Count Analyze Calculate % Inhibition & LC50 Count->Analyze End End: Determine Resistance Status Analyze->End

References

Probing Fluke Metabolism: Application and Protocols for Clorsulon

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clorsulon, a benzenesulfonamide (B165840) compound, serves as a powerful tool for researchers, scientists, and drug development professionals investigating the metabolic pathways of parasitic flukes, particularly Fasciola hepatica. Its specific and potent inhibition of key glycolytic enzymes makes it an invaluable molecular probe to dissect the energy metabolism of these parasites. This document provides detailed application notes and experimental protocols for the use of this compound in studying fluke metabolism, with a focus on its mechanism of action, quantitative effects, and methodologies for in vitro and in vivo studies.

Mechanism of Action

This compound's primary mode of action is the disruption of the glycolytic pathway, the central route for energy production in flukes.[1][2] It acts as a competitive inhibitor of two crucial enzymes in this pathway: 3-phosphoglycerate (B1209933) kinase (PGK) and phosphoglycerate mutase (PGM).[2] By competitively binding to these enzymes, this compound effectively blocks the metabolic flux, leading to a significant reduction in ATP synthesis and ultimately, parasite death.[2] Specifically, this compound acts as a competitive inhibitor with respect to both 3-phosphoglycerate and ATP.[3][4]

Glycolytic Pathway Inhibition by this compound

The following diagram illustrates the points of inhibition by this compound in the fluke glycolytic pathway.

G cluster_glycolysis Fluke Glycolysis cluster_inhibition Inhibition Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP->G3P 13BPG 1,3-Bisphosphoglycerate G3P->13BPG 3PG 3-Phosphoglycerate 13BPG->3PG PGK ATP_prod ATP 13BPG->ATP_prod Inhibition_PGK 2PG 2-Phosphoglycerate 3PG->2PG PGM Inhibition_PGM PEP Phosphoenolpyruvate 2PG->PEP Pyruvate (B1213749) Pyruvate PEP->Pyruvate PEP->ATP_prod Lactate (B86563) Lactate Pyruvate->Lactate This compound This compound This compound->Inhibition_PGK This compound->Inhibition_PGM

Caption: this compound inhibits 3-phosphoglycerate kinase (PGK) and phosphoglycerate mutase (PGM).

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueOrganismReference
Ki (Competitive Inhibition)0.29 mMFasciola hepatica[3][4]
In Vitro Concentration for Morphological Changes 10 µg/mLFasciola hepatica[5]
In Vitro Concentration for Ultrastructural Changes 5 µg/mLFasciola hepatica[6]
Table 2: In Vivo Efficacy of this compound against Fasciola hepatica
Host OrganismDosageEfficacy (% reduction in fluke count)Reference
Cattle3.5 mg/kg (oral)>99%[7]
Cattle7 mg/kg (oral)>99%[7]
Cattle2 mg/kg (injectable)62.6% (8-week-old infection)[8]
Cattle4 mg/kg (injectable)95.7% (8-week-old infection)[8]
Cattle8 mg/kg (injectable)97.3% (8-week-old infection)[8]
Cattle16 mg/kg (injectable)99.8% (8-week-old infection)[8]
Sheep3.5 mg/kg (oral)93.33%[9]
Sheep7.0 mg/kg (oral)100%[9]
Calves5 mg/kg/day for 28 days (oral, prophylactic)98%[10]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Fasciola hepatica Glycolytic Enzymes

This protocol describes a general procedure to assess the inhibitory effect of this compound on the activity of 3-phosphoglycerate kinase (PGK) and phosphoglycerate mutase (PGM) from Fasciola hepatica.

1. Enzyme Preparation:

  • Isolate adult Fasciola hepatica from the bile ducts of infected bovine or ovine livers obtained from a local abattoir.

  • Homogenize the flukes in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM dithiothreitol).

  • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a cytosolic fraction containing the glycolytic enzymes.

  • (Optional) Purify PGK and PGM from the cytosolic fraction using standard chromatographic techniques for more precise kinetic studies.

2. Enzyme Assay:

  • PGK Activity Assay (Reverse Reaction):

    • The assay mixture should contain Tris-HCl buffer (pH 7.5), MgCl2, ATP, 3-phosphoglycerate, NADH, and an excess of glyceraldehyde-3-phosphate dehydrogenase.

    • The reaction is initiated by the addition of the enzyme preparation.

    • Monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm.

  • PGM Activity Assay:

    • The assay mixture should contain Tris-HCl buffer (pH 7.5), MgCl2, 3-phosphoglycerate, a catalytic amount of 2,3-bisphosphoglycerate, NADH, and an excess of enolase, pyruvate kinase, and lactate dehydrogenase.

    • Initiate the reaction with the enzyme preparation.

    • Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm.

3. Inhibition Studies:

  • Pre-incubate the enzyme preparation with varying concentrations of this compound for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate (3-phosphoglycerate).

  • Measure the enzyme activity at each this compound concentration.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.

  • To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic experiments at different substrate concentrations in the presence and absence of the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

G cluster_workflow In Vitro Enzyme Inhibition Workflow Start Start Enzyme_Prep Enzyme Preparation (Fluke Homogenization) Start->Enzyme_Prep Assay_Setup Enzyme Assay Setup (Substrates, Buffers, etc.) Enzyme_Prep->Assay_Setup Clorsulon_Inc Pre-incubation with Varying this compound Concentrations Assay_Setup->Clorsulon_Inc Reaction_Start Initiate Reaction (Add Substrate) Clorsulon_Inc->Reaction_Start Data_Acq Measure Enzyme Activity (e.g., Spectrophotometry) Reaction_Start->Data_Acq Data_Analysis Data Analysis (IC50, Ki determination) Data_Acq->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro enzyme inhibition assay.

Protocol 2: Measurement of ATP Levels in Fasciola hepatica

This protocol outlines a method to quantify the impact of this compound on the energy status of the fluke by measuring ATP levels.

1. In Vitro Culture and Treatment:

  • Maintain adult Fasciola hepatica in a suitable culture medium (e.g., RPMI-1640) supplemented with glucose and antibiotics.

  • Expose the flukes to different concentrations of this compound (and a vehicle control) for various time points (e.g., 1, 4, 8, 24 hours).

2. ATP Extraction:

  • At each time point, remove the flukes from the culture medium, wash them with a buffered saline solution, and blot them dry.

  • Immediately homogenize the flukes in a suitable ATP-releasing reagent or boiling buffer to inactivate ATPases.

  • Centrifuge the homogenate to pellet the debris.

3. ATP Quantification:

  • Use a commercial ATP bioluminescence assay kit.

  • In a luminometer-compatible plate, mix the supernatant from the fluke extract with the luciferase-luciferin reagent provided in the kit.

  • Measure the resulting luminescence, which is directly proportional to the ATP concentration.

  • Normalize the ATP levels to the total protein content of the fluke extract, determined using a standard protein assay (e.g., Bradford or BCA assay).

4. Data Analysis:

  • Compare the ATP levels in this compound-treated flukes to those in the control group to determine the dose- and time-dependent effects of the drug on the parasite's energy status.

G cluster_workflow ATP Measurement Workflow Start Start Fluke_Culture In Vitro Culture of Fasciola hepatica Start->Fluke_Culture Clorsulon_Treatment Treatment with this compound (and Control) Fluke_Culture->Clorsulon_Treatment ATP_Extraction ATP Extraction (Homogenization) Clorsulon_Treatment->ATP_Extraction Bioluminescence_Assay ATP Quantification (Luciferase-Luciferin Assay) ATP_Extraction->Bioluminescence_Assay Protein_Assay Protein Quantification (Normalization) ATP_Extraction->Protein_Assay Data_Analysis Data Analysis (Compare ATP Levels) Bioluminescence_Assay->Data_Analysis Protein_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for measuring ATP levels in flukes.

Protocol 3: In Vivo Efficacy Study in a Rodent Model

This protocol provides a framework for evaluating the in vivo efficacy of this compound against Fasciola hepatica in an experimental rodent model.

1. Animal Infection:

  • Infect laboratory rats or mice with a defined number of Fasciola hepatica metacercariae via oral gavage.

  • Allow the infection to establish for a period that allows the flukes to reach the desired developmental stage (e.g., 8-12 weeks for adult flukes).

2. Drug Administration:

  • Prepare a formulation of this compound suitable for oral or subcutaneous administration.

  • Treat the infected animals with different doses of this compound. Include a vehicle-treated control group.

3. Efficacy Assessment:

  • At a predetermined time point post-treatment (e.g., 7-14 days), euthanize the animals.

  • Carefully dissect the liver and bile ducts to recover all adult flukes.

  • Count the number of flukes in each animal.

4. Data Analysis:

  • Calculate the mean fluke burden for each treatment group and the control group.

  • Determine the percentage reduction in fluke burden for each this compound dose compared to the control group to establish the in vivo efficacy.

G cluster_workflow In Vivo Efficacy Workflow Start Start Infection Infect Rodents with F. hepatica Metacercariae Start->Infection Establishment Allow Infection to Establish Infection->Establishment Treatment Administer this compound (and Control) Establishment->Treatment Necropsy Euthanize and Perform Necropsy Treatment->Necropsy Fluke_Recovery Recover and Count Flukes Necropsy->Fluke_Recovery Data_Analysis Calculate Efficacy (% Fluke Reduction) Fluke_Recovery->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Subcutaneous Injection of Clorsulon in Research Cattle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of Clorsulon in research cattle. This compound is a benzenedisulfonamide compound effective against adult liver flukes (Fasciola hepatica).

Mechanism of Action

This compound disrupts the metabolic pathway of liver flukes.[1] It acts by inhibiting key enzymes in the glycolytic pathway, specifically phosphoglycerate kinase and phosphoglyceromutase, which are crucial for the parasite's energy production.[1][2][3] This inhibition leads to a depletion of adenosine (B11128) triphosphate (ATP), ultimately resulting in the paralysis and death of the parasite.[4][5]

This compound This compound Glycolytic_Pathway Glycolytic Pathway (in Fasciola hepatica) This compound->Glycolytic_Pathway Targets Enzyme_Inhibition Inhibition of Phosphoglycerate Kinase & Phosphoglyceromutase Glycolytic_Pathway->Enzyme_Inhibition Is disrupted by ATP_Depletion ATP Depletion Enzyme_Inhibition->ATP_Depletion Leads to Paralysis_Death Paralysis & Death of Parasite ATP_Depletion->Paralysis_Death Results in

Caption: Mechanism of action of this compound on Fasciola hepatica.

Quantitative Data Summary

The following tables summarize key quantitative data for the subcutaneous administration of this compound in cattle.

Table 1: Dosage and Efficacy
Dosage (mg/kg)RouteEfficacy against Adult F. hepaticaEfficacy against 8-week-old F. hepaticaReference
2SubcutaneousNot specified62.6% reduction[6]
3.5Oral>99% removalNot specified[7]
4SubcutaneousNot specified95.7% reduction[6]
7Oral>99% removalNot specified[7][8]
8SubcutaneousNot specified97.3% reduction[6]
16SubcutaneousNot specified99.8% reduction[6]

Note: this compound is often co-administered with ivermectin. A common formulation delivers 2 mg/kg of this compound and 200 mcg/kg of ivermectin.[4][9][10]

Table 2: Pharmacokinetic Parameters of Subcutaneous this compound
Dosage (mg/kg)Cmax (ng/mL)AUClast (day*ng/mL)Half-life (days)BioavailabilityReference
33100 ± 8385330 ± 9252.01 ± 0.62103% - 114%[11]
65250 ± 12209630 ± 13003.84 ± 1.42103% - 114%[11]
1210800 ± 173021500 ± 33205.36 ± 0.60103% - 114%[11]

Data from a study in healthy, young Brown Swiss cattle.[11][12]

Experimental Protocols

Protocol for Subcutaneous Injection of this compound

This protocol outlines the standard procedure for administering this compound subcutaneously to research cattle.

3.1.1 Materials

  • This compound injectable formulation (often in combination with ivermectin)

  • Sterile single-dose or automatic syringe equipment

  • Sterile needles, 16 to 18-gauge, 1/2 to 1 inch in length[4][13][14]

  • Suitable disinfectant for the injection site

  • Appropriate animal restraint (e.g., squeeze chute)

  • Personal protective equipment (gloves)

3.1.2 Procedure

  • Animal Restraint: Ensure the animal is properly restrained to prevent injury to the animal or personnel.[14][15] The injection site should be easily accessible.

  • Dosage Calculation: Accurately determine the animal's body weight to calculate the correct dose volume. Do not underdose, as this may lead to ineffective treatment and promote resistance.[4][14] The typical dose is 1 mL per 50 kg (110 lb) of body weight for formulations containing 10% this compound and 1% ivermectin.[4][9]

  • Site Selection: The recommended site for subcutaneous injection is in the loose skin in front of or behind the shoulder.[4][10][16] This area is preferred to avoid damaging valuable cuts of meat.[17]

  • Site Preparation: Sanitize the injection site by applying a suitable disinfectant.[4][14] Ensure the hide is clean and dry.[10]

  • Injection Technique:

    • Lift a fold of skin to create a "tent."[18][19]

    • Insert the needle at a 30 to 45-degree angle into the space between the skin and the underlying muscle.[15][17][19]

    • Administer the full dose.

    • Withdraw the needle and briefly apply pressure to the site if necessary.

  • Volume Considerations: If the calculated dose exceeds 10 mL, it is recommended to divide the dose between two separate injection sites to reduce discomfort and potential site reactions.[4][10]

  • Post-Injection Monitoring: Observe the animal for any immediate adverse reactions. Transient swelling or discomfort at the injection site may occur but typically resolves without treatment.[5][16]

cluster_prep Preparation cluster_injection Injection cluster_post Post-Injection Restrain 1. Restrain Animal Calculate 2. Calculate Dosage Restrain->Calculate Select_Site 3. Select Injection Site (Behind Shoulder) Calculate->Select_Site Prep_Site 4. Prepare Site Select_Site->Prep_Site Tent_Skin 5a. Tent Skin Prep_Site->Tent_Skin Insert_Needle 5b. Insert Needle (45° Angle) Tent_Skin->Insert_Needle Administer 5c. Administer Dose Insert_Needle->Administer Withdraw 5d. Withdraw Needle Administer->Withdraw Divide_Dose Note: Divide Doses >10mL Administer->Divide_Dose Monitor 6. Monitor Animal Withdraw->Monitor

Caption: Workflow for subcutaneous injection in cattle.

Protocol for a Dose-Titration and Efficacy Study

This protocol is a model based on methodologies described in published efficacy studies.[6][8]

3.2.1 Objective: To determine the efficacy of different subcutaneous doses of this compound against Fasciola hepatica infections in cattle.

3.2.2 Experimental Design

  • Animals: Select a cohort of cattle of similar age and weight, confirmed to be free of liver fluke infection.

  • Acclimatization: House the animals under standard research conditions for a minimum of 14 days before the start of the study.

  • Infection (if applicable): For studies on experimentally induced infections, orally administer a standardized number of F. hepatica metacercariae to each animal.

  • Group Allocation: Randomly allocate animals to different treatment groups (e.g., vehicle control, 2 mg/kg, 4 mg/kg, 8 mg/kg this compound).

  • Treatment: Administer the assigned treatment subcutaneously as per the protocol in section 3.1.

  • Post-Treatment Period: House and monitor animals for a set period (e.g., 7-8 days or longer).[7]

  • Necropsy and Fluke Recovery: At the end of the study period, humanely euthanize the animals. Perform necropsies to recover, count, and identify all liver flukes from the liver and bile ducts.

  • Data Analysis: Calculate the mean number of flukes for each group. Determine the percentage reduction in fluke burden for each treatment group relative to the control group.

Animal_Selection Animal Selection & Acclimatization Infection Experimental Infection (F. hepatica) Animal_Selection->Infection Randomization Randomization into Treatment Groups Infection->Randomization Control_Group Control Group (Vehicle) Randomization->Control_Group Treatment_Groups Treatment Groups (this compound Doses) Randomization->Treatment_Groups SC_Injection Subcutaneous Administration Control_Group->SC_Injection Treatment_Groups->SC_Injection Monitoring Post-Treatment Monitoring Period SC_Injection->Monitoring Necropsy Necropsy & Fluke Recovery/Counting Monitoring->Necropsy Data_Analysis Data Analysis (% Efficacy) Necropsy->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Clorsulon Solubility Challenges in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the desired concentration of Clorsulon in aqueous buffers is a critical first step for in-vitro and in-vivo studies. Due to its sparingly soluble nature, this compound often presents significant challenges, leading to precipitation and inconsistent experimental results. This technical support center provides a comprehensive guide to understanding and overcoming these solubility issues through frequently asked questions (FAQs) and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound that affect its solubility?

A1: Understanding the fundamental properties of this compound is key to developing effective solubilization strategies. This compound is a benzenedisulfonamide derivative.[1] Key properties are summarized in the table below.

PropertyValueImplication for Aqueous Solubility
Molecular Weight 380.66 g/mol High molecular weight can negatively impact solubility.
logP 1.18[2]A positive logP value indicates a degree of lipophilicity, suggesting that this compound favors non-polar environments over aqueous ones.
pKa Not experimentally determined, but the sulfonamide groups confer acidic properties.[3][4]As a weak acid, this compound's solubility is expected to be pH-dependent, with increased solubility at higher pH values where it can deprotonate to form a more soluble salt.
Physical Form Solid[5]-

Q2: What is the reported solubility of this compound in common solvents?

A2: this compound exhibits poor solubility in aqueous solutions but is more soluble in organic solvents. This information is crucial for preparing stock solutions.

SolventSolubilityReference
Aqueous Buffers Sparingly soluble[5]
1:4 DMF:PBS (pH 7.2) ~0.2 mg/mL[5]
Ethanol ~10 mg/mL[5]
DMSO ~10 mg/mL[5]
Dimethylformamide (DMF) ~15 mg/mL[5]

Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What is causing this and how can I prevent it?

A3: This is a common issue known as "crashing out." It occurs when a drug that is dissolved in a high concentration in an organic solvent is rapidly diluted into an aqueous buffer where it is less soluble. To prevent this, a slow, dropwise addition of the stock solution into the vigorously stirring buffer is recommended. This allows for more gradual dissolution and can prevent immediate precipitation.

Q4: How does pH affect the solubility of this compound?

A4: As a molecule with acidic sulfonamide groups, the pH of the aqueous buffer will significantly impact this compound's solubility.[6] At a pH below its pKa, this compound will be in its neutral, less soluble form. As the pH increases above its pKa, the sulfonamide groups will deprotonate, forming a more soluble anionic salt. Therefore, increasing the pH of your buffer is a primary strategy to enhance this compound's solubility.

Q5: Are there other methods besides pH adjustment to improve this compound's solubility in aqueous buffers?

A5: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble drugs like this compound. These include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of lipophilic compounds.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate hydrophobic drug molecules, forming an inclusion complex that is more soluble in water.

  • Salt Formation: While this compound is a weak acid, creating a salt with a suitable base prior to dissolution can significantly improve its aqueous solubility.

Q6: What is the stability of this compound in aqueous solutions?

A6: Studies have shown that this compound is unstable under photolytic and oxidative conditions.[7][8] However, it is reported to be stable under hydrolytic (acidic, basic, and neutral) and thermal stress conditions.[8] Therefore, it is crucial to protect this compound solutions from light and to avoid the presence of oxidizing agents. It is also recommended to use freshly prepared aqueous solutions, ideally within one day.[5]

Troubleshooting Guides

Issue 1: this compound Precipitation Upon Dilution from Organic Stock

This guide provides a systematic approach to resolving precipitation issues when preparing aqueous working solutions from an organic stock.

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Poor Solubility of this compound in a Neutral pH Buffer

This guide outlines the steps to take when this compound fails to dissolve adequately in a neutral pH buffer.

G start Start: Poor this compound solubility in neutral buffer check_stock Is a concentrated stock in an organic solvent being used? start->check_stock prepare_stock ACTION: Prepare a concentrated stock solution in DMSO or DMF. check_stock->prepare_stock No ph_optimization Proceed to pH Optimization Protocol. check_stock->ph_optimization Yes prepare_stock->ph_optimization end_soluble End: this compound dissolved. ph_optimization->end_soluble

Caption: Workflow for addressing poor solubility at neutral pH.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound in an organic solvent.

  • Weighing: Accurately weigh the desired amount of solid this compound in a suitable container.

  • Solvent Addition: Add the appropriate volume of dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to achieve the desired concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle heating may be applied if necessary, but be mindful of the solvent's volatility.

  • Storage: Store the stock solution at -20°C in a tightly sealed, light-protected container.

Protocol 2: pH Optimization for Aqueous Working Solutions

This protocol provides a method for determining the optimal pH for solubilizing this compound in your aqueous buffer of choice.

  • Buffer Preparation: Prepare a series of your desired aqueous buffer at different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0).

  • Aliquoting: Dispense equal volumes of each buffered solution into separate tubes.

  • This compound Addition: Add the same amount of this compound (either as a solid or from a concentrated organic stock solution) to each tube to achieve your target final concentration.

  • Equilibration: Agitate the tubes at a constant temperature for a set period (e.g., 2-4 hours) to allow for equilibration.

  • Observation and Measurement: Visually inspect each tube for precipitation. For a quantitative assessment, centrifuge the tubes to pellet any undissolved material and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Determination of Optimal pH: The pH at which the highest concentration of this compound is measured in the supernatant is the optimal pH for solubilization under your experimental conditions.

Protocol 3: Solubilization using Cyclodextrins

This protocol outlines the use of cyclodextrins to enhance the aqueous solubility of this compound.

  • Cyclodextrin (B1172386) Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known to improve the solubility of hydrophobic drugs.

  • Cyclodextrin Solution Preparation: Prepare a solution of the chosen cyclodextrin in your desired aqueous buffer. The concentration of the cyclodextrin may need to be optimized.

  • This compound Addition: Add this compound to the cyclodextrin-containing buffer.

  • Complexation: Stir the mixture for several hours or overnight at room temperature to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved this compound.

  • Concentration Determination: Determine the concentration of the solubilized this compound in the filtrate.

By following these guidelines and protocols, researchers can effectively address the solubility challenges associated with this compound and ensure the reliability and reproducibility of their experimental results.

References

Technical Support Center: Interpreting Variable Results in Clorsulon Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and interpreting the variable results observed in Clorsulon efficacy studies against Fasciola species.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound against Fasciola hepatica?

A1: this compound targets the glycolytic pathway, a primary source of energy for the fluke.[1] It acts as a competitive inhibitor of two key enzymes: 3-phosphoglycerate (B1209933) kinase and phosphoglyceromutase.[1][2] By blocking these enzymes, this compound disrupts glucose metabolism, leading to energy depletion and eventual death of the parasite.[1]

Q2: Why do I observe different efficacy rates for this compound in different host species?

A2: The observed efficacy of this compound can vary significantly between host species, such as cattle, sheep, and goats, even when administered at similar dosages. This variability is often attributed to differences in the bioavailability and metabolism of the drug among these species. For instance, lower blood concentrations of this compound have been reported in sheep compared to calves, which may contribute to differences in prophylactic efficacy.[3] Goats, in particular, may metabolize and excrete drugs like this compound more rapidly than cattle or sheep, potentially leading to lower efficacy at standard doses.[4]

Q3: Does the age of the liver fluke affect this compound's efficacy?

A3: Yes, the developmental stage of Fasciola hepatica is a critical factor influencing this compound's effectiveness. The drug is highly effective against adult and late immature stages (greater than 8 weeks old) of the common liver fluke.[4] However, its efficacy against early-immature flukes is considerably lower. Therefore, the timing of treatment relative to the infection stage is crucial for achieving optimal results.

Q4: Is there evidence of this compound resistance in Fasciola populations?

A4: While resistance to many anthelmintics is a growing concern, the development of significant resistance to this compound in Fasciola has been less frequently reported compared to other flukicides like triclabendazole (B1681386).[5] However, treatment failures have been documented, and the potential for resistance development exists.[6] Monitoring for reduced efficacy through fecal egg count reduction tests is recommended to detect potential resistance early.

Q5: Can this compound be used in combination with other anthelmintics?

A5: Yes, this compound is frequently used in combination with other antiparasitic drugs, most commonly ivermectin, to provide a broader spectrum of control against both internal and external parasites.[4][6] Studies have also investigated the combined use of this compound and triclabendazole, suggesting potential additive or synergistic effects that could be valuable in managing infections and potentially delaying the onset of resistance.[7][8] Research has also explored its co-administration with albendazole, which may enhance the efficacy against F. hepatica in sheep.

Troubleshooting Guide for Variable Efficacy Results

This guide addresses common issues encountered during this compound efficacy experiments and provides potential explanations and solutions.

Observed Problem Potential Cause Troubleshooting Steps & Recommendations
Lower than expected efficacy in a controlled study. Incorrect Dosage or Administration: Underdosing is a common cause of treatment failure.- Double-check dose calculations based on the most recent and accurate body weight of the experimental animals.[6]- Ensure proper administration technique (oral or subcutaneous) as specified in the protocol to guarantee the full dose is delivered.[6]
Host Species Differences: As noted in the FAQs, metabolic and pharmacokinetic variations between host species can significantly impact drug efficacy.[3][4]- When comparing results across species, be aware of potential differences in drug metabolism.- Consider conducting pilot pharmacokinetic studies to determine optimal dosing for the specific host species being studied.
Immature Fluke Population: The efficacy of this compound is significantly lower against immature flukes (<8 weeks old).[4]- Confirm the age of the experimental infection. Efficacy should be assessed against mature flukes for optimal results.- If targeting immature stages is necessary, consider alternative flukicides with known efficacy against these stages.
Inconsistent results between individual animals in the same treatment group. Individual Animal Variation: Factors such as individual metabolism, concurrent health issues, or variations in feed intake can affect drug absorption and efficacy.- Ensure all animals are in a similar state of health and nutritional status before the study begins.- Increase the number of animals per group to improve the statistical power and account for individual variability.
Drug Formulation and Storage: Improper storage or use of expired formulations can lead to reduced drug potency.- Always use a fresh, properly stored, and unexpired this compound formulation.- If preparing solutions, ensure the solvent is appropriate and the drug is fully dissolved. For example, moisture-absorbing DMSO can reduce the solubility of this compound.[2]
Complete lack of efficacy or suspected resistance. Drug Resistance: The Fasciola population may have developed resistance to this compound.- Conduct a Fecal Egg Count Reduction Test (FECRT) to formally assess the efficacy of the treatment.- If resistance is suspected, consider testing alternative flukicides with different mechanisms of action.
Incorrect Parasite Identification: The infection may be caused by a parasite species that is not susceptible to this compound. For example, this compound is not effective against Fascioloides magna.[1]- Confirm the identity of the parasite species through morphological or molecular methods.

Quantitative Data Summary

The following tables summarize the efficacy of this compound from various studies, highlighting the impact of dosage, host species, and fluke maturity.

Table 1: Efficacy of this compound against Fasciola hepatica in Cattle

Dosage (mg/kg)Route of AdministrationFluke StageEfficacy (%)Reference
3.5OralMature (Natural Infection)99.21[5]
7OralMature (Natural Infection)100[5]
3.5OralMature & Immature (Natural Infection)>99[1]
7OralMature & Immature (Natural Infection)>99[1]
2Injectable8-week-old (Experimental)62.6
4Injectable8-week-old (Experimental)95.7
8Injectable8-week-old (Experimental)97.3
16Injectable8-week-old (Experimental)99.8
7OralMature (>14-week-old, Natural)100
7Oral (with Ivermectin)Mature (Natural Infection)99 (egg count reduction)

Table 2: Efficacy of this compound against Fasciola hepatica in Sheep

Dosage (mg/kg)Route of AdministrationFluke StageEfficacy (%)Reference
3.5OralMature (Natural Infection)93.33[5]
7OralMature (Natural Infection)100[5]
15OralImmature (6 weeks)>90[2]
2.5OralMature (16 weeks)>90[2]
Not specifiedOralNot specified92

Table 3: Efficacy of this compound against Fasciola hepatica in Goats

Dosage (mg/kg)Route of AdministrationFluke StageEfficacy (%)Reference
3.5OralAdult (14 weeks)83
7OralAdult (14 weeks)98
11OralAdult (14 weeks)99
15OralAdult (14 weeks)100

Experimental Protocols

1. In Vivo Efficacy Assessment (Dose-Titration Study)

  • Objective: To determine the effective dose of this compound against a specific life stage of Fasciola hepatica in a target host species.

  • Methodology:

    • Animal Selection: Select a cohort of healthy, parasite-naive animals of the target species (e.g., calves, sheep, or goats).

    • Experimental Infection: Infect each animal with a standardized dose of Fasciola hepatica metacercariae.

    • Acclimation and Infection Development: Allow the infection to mature to the desired stage (e.g., 8 weeks for late immature, 14-16 weeks for adult).

    • Group Allocation: Randomly allocate the infected animals into treatment and control groups. A minimum of 4-6 animals per group is recommended.

    • Treatment Administration: Administer this compound at varying dosages to the treatment groups. The control group receives a placebo (vehicle).

    • Post-Treatment Period: House the animals for a specified period post-treatment (e.g., 7-21 days) to allow for the expulsion of dead flukes.

    • Necropsy and Fluke Recovery: Humanely euthanize the animals and conduct a thorough necropsy of the liver and bile ducts to recover and count all remaining flukes.

    • Efficacy Calculation: Calculate the percentage of efficacy for each dose using the following formula: Efficacy (%) = [(Mean number of flukes in control group - Mean number of flukes in treated group) / Mean number of flukes in control group] x 100

2. Fecal Egg Count Reduction Test (FECRT)

  • Objective: To assess the efficacy of this compound in a field setting and to monitor for the emergence of anthelmintic resistance.

  • Methodology:

    • Animal Selection: Select a group of naturally infected animals with a pre-treatment fecal egg count above a predetermined threshold.

    • Pre-Treatment Sampling: Collect individual fecal samples from all selected animals on Day 0 (before treatment).

    • Treatment: Treat the animals with the recommended dose of this compound. An untreated control group should be maintained if possible.

    • Post-Treatment Sampling: Collect fecal samples from the same animals at a specified time post-treatment (e.g., 14-21 days).

    • Fecal Analysis: Determine the number of Fasciola eggs per gram (EPG) of feces for each sample using a standardized technique (e.g., sedimentation method).

    • Efficacy Calculation: Calculate the percentage reduction in fecal egg count for each animal or for the group as a whole. FECRT (%) = [(Pre-treatment mean EPG - Post-treatment mean EPG) / Pre-treatment mean EPG] x 100

Visualizations

This compound's Mechanism of Action in the Glycolytic Pathway

Clorsulon_Mechanism Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP DPG13 1,3-Bisphosphoglycerate GAP->DPG13 PG3 3-Phosphoglycerate DPG13->PG3 ATP PGK 3-Phosphoglycerate Kinase (PGK) DPG13->PGK PG2 2-Phosphoglycerate PG3->PG2 PGM Phosphoglyceromutase (PGM) PG3->PGM PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Energy ATP (Energy) Pyruvate->Energy PGK->PG3 PGM->PG2 This compound This compound This compound->PGK This compound->PGM

Caption: this compound inhibits key enzymes in the fluke's glycolytic pathway.

Troubleshooting Logic for Variable this compound Efficacy

Troubleshooting_this compound Start Variable or Low This compound Efficacy Observed CheckDosage Verify Dosage and Administration Protocol Start->CheckDosage DosageCorrect Dosage Correct? CheckDosage->DosageCorrect CheckHost Consider Host Species (Cattle, Sheep, Goat) HostFactor Host Metabolism Differences? CheckHost->HostFactor CheckFlukeStage Determine Fluke Maturity Stage FlukeMature Flukes Mature (>8 weeks)? CheckFlukeStage->FlukeMature CheckResistance Investigate Potential for Drug Resistance ResistanceSuspected Resistance Suspected? CheckResistance->ResistanceSuspected DosageCorrect->CheckHost Yes Solution1 Adjust Dose Based on Accurate Weight DosageCorrect->Solution1 No HostFactor->CheckFlukeStage No Solution2 Adjust Protocol for Specific Host Species HostFactor->Solution2 Yes FlukeMature->CheckResistance Yes Solution3 Time Treatment for Mature Flukes FlukeMature->Solution3 No Solution4 Perform FECRT; Consider Alternative Drug ResistanceSuspected->Solution4 Yes End Interpretation Refined ResistanceSuspected->End No Solution1->CheckHost Solution2->CheckFlukeStage Solution3->CheckResistance Solution4->End

Caption: A logical workflow for troubleshooting variable this compound efficacy.

References

Technical Support Center: Optimizing Clorsulon for In Vitro Fluke Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Clorsulon concentration in in vitro fluke culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against flukes?

A1: this compound is a sulfonamide anthelmintic that targets the glycolytic pathway in flukes, which is their primary source of energy. It competitively inhibits the enzymes 3-phosphoglycerate (B1209933) kinase and phosphoglyceromutase, disrupting glycolysis and leading to a depletion of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. This ultimately results in the paralysis and death of the parasite.[1]

Q2: What is a recommended starting concentration for this compound in in vitro assays?

A2: A concentration of 10 µg/mL is a well-documented starting point for in vitro studies with Fasciola hepatica.[2][3] This concentration has been shown to induce significant disruption to the fluke's tegument and gut, as well as cause swelling, blebbing, and reduced motility.[2][3] Optimization around this concentration is recommended depending on the specific fluke species, developmental stage, and experimental endpoints.

Q3: What are the optimal culture conditions for maintaining adult Fasciola hepatica in vitro?

A3: Adult Fasciola hepatica can be successfully maintained in vitro under the following conditions:

  • Culture Media: RPMI-1640 or DMEM have been shown to be effective for maintaining fluke viability.[4][5]

  • Supplements: Media should be supplemented with antibiotics such as penicillin (1000 IU/mL) and gentamicin (B1671437) (0.1 mg/mL) to prevent bacterial contamination.[6]

  • Temperature: A constant temperature of 37°C is crucial to simulate the host environment.[4][5][6]

  • Atmosphere: A humidified atmosphere with 5% CO2 is recommended.[6]

  • Media Volume: A minimum of 3 mL of culture medium per fluke is advised to ensure adequate nutrient supply and waste dilution.[4][5]

Q4: How should I prepare a this compound stock solution for my in vitro experiments?

A4: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol (B145695) at approximately 10 mg/mL.[3] It is sparingly soluble in aqueous buffers.[3] To prepare a stock solution, dissolve this compound in 100% DMSO. For the final working concentration in your culture medium, ensure the final DMSO concentration does not exceed 0.5% (v/v), as higher concentrations can be toxic to the flukes.[4] It is recommended to keep the final DMSO concentration as low as possible, ideally at or below 0.1%.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no fluke motility in control group Suboptimal culture conditions- Verify that the incubator temperature is stable at 37°C.[4][5][6]- Ensure the CO2 level is maintained at 5%.[6]- Use a recommended culture medium like RPMI-1640 or DMEM.[4][5]- Confirm that the media volume is at least 3 mL per fluke.[4][5]
Contamination- Visually inspect the culture medium for any signs of bacterial or fungal growth. - Always use sterile techniques and supplement the media with antibiotics.[6]
Precipitation of this compound in culture medium Low solubility of this compound in aqueous solutions- Prepare a high-concentration stock solution of this compound in 100% DMSO.[3]- Add the stock solution to the culture medium in a dropwise manner while gently vortexing to ensure proper mixing.- Ensure the final DMSO concentration in the culture medium is below 0.5%.[4]
Inconsistent results between experimental replicates Uneven drug distribution- Ensure thorough mixing of the this compound stock solution into the culture medium before adding it to the wells containing the flukes.
Variation in fluke viability- Use flukes of a similar age and size for each experiment.- Assess the initial motility of all flukes before starting the experiment and exclude any that are not active.
No observable effect of this compound at the expected concentration Drug degradation- Prepare fresh this compound stock solutions for each experiment. Aqueous solutions of this compound are not recommended for storage for more than one day.[3]
Incorrect drug concentration- Double-check all calculations for the preparation of stock and working solutions.
Fluke life stage- The efficacy of this compound can vary with the age of the fluke. It is most effective against adult flukes.[1]

Quantitative Data Summary

Table 1: In Vitro Concentration of this compound against Fasciola hepatica

ConcentrationExposure TimeObserved EffectReference
10 µg/mL24 hoursSevere disruption to both tegument and gut.[2]
10 µg/mLNot specifiedInduces swelling, blebbing, and reduces motility of mature flukes.[3]

Table 2: Recommended In Vitro Culture Conditions for Adult Fasciola hepatica

ParameterRecommended ConditionReference
Culture MediumRPMI-1640 or DMEM[4][5]
Temperature37°C[4][5][6]
Atmosphere5% CO2, 95% humidity[6]
Medium Volume per Fluke≥ 3 mL[4][5]
AntibioticsPenicillin (1000 IU/mL), Gentamicin (0.1 mg/mL)[6]
Maximum Tolerated DMSO< 0.5% (v/v)[4]

Experimental Protocols

Protocol 1: In Vitro Culture of Adult Fasciola hepatica
  • Preparation of Culture Medium:

    • Prepare RPMI-1640 or DMEM supplemented with 1000 IU/mL penicillin and 0.1 mg/mL gentamicin.

    • Pre-warm the culture medium to 37°C.

  • Fluke Collection and Washing:

    • Obtain adult Fasciola hepatica from the bile ducts of infected animals.

    • Wash the flukes multiple times with pre-warmed culture medium to remove any host debris.

  • Incubation:

    • Place individual flukes into wells of a multi-well plate containing a minimum of 3 mL of pre-warmed culture medium per fluke.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

    • Observe the flukes daily for motility and any signs of distress. The medium should be changed every 24-48 hours.

Protocol 2: In Vitro Anthelmintic Assay with this compound
  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to a stock concentration of 10 mg/mL.

  • Assay Setup:

    • Culture adult Fasciola hepatica as described in Protocol 1.

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µg/mL). Ensure the final DMSO concentration does not exceed 0.5%.

    • Include a negative control group with culture medium and the same final concentration of DMSO as the highest this compound concentration group.

    • Include a positive control with a known flukicidal agent if available.

  • Drug Exposure and Observation:

    • Replace the culture medium in each well with the medium containing the respective this compound concentration or control solution.

    • Incubate the flukes for a predetermined period (e.g., 24, 48, 72 hours).

    • At specified time points, observe the flukes under a microscope and score their motility. A common scoring system is: 3 = normal motility, 2 = reduced motility, 1 = very reduced motility, 0 = paralyzed/dead.

    • After the final time point, flukes can be fixed for further analysis, such as scanning electron microscopy, to observe tegumental damage.

Visualizations

Clorsulon_Mechanism_of_Action Glucose Glucose Glycolysis Glycolytic Pathway Glucose->Glycolysis Energy ATP (Energy) Glycolysis->Energy Fluke Fluke Survival Energy->Fluke This compound This compound This compound->Inhibition Inhibition->Glycolysis Inhibits (3-phosphoglycerate kinase, phosphoglyceromutase)

Caption: Mechanism of action of this compound on the fluke's glycolytic pathway.

In_Vitro_Fluke_Culture_Workflow cluster_prep Preparation cluster_culture Fluke Culture & Dosing cluster_analysis Analysis A Prepare Culture Medium (RPMI-1640/DMEM + Antibiotics) E Prepare Drug Dilutions & Control Media A->E B Prepare this compound Stock (in 100% DMSO) B->E C Collect & Wash Flukes D Incubate Flukes in Culture Medium (37°C, 5% CO2) C->D F Replace Medium with Drug/Control Solutions D->F E->F G Incubate for 24-72h F->G H Observe & Score Motility G->H I Fix Flukes for Further Analysis H->I

Caption: Experimental workflow for in vitro this compound testing on flukes.

References

Clorsulon Experimental Integrity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation of Clorsulon in experimental settings. Below are frequently asked questions, troubleshooting guides, and detailed protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to prevent degradation?

A1: Proper storage is critical to maintaining the integrity of this compound.

  • Powder Form: Store the solid powder at -20°C for long-term stability, which can be effective for up to three years or more.[1][2] It is also recommended to keep it away from direct sunlight and store it under nitrogen.[1]

  • In Solvent: Once dissolved in a solvent like DMSO or ethanol, solutions should be stored at -80°C for up to one year.[1] For injectable formulations, storage at or below 25°C (77°F) while protected from light is recommended, with a shelf-life of 28 days after the first opening.[3][4]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound has varying solubility in common laboratory solvents. The choice of solvent can impact its stability and suitability for your experiment. Sonication is often recommended to aid dissolution.[1]

Q3: Under which experimental conditions is this compound most likely to degrade?

A3: this compound is stable under hydrolytic (acidic, basic, neutral) and thermal stress conditions. However, it is susceptible to degradation under specific conditions:

  • Photolytic Conditions: Exposure to light, particularly UV light, can cause significant degradation.[5] It is crucial to protect this compound solutions from light during experiments and storage.[3][4]

  • Oxidative Conditions: this compound is unstable in the presence of oxidizing agents.[5] For example, exposure to hydrogen peroxide (H₂O₂) can lead to the formation of several degradation products.[6]

Q4: What are the known degradation products of this compound?

A4: Forced degradation studies have identified several degradation products (DPs) resulting from oxidative and photolytic stress.[7][5] While the specific structures are complex, their presence is typically identified by the appearance of new peaks in chromatographic analyses (HPLC, UPLC).[5][8][9] If you observe unexpected peaks, it may be indicative of this compound degradation.

Data Summary Tables

Table 1: this compound Stability Under Forced Stress Conditions

Stress ConditionStability OutcomeReference
Hydrolytic (Acidic) Stable
(e.g., 5 M HCl at 85°C for 18h)
Hydrolytic (Basic) Stable
(e.g., 1 M NaOH at 85°C for 18h)
Hydrolytic (Neutral) Stable
Thermal Stable[7]
(e.g., Heated at 85°C for 18h)
Oxidative Unstable (Degradation Observed)[5]
(e.g., 30% H₂O₂)
Photolytic Unstable (Degradation Observed)[5]
(e.g., UV light at 366 nm for 6h)

Table 2: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityReference
DMSO ≥71 mg/mL (186.52 mM)[1][10]
Ethanol ~7-10 mg/mL[1][2]
Methanol Soluble (used as a solvent for standards)[11][12]
DMF ~15 mg/mL[2]
Water < 1 mg/mL (Slightly soluble or insoluble)[1]
Acetonitrile Soluble (used in mobile phases)[13]

Visualized Guides and Workflows

cluster_factors Primary Degradation Factors cluster_conditions Generally Stable Conditions Light Light Exposure (especially UV) Degradation Formation of Degradation Products Light->Degradation Oxidants Oxidizing Agents (e.g., H₂O₂) Oxidants->Degradation pH Acidic & Basic pH (Hydrolysis) Stable Compound Remains Intact pH->Stable Temp Thermal Stress Temp->Stable This compound This compound Integrity in Experiment This compound->Light This compound->Oxidants This compound->pH This compound->Temp

Caption: Factors influencing this compound stability in experiments.

Troubleshooting Guide

Problem: My experimental results are inconsistent or show a loss of this compound activity over time.

This issue often points to the degradation of the compound during your experiment. Follow this workflow to identify the potential cause.

Start Inconsistent Results or Loss of Compound CheckStorage 1. Verify Storage Conditions - Powder at -20°C? - Solution at -80°C? - Protected from light? Start->CheckStorage CheckPrep 2. Review Solution Preparation - Correct solvent used? - Freshly prepared? CheckStorage->CheckPrep CheckExp 3. Analyze Experimental Setup - Are solutions exposed to light? - Any potential oxidizing agents present? CheckPrep->CheckExp RunControl 4. Run Stability Control - Incubate this compound in your buffer/media. - Analyze concentration at T=0 and T=end. CheckExp->RunControl Analyze Analyze Control Results RunControl->Analyze Stable Concentration is Stable: Review other experimental variables (e.g., cell passage, reagents). Analyze->Stable No Change Unstable Concentration Decreased: Degradation is likely. Analyze->Unstable Change Action Implement Corrective Actions: - Use amber vials/cover plates. - Prepare fresh solutions. - Remove oxidizing agents. Unstable->Action

Caption: Troubleshooting workflow for this compound degradation issues.

Problem: I see unexpected peaks in my HPLC/UPLC analysis.

  • Possible Cause: These peaks may represent degradation products of this compound, especially if your samples were exposed to light or oxidative stress.

  • Troubleshooting Steps:

    • Review Sample Handling: Scrutinize your sample preparation and handling procedures for any exposure to light or incompatible chemicals.

    • Analyze a Fresh Standard: Prepare a fresh this compound standard from powder and run it immediately. Compare this chromatogram to your experimental samples. The absence of the extra peaks in the fresh standard strongly suggests degradation occurred in the samples.

    • Perform a Stress Test: Intentionally expose a this compound solution to UV light or a small amount of H₂O₂ for a short period. Analyze the sample. If the new peaks in your experimental samples match the peaks generated in the stress test, this confirms degradation. Several stability-indicating HPLC methods are available that can effectively separate this compound from its degradation products.[6][9][14]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 20 mM this compound stock solution in DMSO.

  • Materials:

    • This compound powder (MW: 380.66 g/mol )

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance and sonicator

  • Procedure:

    • Allow the this compound powder container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out 3.81 mg of this compound powder on an analytical balance.

    • Transfer the powder to a sterile amber vial.

    • Add 500 µL of anhydrous DMSO to the vial.

    • Vortex briefly and then sonicate the solution for 5-10 minutes to ensure complete dissolution.[1]

    • Visually inspect the solution to ensure no particulates are present.

    • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -80°C, protected from light.[1]

Protocol 2: Assessing this compound Stability in an Aqueous Buffer

This protocol provides a method to test if this compound is degrading in your specific experimental buffer over the course of an experiment.

  • Materials:

    • This compound stock solution (e.g., 20 mM in DMSO)

    • Your experimental aqueous buffer (e.g., PBS, cell culture media)

    • Incubator set to your experimental temperature

    • HPLC or UPLC system for analysis

    • Amber vials or a plate sealer to protect from light

  • Procedure:

    • Prepare a working solution of this compound in your experimental buffer at the final concentration used in your assays. For example, dilute the 20 mM stock 1:1000 to achieve a 20 µM working solution.

    • Immediately after preparation, take a sample and label it "Time 0." Store this sample at -80°C until analysis.

    • Place the remaining working solution in an incubator under your standard experimental conditions (temperature, CO₂, etc.) for the maximum duration of your experiment (e.g., 24, 48, or 72 hours). Crucially, ensure the solution is protected from light using amber vials or by wrapping the container in foil.

    • At the end of the incubation period, take a final sample and label it "Time X."

    • Thaw the "Time 0" sample.

    • Analyze both the "Time 0" and "Time X" samples using a suitable, validated HPLC/UPLC method to determine the concentration of this compound.[8][9]

    • Interpretation: A significant decrease (>10-15%) in the peak area or calculated concentration of this compound in the "Time X" sample compared to the "Time 0" sample indicates degradation under your experimental conditions.

References

Technical Support Center: Troubleshooting Injection Site Reactions with Clorsulon Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, troubleshooting, and mitigating injection site reactions (ISRs) associated with Clorsulon formulations.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of an injection site reaction to this compound formulations?

A1: Common signs are typically mild and transient. These can include transitory discomfort, soft tissue swelling, redness (erythema), pain, and hardening of the skin (induration) at the injection site.[1] These reactions usually resolve without treatment.[1]

Q2: What are the potential causes of injection site reactions with this compound?

A2: Injection site reactions can be multifactorial. Potential causes include:

  • The drug substance itself: this compound, like any foreign substance, can elicit a local immune response.

  • Formulation excipients: Components such as solvents (e.g., propylene (B89431) glycol, glycerol (B35011) formal), buffering agents, and preservatives can contribute to local irritation.[2][3] The pH and osmolality of the formulation are also critical factors.[3]

  • Injection procedure: Improper technique, such as injecting too quickly, using an inappropriate needle size, or injecting into a sensitive area, can cause tissue trauma and inflammation.[1]

  • Contamination: Bacterial contamination of the formulation or injection site can lead to an inflammatory response.

Q3: How can I differentiate between an expected mild reaction and a more severe issue?

A3: While mild, transient swelling and discomfort can be expected, researchers should be vigilant for signs of a more severe reaction that may require intervention. These include:

  • Excessive or prolonged swelling: Swelling that continues to increase after 24-48 hours or persists for several days.

  • Severe pain: Indicated by behaviors such as guarding the injection site, vocalization, or reluctance to move.

  • Skin changes: Ulceration, necrosis (tissue death), or abscess formation at the injection site.

  • Systemic signs: Fever, lethargy, or other signs of systemic illness, which could indicate a more widespread inflammatory response or infection.

Q4: What immediate steps should I take if I observe a severe injection site reaction?

A4: If a severe reaction is observed, it is crucial to:

  • Document the reaction: Record detailed observations, including the size and characteristics of the reaction, and take high-quality photographs.

  • Consult with a veterinarian or animal care staff: They can provide appropriate supportive care and treatment for the animal.

  • Review the experimental protocol: Carefully re-examine the formulation preparation, injection technique, and animal handling procedures to identify any potential contributing factors.

  • Consider humane endpoints: If the reaction is severe and causing significant distress, humane euthanasia should be considered in consultation with the Institutional Animal Care and Use Committee (IACUC) and veterinary staff.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to injection site reactions with this compound formulations.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpectedly large or persistent swelling - Formulation pH or osmolality outside physiological range.- High concentration of this compound or irritating excipients.- Injection volume too large for the site.- Contamination of the formulation.- Measure and adjust the pH of the formulation to be as close to neutral (pH 7.4) as possible.- Evaluate the osmolality of the formulation and adjust with tonicity-modifying agents if necessary.- Consider diluting the formulation to a lower concentration.- Split larger injection volumes across multiple sites.[1]- Ensure sterile preparation and handling of the formulation.
Ulceration or necrosis at the injection site - Highly irritating formulation (e.g., due to pH, excipients, or drug concentration).- Accidental intracutaneous or intradermal injection instead of subcutaneous.- Contamination leading to severe inflammation and tissue damage.- Reformulate to use less irritating excipients.- Review and refine injection technique to ensure proper subcutaneous administration.- Culture the formulation and injection site to check for microbial contamination.
Animal exhibits signs of pain (vocalization, guarding) - Formulation is acidic or hypertonic.- Needle gauge is too large.- Injection is too rapid.- Adjust formulation pH and osmolality.- Use a smaller gauge needle.- Administer the injection more slowly and with gentle handling of the animal.
Abscess formation - Bacterial contamination of the formulation, needle, or injection site.- Maintain strict aseptic technique during formulation preparation and administration.- Ensure the injection site is properly disinfected before injection.

Data Presentation: Impact of Formulation on Injection Site Reactions

The following table provides an example of how to present quantitative data from a local tolerance study comparing different this compound formulations. Note: This is illustrative data.

Formulation ID This compound Conc. (mg/mL) Vehicle pH Osmolality (mOsm/kg) Mean Swelling Diameter (mm) at 24h Mean Histological Irritation Score (0-12)
CLOR-00150Propylene Glycol6.512008.2 ± 1.57.5 ± 1.2
CLOR-0025050% PEG400 in Saline7.23103.1 ± 0.82.8 ± 0.7
CLOR-0032550% PEG400 in Saline7.23051.5 ± 0.51.2 ± 0.4
Vehicle Control050% PEG400 in Saline7.22950.5 ± 0.20.3 ± 0.1

Experimental Protocols

Protocol for Local Tolerance Assessment in a Rodent Model

Objective: To evaluate the local tolerability of a this compound formulation following a single subcutaneous injection.

Materials:

  • Test animals (e.g., Sprague-Dawley rats, 8-10 weeks old)

  • This compound formulation

  • Vehicle control

  • Sterile syringes and needles (e.g., 25-gauge)

  • Calipers for measuring swelling

  • Anesthetic and euthanasia agents

  • Tissue collection and fixation supplies (10% neutral buffered formalin)

Procedure:

  • Acclimatize animals for a minimum of 5 days.

  • Randomly assign animals to treatment groups (e.g., vehicle control, low dose this compound, high dose this compound). A minimum of 5 animals per group is recommended.

  • On Day 0, administer a single subcutaneous injection of the designated formulation into a shaved area on the dorsal back. The injection volume should be appropriate for the size of the animal (e.g., 0.5 mL for a rat).

  • Observe the injection sites at 24, 48, and 72 hours post-injection. Measure the diameter of any swelling or erythema using calipers.

  • Record any other clinical signs of irritation (e.g., ulceration, necrosis).

  • At 72 hours post-injection, humanely euthanize the animals.

  • Collect the skin and underlying muscle tissue at the injection site.

  • Fix the tissues in 10% neutral buffered formalin for histological processing.

Protocol for Histological Evaluation of Injection Sites

Objective: To microscopically evaluate and score the level of irritation at the injection site.

Materials:

  • Formalin-fixed tissue samples

  • Paraffin embedding materials

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain reagents

  • Toluidine Blue stain (for mast cells)

  • Microscope

Procedure:

  • Process the formalin-fixed tissues, embed in paraffin, and section at 5 µm thickness.

  • Mount the sections on glass slides.

  • Perform H&E staining to visualize the overall tissue morphology and inflammatory cell infiltrate.[4][5]

  • Perform Toluidine Blue staining on separate sections to identify and quantify mast cells.[6]

  • Examine the stained slides under a microscope.

  • Score the following parameters using a semi-quantitative scoring system (see table below).

Histological Scoring System for Injection Site Reactions

Parameter Score 0 Score 1 (Minimal) Score 2 (Mild) Score 3 (Moderate) Score 4 (Marked)
Inflammation No inflammatory cellsFew scattered inflammatory cellsSmall focal aggregates of inflammatory cellsMultifocal to diffuse inflammatory cell infiltrationExtensive and dense inflammatory cell infiltration
Edema No separation of tissue fibersSlight separation of tissue fibersMild separation of tissue fibers with some clear spacesModerate separation of tissue fibers with prominent clear spacesMarked separation of tissue fibers with large clear spaces
Necrosis/Degeneration No evidence of cell deathA few scattered necrotic cellsSmall focal areas of necrosisMultifocal areas of necrosisExtensive and coalescing areas of necrosis

The total irritation score is the sum of the scores for each parameter (maximum score of 12).

Visualizations

Injection_Site_Reaction_Pathway cluster_formulation Formulation Factors cluster_cellular_response Cellular Response at Injection Site cluster_inflammatory_mediators Release of Inflammatory Mediators cluster_clinical_signs Clinical Signs of ISR This compound This compound (Active Ingredient) MastCell Mast Cell This compound->MastCell Activation/Irritation Keratinocytes Keratinocytes This compound->Keratinocytes Direct Irritation Excipients Excipients (e.g., Solvents, Buffers) Excipients->MastCell Activation/Irritation Excipients->Keratinocytes Direct Irritation Properties Physicochemical Properties (pH, Osmolality) Properties->MastCell Activation/Irritation Histamine Histamine MastCell->Histamine Degranulation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Keratinocytes->Cytokines Release Chemokines Chemokines (e.g., IL-8) Keratinocytes->Chemokines Release ImmuneCells Other Immune Cells (e.g., T-cells, Macrophages) ImmuneCells->Cytokines Further Release Swelling Swelling (Edema) Histamine->Swelling Increased Vascular Permeability Redness Redness (Erythema) Histamine->Redness Vasodilation Cytokines->Swelling Pain Pain Cytokines->Pain Nerve Sensitization Chemokines->ImmuneCells Recruitment Troubleshooting_Workflow Start Injection Site Reaction Observed AssessSeverity Assess Severity Start->AssessSeverity Mild Mild & Transient (Swelling, Redness) AssessSeverity->Mild Mild Severe Severe & Persistent (Pain, Ulceration, Necrosis) AssessSeverity->Severe Severe DocumentMild Document and Continue Monitoring Mild->DocumentMild ConsultVet Consult Veterinarian/ Animal Care Staff Severe->ConsultVet End Resolution DocumentMild->End ReviewProtocol Review Experimental Protocol ConsultVet->ReviewProtocol InvestigateFormulation Investigate Formulation (pH, Osmolality, Excipients) ReviewProtocol->InvestigateFormulation InvestigateProcedure Investigate Procedure (Technique, Volume, Needle) ReviewProtocol->InvestigateProcedure Reformulate Reformulate or Adjust Dose InvestigateFormulation->Reformulate RefineTechnique Refine Injection Technique InvestigateProcedure->RefineTechnique Reformulate->End RefineTechnique->End

References

Technical Support Center: Clorsulon Plasma Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clorsulon and accounting for its plasma protein binding in assays.

Frequently Asked Questions (FAQs)

Q1: Why is accounting for plasma protein binding important when studying this compound?

A1: The extent to which a drug binds to plasma proteins, such as albumin, is a critical pharmacokinetic parameter. Only the unbound (free) fraction of the drug is pharmacologically active, able to diffuse across membranes to its target site, and available for clearance.[1][2][3] For a drug like this compound, high plasma protein binding would mean that a significant portion of the drug in circulation is inactive and serves as a reservoir.[2][3] Failing to account for this binding can lead to misinterpretation of its efficacy, toxicity, and pharmacokinetic profile.[4][5]

Q2: What are the common methods to determine the plasma protein binding of this compound?

A2: The most common and accepted methods for determining plasma protein binding are equilibrium dialysis, ultrafiltration, and ultracentrifugation.[6][7][8]

  • Equilibrium Dialysis (ED): Considered the "gold standard," this method involves dialyzing a plasma sample containing this compound against a protein-free buffer solution separated by a semi-permeable membrane.[9][10] At equilibrium, the concentration of free this compound will be the same on both sides of the membrane, allowing for the calculation of the bound and unbound fractions.[2] Rapid Equilibrium Dialysis (RED) is a higher-throughput version of this method.[10][11][12]

  • Ultrafiltration (UF): This technique uses a semi-permeable membrane to separate the free drug from the protein-bound drug by centrifugation.[6][9][13] The smaller, unbound this compound molecules pass through the filter, while the larger protein-drug complexes are retained.[6][9]

  • Ultracentrifugation: This method separates the free and bound drug by subjecting the plasma sample to extremely high centrifugal forces.[6][14] The heavier protein-bound complexes sediment, allowing for the quantification of the free drug in the supernatant.[6]

Q3: Which method is best for a highly protein-bound drug like this compound might be?

A3: For highly bound compounds, equilibrium dialysis is often preferred as it is less susceptible to some of the artifacts that can affect other methods.[4][6] However, it can be time-consuming.[2] Ultrafiltration is faster but can be prone to non-specific binding of the drug to the filter membrane, which can be a significant issue for lipophilic compounds.[9][15] If ultrafiltration is used, specific protocols to mitigate non-specific binding should be employed.[14]

Q4: What is non-specific binding and how can it affect my this compound assay?

A4: Non-specific binding (NSB) refers to the tendency of a drug to adsorb to the surfaces of the experimental apparatus, such as plasticware and filter membranes, rather than specifically binding to the plasma proteins.[2] This is a common challenge, especially with highly lipophilic compounds.[1] NSB can lead to an overestimation of protein binding because the drug lost to the apparatus is mistakenly assumed to be part of the bound fraction.[2]

Troubleshooting Guides

Issue 1: Low Recovery of this compound in the Assay
  • Symptom: The total amount of this compound measured in the plasma and buffer compartments after the experiment is significantly lower than the initial amount added.

  • Possible Cause: High non-specific binding to the assay device (e.g., dialysis membrane, ultrafiltration device, or sample tubes).[2]

  • Troubleshooting Steps:

    • Pre-saturate the device: Before adding the plasma sample, incubate the device with a solution of the drug to saturate the non-specific binding sites. A sequential ultrafiltration method, which includes a pre-UF phase, can help minimize bias from NSB.[14]

    • Use low-binding materials: Whenever possible, use silanized glassware or low-binding polypropylene (B1209903) tubes and plates.

    • Include recovery checks: Run a control experiment without plasma proteins to quantify the amount of drug lost to the apparatus. This will help you to correct your calculations.

    • Consider alternative methods: If NSB remains a persistent issue with ultrafiltration, equilibrium dialysis may be a more suitable method.[12]

Issue 2: High Variability in Plasma Protein Binding Results
  • Symptom: Replicate experiments yield inconsistent percentages of bound this compound.

  • Possible Causes:

    • The system has not reached equilibrium in equilibrium dialysis.[4][5]

    • Inconsistent experimental conditions such as temperature and pH.[16]

    • Pipetting errors, especially when dealing with small volumes.

  • Troubleshooting Steps:

    • Optimize incubation time: For equilibrium dialysis, perform a time-course experiment to determine the point at which equilibrium is reached and ensure all subsequent experiments are incubated for at least that duration.

    • Control experimental conditions: Strictly control the temperature (typically 37°C) and pH (typically 7.4) of the incubation, as these factors can influence protein binding.[16] Use a CO2 incubator to maintain pH.[12]

    • Ensure proper mixing: Gentle agitation during incubation helps to ensure that equilibrium is reached more quickly and uniformly.[11][12]

    • Validate pipetting accuracy: Use calibrated pipettes and proper technique to minimize volume errors.

Issue 3: The Unbound Fraction of this compound is Below the Limit of Quantification (LOQ) of the Analytical Method
  • Symptom: The concentration of free this compound in the buffer or ultrafiltrate is too low to be accurately measured by your analytical method (e.g., LC-MS/MS).[17]

  • Possible Cause: this compound is very highly protein-bound (>99.5%).

  • Troubleshooting Steps:

    • Increase the initial drug concentration: Using a higher starting concentration of this compound in the plasma will result in a higher concentration of free drug, which may then be within the quantifiable range. However, be cautious of potential solubility issues.

    • Use a more sensitive analytical method: Optimize your LC-MS/MS or other analytical method to achieve a lower LOQ.[17]

    • Employ a dilution method: Diluting the plasma sample can help to increase the unbound fraction, making it easier to measure.[4][5] However, this will not give the binding percentage in undiluted plasma and requires careful interpretation.

    • Use radiolabeled this compound: If available, using a radiolabeled version of the drug can provide the necessary sensitivity to detect very low concentrations of the unbound fraction. However, the radiochemical purity must be high to ensure accurate quantification.[18]

Quantitative Data

ParameterSymbolTypical Value Range for Highly Bound DrugsMethod of Determination
Fraction Unboundfu< 0.1 (or < 10%)Equilibrium Dialysis, Ultrafiltration
Percentage Bound% Bound> 90%Equilibrium Dialysis, Ultrafiltration
Dissociation ConstantKdVariesScatchard Plot Analysis
Number of Binding SitesnVariesScatchard Plot Analysis

Experimental Protocols

Protocol 1: Determination of Plasma Protein Binding using Rapid Equilibrium Dialysis (RED)

This protocol is adapted from standard procedures for determining the plasma protein binding of a test compound.[3][10][11][12]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Control plasma (e.g., human, bovine)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with inserts (8K MWCO)

  • 96-well collection plates

  • Sealing tape

  • Incubator with shaker

Procedure:

  • Prepare a working solution of this compound by spiking the stock solution into the plasma to achieve the desired final concentration. The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein denaturation.

  • Add the this compound-spiked plasma to the sample chamber of the RED device insert.

  • Add PBS to the buffer chamber of the insert.

  • Assemble the RED device and seal it securely with sealing tape.

  • Incubate the device at 37°C with gentle shaking (e.g., 200-300 RPM) for the predetermined equilibrium time (typically 4-6 hours).[3][11][12]

  • After incubation, carefully collect aliquots from both the plasma and buffer chambers into a 96-well collection plate.

  • To ensure accurate quantification, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

  • Precipitate the proteins by adding a suitable volume of cold acetonitrile, vortex, and centrifuge.

  • Analyze the supernatant from both chambers using a validated LC-MS/MS method to determine the concentration of this compound.

  • Calculate the percent bound using the following formula: % Bound = 100 * (Conc_plasma - Conc_buffer) / Conc_plasma

Workflow for Equilibrium Dialysis

G cluster_prep Sample Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Sample Analysis A Prepare this compound stock solution B Spike this compound into plasma A->B C Add spiked plasma to sample chamber B->C D Add PBS to buffer chamber E Incubate at 37°C with shaking D->E F Collect aliquots from both chambers E->F G Matrix-match samples F->G H Protein precipitation G->H I LC-MS/MS analysis H->I J Calculate % Bound I->J

Caption: Workflow for determining plasma protein binding using equilibrium dialysis.

Protocol 2: Determination of Plasma Protein Binding using Ultrafiltration

This protocol outlines a general procedure for using ultrafiltration to assess plasma protein binding.

Materials:

  • This compound stock solution

  • Control plasma

  • Ultrafiltration devices (e.g., with a 10 kDa MWCO membrane)

  • Centrifuge with temperature control

Procedure:

  • Prepare this compound-spiked plasma as described in the equilibrium dialysis protocol.

  • Pre-condition the ultrafiltration device by spinning it with buffer or a solution of the drug to minimize non-specific binding.

  • Add the spiked plasma to the sample reservoir of the ultrafiltration device.

  • Centrifuge the device at a specified speed and temperature (e.g., 2000 x g at 37°C) for a predetermined time. The centrifugation time should be optimized to obtain a sufficient volume of ultrafiltrate without significantly altering the protein concentration in the retentate.

  • Carefully collect the ultrafiltrate, which contains the free this compound.

  • An aliquot of the initial spiked plasma (representing the total concentration) is also taken.

  • Both the ultrafiltrate and the total plasma sample are then processed (typically by protein precipitation) and analyzed by LC-MS/MS.

  • Calculate the percent bound using the following formula: % Bound = 100 * (Conc_total - Conc_free) / Conc_total

Workflow for Ultrafiltration Assay

G cluster_prep Sample Preparation cluster_uf Ultrafiltration cluster_analysis Sample Analysis A Prepare this compound-spiked plasma B Pre-condition ultrafiltration device A->B F Sample total plasma A->F C Add spiked plasma to device B->C D Centrifuge at 37°C C->D E Collect ultrafiltrate (free drug) D->E G LC-MS/MS analysis of free and total drug E->G F->G H Calculate % Bound G->H

Caption: Workflow for determining plasma protein binding using ultrafiltration.

References

Technical Support Center: Mitigating Off-Target Effects of Clorsulon in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Clorsulon in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound's primary mechanism of action is the inhibition of enzymes within the glycolytic pathway, which is a major energy source for certain parasites like Fasciola hepatica.[1] Specifically, it acts as a competitive inhibitor of 3-phosphoglycerate (B1209933) kinase and phosphoglyceromutase.[2] This inhibition leads to a depletion of adenosine (B11128) triphosphate (ATP), ultimately causing parasite death.[1]

Q2: What are the intended "on-targets" of this compound?

A2: The intended on-targets of this compound are the glycolytic enzymes 3-phosphoglycerate kinase (PGK) and phosphoglyceromutase (PGM) within parasites such as Fasciola hepatica.[2] this compound competitively inhibits the binding of both 3-phosphoglycerate and ATP to these enzymes.[3]

Q3: What are the known or potential "off-target" effects of this compound in mammalian cells?

A3: The most well-documented off-target effect of this compound in mammals is the weak inhibition of carbonic anhydrases .[4] This was observed in rats, where this compound administration led to increased urinary pH and altered electrolyte composition, consistent with carbonic anhydrase inhibition.[4] More specifically, in vitro studies have shown that this compound inhibits Schistosoma mansoni carbonic anhydrase (SmCA) with a Ki of 224.7 nM and shows selectivity over the human carbonic anhydrase I isoform.[5] Given that this compound is an ATP-competitive inhibitor of its primary targets, it may also interact with ATP-binding sites of other mammalian enzymes, such as kinases, though specific examples are not well-documented in the literature.

Q4: I'm observing a phenotype in my cell-based assay that doesn't seem to be related to the inhibition of glycolysis. What could be the cause?

A4: This is a strong indication of a potential off-target effect. The observed phenotype could be due to this compound's inhibition of other cellular proteins, such as carbonic anhydrases, or other unforeseen interactions.[4] It is also possible that the concentration of this compound being used is high enough to induce general cytotoxicity. It is crucial to validate that the observed effect is due to the intended target.

Q5: How can I confirm that the effects I'm seeing are due to on-target versus off-target activity?

A5: To differentiate between on-target and off-target effects, a multi-pronged approach is recommended:

  • Validate Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target (or a mammalian homolog) in your cells.

  • Use an Orthogonal Approach: If possible, use a structurally different inhibitor of the same target or a genetic approach like siRNA or CRISPR to see if the same phenotype is produced.

  • Investigate Known Off-Targets: Perform assays to determine if this compound is inhibiting known off-targets, like carbonic anhydrase, at the concentrations used in your experiments.

  • Perform a Dose-Response Analysis: A clear correlation between the concentration of this compound and the biological effect can suggest an on-target effect, especially if the effective concentration is in line with the inhibitor's potency for the target.

Q6: What concentration of this compound should I use in my cell-based assays?

A6: The optimal concentration of this compound will depend on your specific cell type and experimental goals. It is highly recommended to perform a dose-response experiment to determine the IC50 value for cytotoxicity in your cell line. Ideally, you should work at concentrations at or below the cytotoxic threshold to minimize off-target effects. A good starting point is to test a range of concentrations based on its known inhibitory constants (Ki).

Quantitative Data Summary

The following table summarizes the known on- and off-target inhibitory activities of this compound.

Target ClassSpecific TargetOrganismPotency (Ki)Citation(s)
On-Target 3-Phosphoglycerate & ATP binding to Glycolytic EnzymesFasciola hepatica0.29 mM[3]
Off-Target Carbonic AnhydraseSchistosoma mansoni224.7 nM[5]

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed at Expected Effective Concentrations
Potential Cause Recommended Solution
Off-target toxicity: this compound may be inhibiting essential mammalian proteins at the concentrations being used.1. Determine the IC50 for cytotoxicity: Perform a cell viability assay (e.g., MTT, see Protocol 1) with a dose-response of this compound in your specific cell line. 2. Lower the concentration: Conduct your experiments at concentrations well below the determined cytotoxic IC50. 3. Use a more sensitive readout: If possible, use a more sensitive assay that can detect the desired on-target effect at lower, non-toxic concentrations of this compound.
Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity.1. Check the final solvent concentration: Ensure the final concentration of the solvent in your cell culture media is at a non-toxic level (typically <0.5% for DMSO). 2. Include a vehicle control: Always include a control group treated with the same concentration of the solvent as your experimental groups.
Compound instability: The this compound stock solution or working dilutions may have degraded.1. Prepare fresh solutions: Make fresh dilutions of this compound from a properly stored stock for each experiment. 2. Properly store stock solutions: Aliquot and store stock solutions at the recommended temperature to avoid repeated freeze-thaw cycles.
Problem 2: Discrepancy Between Observed Phenotype and Expected Effect of Glycolysis Inhibition
Potential Cause Recommended Solution
Off-target engagement: The observed phenotype may be due to this compound binding to and inhibiting an unintended protein.1. Validate target engagement: Use the Cellular Thermal Shift Assay (CETSA, see Protocol 2) to confirm that this compound is binding to a mammalian homolog of its intended glycolytic targets in your cells. 2. Investigate carbonic anhydrase inhibition: Test for the inhibition of carbonic anhydrase activity in your cell system (see Protocol 3), as this is a known off-target of this compound. 3. Proteome-wide analysis: For a comprehensive view of off-targets, consider advanced techniques like proteome-wide thermal shift assays.
Cellular context: The role of glycolysis in your specific cell line and experimental conditions may not be as critical as anticipated, or there may be compensatory metabolic pathways.1. Use a positive control: Use a well-characterized inhibitor of glycolysis to confirm the expected phenotype in your system. 2. Measure metabolic changes directly: Directly measure markers of glycolysis, such as lactate (B86563) production or glucose uptake, to confirm that this compound is having the intended metabolic effect.
Incorrect assumptions about the downstream pathway: The link between glycolysis inhibition and your observed phenotype may be more complex than initially thought.1. Literature review: Re-examine the signaling pathways involved to ensure your hypothesis is sound. 2. Pathway analysis: Use techniques like western blotting to probe key nodes in the expected downstream signaling pathway to see if they are modulated as predicted.

Visualizations

G cluster_glycolysis Glycolysis Pathway Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P F16BP F16BP F6P->F16BP Phosphofructokinase GAP_DHAP GAP_DHAP F16BP->GAP_DHAP BPG13 BPG13 GAP_DHAP->BPG13 ... PG3 PG3 BPG13->PG3 Phosphoglycerate Kinase (PGK) PGK_node PGK PG2 PG2 PG3->PG2 Phosphoglyceromutase (PGM) PGM_node PGM PEP PEP PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate BPG13_PG3_edge BPG13_PG3_edge PG3_PG2_edge PG3_PG2_edge This compound This compound This compound->PGK_node Inhibits This compound->PGM_node Inhibits G Start Unexpected Phenotype Observed with this compound DoseResponse Step 1: Perform Dose-Response and Cytotoxicity Assay (Protocol 1) Start->DoseResponse CETSA Step 2: Validate On-Target Engagement via CETSA (Protocol 2) DoseResponse->CETSA OffTargetAssay Step 3: Investigate Known Off-Targets (e.g., Carbonic Anhydrase Assay, Protocol 3) CETSA->OffTargetAssay OrthogonalValidation Step 4: Use Orthogonal Validation Methods (e.g., different inhibitor, siRNA/CRISPR) OffTargetAssay->OrthogonalValidation Conclusion Conclusion: Differentiate On-Target vs. Off-Target Effect OrthogonalValidation->Conclusion G cluster_causes Potential Causes cluster_solutions Solutions Problem High Cytotoxicity Observed OffTargetToxicity Off-Target Toxicity Problem->OffTargetToxicity SolventToxicity Solvent Toxicity Problem->SolventToxicity CompoundInstability Compound Instability Problem->CompoundInstability DetermineIC50 Determine IC50 (Protocol 1) OffTargetToxicity->DetermineIC50 VehicleControl Include Vehicle Control SolventToxicity->VehicleControl FreshSolutions Prepare Fresh Solutions CompoundInstability->FreshSolutions LowerConcentration Use Lower Concentration DetermineIC50->LowerConcentration

References

Technical Support Center: Development of Clorsulon-Resistant Fasciola hepatica

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing Clorsulon-resistant Fasciola hepatica strains in a laboratory setting.

Troubleshooting Guides

Issue 1: High mortality of adult Fasciola hepatica in culture, even at low this compound concentrations.

Possible Cause Suggested Solution
Suboptimal Culture Conditions - Ensure culture medium is freshly prepared RPMI-1640 or DMEM. - Maintain a minimum of 3 ml of medium per fluke.[1][2] - Keep the incubator temperature constant at 37°C.[1] - Replace the culture medium every 24-48 hours to remove waste products and replenish nutrients.
Solvent Toxicity - If using DMSO to dissolve this compound, ensure the final concentration does not exceed 0.5% (v/v), as higher concentrations can be toxic to the flukes.[1][2]
Initial this compound Concentration Too High - Start with a very low, sub-lethal concentration of this compound to allow the flukes to adapt. This concentration may need to be determined empirically, starting from well below the reported inhibitory concentrations.
Poor initial health of flukes - Use only healthy, motile flukes for experiments. After collection from the host, allow for an acclimatization period in drug-free culture medium for 24 hours before starting the drug selection process.

Issue 2: Fasciola hepatica are surviving in the presence of this compound, but no significant increase in resistance is observed over time.

Possible Cause Suggested Solution
Insufficient Drug Pressure - Gradually increase the concentration of this compound in a stepwise manner. After a population of flukes stabilizes at a certain concentration, increase the dose by a small increment (e.g., 10-20%).
Lack of Genetic Variation - If the initial fluke population has limited genetic diversity, the selection for resistance may be slow or absent. If possible, start with a field-isolate of F. hepatica from a region with a history of this compound use, as these populations may have pre-existing resistance alleles.
Inadequate Exposure Time - Ensure that the flukes are continuously exposed to this compound. Intermittent exposure may not provide sufficient selective pressure.

Issue 3: Difficulty in assessing the level of this compound resistance.

Possible Cause Suggested Solution
Lack of a Standardized Assay - Implement a standardized in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound. This typically involves incubating flukes in a range of this compound concentrations and assessing their viability (e.g., motility, survival) after a set period (e.g., 24 or 48 hours).
Subjective Viability Assessment - Use a standardized motility scoring system to reduce subjectivity. Alternatively, consider using automated motility tracking systems if available.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against Fasciola hepatica?

A1: this compound is a competitive inhibitor of 3-phosphoglycerate (B1209933) kinase and phosphoglyceromutase, two key enzymes in the glycolytic pathway.[1] By inhibiting these enzymes, this compound disrupts the parasite's primary energy metabolism, leading to its death.

Q2: What are the expected mechanisms of resistance to this compound in Fasciola hepatica?

A2: While the exact mechanisms of this compound resistance in F. hepatica are not as well-defined as for other flukicides like triclabendazole (B1681386), potential mechanisms could include:

  • Altered drug target: Mutations in the genes encoding 3-phosphoglycerate kinase and phosphoglyceromutase that reduce the binding affinity of this compound.

  • Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters or other efflux pumps that actively remove this compound from the parasite's cells.

  • Enhanced drug metabolism: Increased activity of detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs) or cytochrome P450s, that metabolize this compound into inactive forms.

Q3: What is a suitable starting concentration of this compound for inducing resistance in vitro?

A3: A suitable starting concentration should be sub-lethal and allow for the survival of a significant portion of the fluke population. Based on published data, a concentration of 5 µg/ml has been used for in vitro studies on susceptible flukes.[3] For resistance induction, it is advisable to start at a lower concentration and gradually increase it.

Q4: How long does it typically take to develop a this compound-resistant strain of Fasciola hepatica in the lab?

A4: The timeline for developing drug resistance can vary significantly depending on the starting fluke population, the selection pressure applied, and the specific experimental conditions. It can take several months to over a year of continuous culture and selection to develop a stable resistant strain.

Q5: What are the best practices for maintaining a this compound-resistant Fasciola hepatica strain in the lab?

A5: To maintain a resistant strain, it is crucial to keep the flukes under continuous, but not excessive, drug pressure. This means culturing them in a medium containing a maintenance concentration of this compound that is sufficient to kill any reverting susceptible individuals without being overly detrimental to the resistant population. It is also advisable to periodically re-assess the level of resistance (IC50) to ensure the stability of the resistant phenotype.

Data Presentation

Table 1: In Vitro Culture Conditions for Adult Fasciola hepatica

ParameterRecommended ConditionReference(s)
Culture Medium RPMI-1640 or DMEM[1][2]
Temperature 37°C[1]
Medium Volume per Fluke ≥ 3 ml[1][2]
DMSO Concentration (as solvent) < 0.5% (v/v)[1][2]
Medium Replacement Frequency Every 24-48 hoursGeneral Practice

Table 2: Example of a Stepwise Increase in this compound Concentration for Resistance Selection

Step This compound Concentration (µg/ml) Duration Expected Outcome
1 0.12-4 weeksAcclimatization of flukes with minimal mortality.
2 0.22-4 weeksSelection of the most tolerant individuals; some mortality expected.
3 0.52-4 weeksIncreased mortality, with survival of more tolerant flukes.
4 1.04-6 weeksStabilization of a population with low-level resistance.
... (continue stepwise increase) ......Gradual increase in the IC50 of the fluke population.

Note: The concentrations and durations in Table 2 are hypothetical and should be optimized based on experimental observations.

Experimental Protocols

Protocol 1: In Vitro Culture of Adult Fasciola hepatica

  • Aseptic Technique: All procedures should be performed in a laminar flow hood to maintain sterility.

  • Fluke Collection: Obtain adult Fasciola hepatica from the bile ducts of infected animals (e.g., cattle, sheep) at a slaughterhouse.

  • Washing: Wash the flukes several times in pre-warmed (37°C) sterile phosphate-buffered saline (PBS) supplemented with antibiotics (e.g., penicillin-streptomycin) to remove host debris.

  • Culture Setup: Place individual or small groups of flukes into sterile culture plates (e.g., 6-well or 24-well plates) containing pre-warmed RPMI-1640 or DMEM supplemented with antibiotics. Ensure a minimum of 3 ml of medium per fluke.[1][2]

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

  • Medium Change: Replace the culture medium every 24-48 hours.

  • Viability Assessment: Monitor the viability of the flukes daily by observing their motility.

Protocol 2: Induction of this compound Resistance in Vitro

  • Establish Baseline Susceptibility: Determine the IC50 of this compound for the initial, susceptible population of F. hepatica using a viability assay (e.g., motility assay).

  • Initiate Drug Selection: Start by culturing the flukes in a medium containing a sub-lethal concentration of this compound (e.g., 0.1 µg/ml).

  • Monitor and Stabilize: Maintain the flukes at this concentration, changing the medium regularly. Monitor for mortality. Once the population stabilizes (i.e., mortality rate returns to baseline), the surviving flukes are considered adapted to this concentration.

  • Stepwise Concentration Increase: Increase the this compound concentration by a small increment (e.g., to 0.2 µg/ml). Repeat the monitoring and stabilization process.

  • Continue Selection: Continue this stepwise increase in this compound concentration over a prolonged period.

  • Periodic IC50 Determination: Periodically determine the IC50 of the selected fluke population to track the development of resistance. A significant increase in the IC50 value compared to the initial population indicates the development of resistance.

Mandatory Visualization

Clorsulon_Action_Pathway cluster_glycolysis Glycolytic Pathway in Fasciola hepatica cluster_drug_action This compound Mechanism of Action cluster_outcome Outcome Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P FBP Fructose-1,6-Biphosphate F6P->FBP GAP Glyceraldehyde-3-Phosphate FBP->GAP BPG 1,3-Biphosphoglycerate GAP->BPG P3G 3-Phosphoglycerate BPG->P3G P2G 2-Phosphoglycerate P3G->P2G PEP Phosphoenolpyruvate P2G->PEP Pyruvate Pyruvate PEP->Pyruvate ATP ATP Pyruvate->ATP Energy_Depletion Energy Depletion This compound This compound This compound->P3G Inhibits Phosphoglycerate Kinase This compound->P2G Inhibits Phosphoglyceromutase Paralysis_Death Paralysis & Death Energy_Depletion->Paralysis_Death

Caption: Mechanism of action of this compound on the glycolytic pathway of Fasciola hepatica.

Resistance_Induction_Workflow start Start with Susceptible F. hepatica Population culture Establish In Vitro Culture start->culture ic50_initial Determine Initial IC50 culture->ic50_initial sublethal_exposure Expose to Sub-lethal This compound Concentration ic50_initial->sublethal_exposure stabilize Monitor and Stabilize Population sublethal_exposure->stabilize increase_conc Increase this compound Concentration stabilize->increase_conc Population Stable ic50_periodic Periodically Determine IC50 stabilize->ic50_periodic After Several Cycles increase_conc->sublethal_exposure resistant_strain Resistant Strain Developed ic50_periodic->resistant_strain Significant IC50 Increase

Caption: Workflow for the in vitro induction of this compound resistance in Fasciola hepatica.

Troubleshooting_Logic cluster_solutions Troubleshooting Solutions start Experiment Start problem Problem Encountered start->problem check_culture Verify Culture Conditions (Medium, Temp, Volume) problem->check_culture High Mortality? check_solvent Check Solvent Concentration (DMSO < 0.5%) problem->check_solvent High Mortality? adjust_drug Adjust Drug Concentration (Start Lower/Increase Gradually) problem->adjust_drug No Resistance Development? check_genetics Consider Genetic Diversity of Fluke Population problem->check_genetics No Resistance Development? check_culture->adjust_drug check_solvent->adjust_drug

Caption: Logical workflow for troubleshooting common issues in resistance development experiments.

References

Stability of Clorsulon in different laboratory storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Clorsulon under various laboratory storage conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound powder is stable for at least four years when stored at -20°C, protected from direct sunlight, and kept under a nitrogen atmosphere.[1][2][3]

Q2: How should I store this compound in solution?

A2: For optimal stability, this compound solutions should be stored at -80°C, where they can be stable for up to one year.[1] It is recommended to prepare working solutions for immediate use.[1] Aqueous solutions are not recommended for storage for more than one day.[2]

Q3: In which solvents is this compound soluble and what are the recommended concentrations?

A3: this compound is soluble in several organic solvents. Here are some common solvents and their approximate solubilities:

  • DMSO: 71 mg/mL[1]

  • Ethanol: 7 mg/mL[1]

  • Dimethylformamide (DMF): Approximately 15 mg/mL[2]

For aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[2]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is known to be unstable under photolytic conditions.[1][4] Forced degradation studies have shown significant degradation when a this compound solution is subjected to UV light at 366 nm for 6 hours.[5] Therefore, it is crucial to protect both solid this compound and its solutions from light.

Q5: How does pH affect the stability of this compound?

A5: this compound is susceptible to degradation in both acidic and alkaline conditions, especially when heated.[5] Acid and alkaline hydrolysis were observed upon heating a this compound solution at 85°C with high molar concentrations of HCl and NaOH.[5]

Q6: Is this compound prone to oxidation?

A6: Yes, this compound has been found to be unstable under oxidative conditions.[1][4] Forced degradation studies using oxidative stress resulted in a slight decrease in the recovery of this compound, indicating minor degradation.[5]

Stability Data Summary

While detailed kinetic data is limited in publicly available literature, the following tables summarize the known stability information for this compound.

Table 1: Recommended Storage Conditions and Stability

FormStorage TemperatureDurationAdditional Notes
Solid Powder-20°C≥ 4 yearsProtect from direct sunlight, store under nitrogen.[1][2][3][6]
In Solvent-80°CUp to 1 yearPrepare working solutions for immediate use.[1]
Aqueous SolutionRoom Temperature≤ 1 dayNot recommended for prolonged storage.[2]

Table 2: Summary of Forced Degradation Studies

Stress ConditionObservation
Photolytic Significant degradation when exposed to UV light (366 nm for 6 hours).[5] Found to be unstable under photolytic conditions.[1][4]
Acid Hydrolysis Stable at room temperature, but degradation occurs upon heating (85°C) with strong acid.[5]
Alkaline Hydrolysis Stable at room temperature, but degradation occurs upon heating (85°C) with strong base.[5]
Oxidative Minor degradation observed under oxidative stress.[5] Found to be unstable under oxidative conditions.[1][4]
Thermal Stable under thermal stress in the solid state.[5]

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol is based on a validated method for the simultaneous determination of this compound and Ivermectin.[7][8][9]

  • Column: ZORBAX SB phenyl analytical column (250 × 4.6 mm id, 5 μm particle size)[7][8][9]

  • Mobile Phase: Gradient elution using 10 mM sodium dihydrogen phosphate (B84403) and acetonitrile.[7][8][9]

  • Detection: UV detection at 254 nm.[7][8][9]

  • Concentration Range: 4–140 µg/mL for this compound.[7][8][9]

  • Sample Preparation: Prepare stock solutions in a suitable organic solvent like methanol (B129727) or DMSO and dilute to the working concentration range with the mobile phase.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpectedly low assay results for this compound. 1. Degradation due to improper storage (e.g., exposure to light, elevated temperature).2. Repeated freeze-thaw cycles of stock solutions.3. Contamination of the sample.1. Review storage conditions. Ensure protection from light and appropriate temperature.2. Aliquot stock solutions to avoid multiple freeze-thaw cycles.3. Use fresh, high-purity solvents and handle samples in a clean environment.
Appearance of unknown peaks in the chromatogram. 1. Degradation of this compound due to exposure to light, heat, or extreme pH.2. Interaction with other components in the formulation or matrix.1. Confirm the identity of the degradation products using a stability-indicating method and mass spectrometry if available.2. Conduct forced degradation studies to identify potential degradation products under specific stress conditions.
Precipitation of this compound in aqueous solutions. This compound has low aqueous solubility.First, dissolve this compound in an appropriate organic solvent (e.g., DMF, DMSO) before diluting with the aqueous buffer.[2]

Visual Guides

Clorsulon_Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Prepare this compound Solution stress Apply Stress Condition (e.g., Light, Heat, pH, Oxidant) start->stress hplc RP-HPLC Analysis stress->hplc Inject Sample data Data Acquisition hplc->data compare Compare with Control data->compare quantify Quantify Degradation compare->quantify report Report Stability quantify->report

Caption: Workflow for assessing this compound stability.

Troubleshooting_Degradation cluster_investigation Investigation cluster_action Corrective Actions issue Unexpected Degradation Observed check_storage Verify Storage Conditions (Temp, Light, Atmosphere) issue->check_storage check_solution Examine Solution Prep (Solvent, pH, Age) issue->check_solution check_protocol Review Experimental Protocol issue->check_protocol correct_storage Optimize Storage check_storage->correct_storage prepare_fresh Prepare Fresh Solutions check_solution->prepare_fresh modify_protocol Modify Protocol check_protocol->modify_protocol

References

Adjusting Clorsulon dosage for different experimental animal species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Clorsulon in experimental animal models. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an anthelmintic compound from the benzenesulfonamide (B165840) family.[1][2] Its primary mechanism of action is the inhibition of key enzymes in the glycolytic pathway of liver flukes, such as Fasciola hepatica and Fasciola gigantica.[3] Specifically, it acts as a competitive inhibitor of 3-phosphoglycerate (B1209933) and ATP.[4][5] This disruption of the fluke's primary energy source leads to its paralysis and death.[6]

Q2: In which animal species is this compound most commonly used for research?

A2: this compound is predominantly used in livestock such as cattle, sheep, and goats for the treatment of liver fluke infections.[1][2][7] It has also been studied in laboratory animals like rats and mice in experimental infection models.[8][9]

Q3: What are the recommended routes of administration for this compound?

A3: this compound can be administered via several routes, including oral, subcutaneous, and intravenous injections.[1][7][10] The choice of administration route can significantly impact the drug's bioavailability and pharmacokinetics.[7] For instance, the bioavailability of orally administered this compound is approximately 60% in sheep and 55% in goats.[7][11]

Q4: Is this compound effective against all life stages of Fasciola hepatica?

A4: this compound is highly effective against mature liver flukes (adults).[8] While it has shown efficacy against immature flukes, the effectiveness can be dose-dependent.[4] For example, a single dose of 15 mg/kg was effective in removing over 90% of immature Fasciola hepatica from sheep (6 weeks after infection) and calves (8 weeks after infection).[4] However, it is generally considered to have limited efficacy against the very early immature stages.[8]

Q5: Can this compound be used in combination with other drugs?

A5: Yes, this compound is frequently used in combination with other anthelmintics, most notably ivermectin.[6][8][10] This combination provides a broader spectrum of activity against both internal and external parasites.[12] Studies have shown that co-administration can sometimes affect the pharmacokinetics of this compound.[10] The combination of albendazole (B1665689) and this compound has been shown to enhance the efficacy against F. hepatica in sheep.[13]

Troubleshooting Guide

Issue 1: Poor solubility of this compound for in vitro or in vivo administration.

  • Possible Cause: this compound has limited solubility in aqueous solutions.

  • Solution: For in vitro studies and the preparation of stock solutions, Dimethyl Sulfoxide (DMSO) can be used.[4] The solubility in DMSO is approximately 76 mg/mL.[4] For in vivo administration in laboratory animals, co-solvent systems are often necessary. A common vehicle for intravenous administration in mice is a solution of 10% ethanol, 40% polyethylene (B3416737) glycol 400 (PEG 400), and 50% saline.[8] For subcutaneous injections, formulations with co-solvents like PEG300 and Tween 80 can be used.[5] Always ensure the final solution is clear and homogenous before administration. Sonication may be recommended to aid dissolution.[5]

Issue 2: Unexpectedly low efficacy in an experiment.

  • Possible Causes:

    • Incorrect Dosage or Administration: Verify that the correct dose was calculated based on the animal's body weight and that the administration technique was appropriate.[14] Underdosing can lead to ineffective treatment.[14]

    • Drug Resistance: While not widely reported in Australia, the possibility of parasite resistance should be considered, especially if the fluke strain has a history of exposure to anthelmintics.[3]

    • Pharmacokinetic Differences: Different species metabolize and eliminate drugs at different rates. For example, goats eliminate this compound more effectively than sheep, which may contribute to reduced efficacy in goats.[7]

    • Immature Fluke Stage: As mentioned, this compound is less effective against very early stages of liver flukes.[8] Ensure the timing of treatment aligns with the targeted fluke life stage.

Issue 3: Injection site reactions in experimental animals.

  • Possible Cause: Local irritation from the drug formulation.

  • Solution: Transitory discomfort and soft-tissue swelling at the injection site have been observed in cattle.[14] To minimize this, if the dose volume is large (e.g., greater than 10 mL in cattle), it is recommended to divide the dose between two different injection sites.[6][14] Using a sterile, appropriately sized needle is also crucial.[14]

This compound Dosage Summary for Different Animal Species

Animal SpeciesRoute of AdministrationRecommended DosageTarget ParasiteEfficacy/Notes
Cattle Subcutaneous2 mg/kgFasciola hepatica (adult)Recommended dose for control of adult liver flukes.[1] A dose of 1 ml per 50 kg body weight is a common formulation with ivermectin.[6][12][15]
Oral7 mg/kgFasciola hepatica (mature)100% reduction in mature flukes in a study.[16]
Subcutaneous8 mg/kgFasciola hepatica (8-week-old)97.3% reduction in experimentally induced infections.[16]
Subcutaneous16 mg/kgFasciola hepatica (8-week-old)99.8% reduction in experimentally induced infections.[16]
Sheep Oral2.5 mg/kgFasciola hepatica (mature, 16 weeks old)>90% removal of mature flukes.[4]
Oral7 mg/kgFasciola hepaticaUsed in pharmacokinetic studies.[7]
Oral15 mg/kgFasciola hepatica (immature, 6 weeks old)>90% removal of immature flukes.[4]
Goats Oral7 mg/kgFasciola hepaticaUsed in pharmacokinetic studies; note that goats eliminate this compound faster than sheep.[7]
Rats Oral12.5 mg/kgFasciola hepatica (mature)Used to study ultrastructural changes in the fluke's tegument.[9]
Mice Intravenous5 mg/kgN/A (Pharmacokinetic study)Used in studies investigating drug transport and interactions.[8]

Experimental Protocols

Protocol: Efficacy Assessment of this compound Against Fasciola hepatica in an Experimental Rat Model

This protocol is a general guideline and should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines.

1. Animal Model and Infection:

  • Use male Sprague-Dawley rats (or another appropriate strain), weighing approximately 150-200g.

  • Experimentally infect rats with Fasciola hepatica metacercariae via oral gavage. The number of metacercariae will depend on the desired infection level.

  • Allow the infection to mature for at least 8 weeks to ensure the presence of adult flukes in the bile ducts.

2. This compound Preparation and Administration:

  • Preparation: Prepare a this compound suspension for oral administration. A sample vehicle could be 0.5% carboxymethyl cellulose (B213188) (CMC) in water.

  • Dosage Calculation: Calculate the required dose based on the individual body weight of each rat (e.g., 12.5 mg/kg).[9]

  • Administration: Administer the calculated dose to the treatment group via oral gavage. The control group should receive the vehicle only.

3. Efficacy Evaluation:

  • At a predetermined time point post-treatment (e.g., 72 hours), humanely euthanize the rats.

  • Carefully dissect the liver and bile ducts to recover all adult flukes from both treated and control animals.

  • Count the number of viable flukes recovered from each animal.

  • Calculate the percentage of efficacy using the following formula:

    • Efficacy (%) = [(Mean number of flukes in control group - Mean number of flukes in treated group) / Mean number of flukes in control group] x 100

4. Data Analysis:

  • Statistically analyze the difference in fluke counts between the control and treated groups using an appropriate statistical test (e.g., Student's t-test or Mann-Whitney U test).

Visualizations

This compound's Mechanism of Action in Fasciola hepatica

Clorsulon_Mechanism_of_Action Diagram illustrating this compound's inhibition of the glycolytic pathway. cluster_glycolysis Glycolytic Pathway in Fasciola hepatica Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F1_6BP Fructose-1,6-Bisphosphate F6P->F1_6BP GAP_DHAP Glyceraldehyde-3-Phosphate (GAP) F1_6BP->GAP_DHAP BPG 1,3-Bisphosphoglycerate GAP_DHAP->BPG Three_PG 3-Phosphoglycerate BPG->Three_PG Two_PG 2-Phosphoglycerate Three_PG->Two_PG PEP Phosphoenolpyruvate Two_PG->PEP Pyruvate Pyruvate PEP->Pyruvate ATP_out ATP (Energy) Pyruvate->ATP_out This compound This compound This compound->Inhibition

Caption: this compound inhibits the glycolytic pathway in Fasciola hepatica.

Experimental Workflow for Efficacy Testing

Efficacy_Workflow Workflow for determining the in vivo efficacy of this compound. cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Animal_Selection Select Animal Model (e.g., Rats) Infection Infect with F. hepatica Metacercariae Animal_Selection->Infection Maturation Allow Infection to Mature (e.g., 8 weeks) Infection->Maturation Grouping Divide into Control & Treatment Groups Maturation->Grouping Dosing Administer this compound (or Vehicle) Grouping->Dosing Euthanasia Euthanize Animals Post-Treatment Dosing->Euthanasia Fluke_Recovery Recover and Count Viable Flukes Euthanasia->Fluke_Recovery Analysis Calculate Efficacy & Perform Statistical Analysis Fluke_Recovery->Analysis

Caption: A typical workflow for testing this compound efficacy in vivo.

References

Technical Support Center: Understanding Clorsulon's Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals investigating the efficacy of clorsulon, particularly its limitations against immature Fasciola hepatica (liver flukes).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a competitive inhibitor of key enzymes in the glycolytic pathway of Fasciola hepatica. Specifically, it targets 3-phosphoglycerate (B1209933) kinase (3-PGK) and phosphoglyceromutase (PGM). By binding to these enzymes, this compound blocks the metabolism of 3-phosphoglycerate, a critical step in glycolysis. This disruption leads to a significant reduction in ATP production, causing an energy crisis and ultimately leading to the parasite's death. The drug appears to compete with the substrate 3-phosphoglycerate for the binding site on the enzymes.

Q2: Why is this compound significantly less effective against immature liver flukes compared to mature ones?

The limited efficacy of this compound against immature flukes is multifactorial, stemming from key physiological and metabolic differences between the parasite's life stages:

  • Dependence on Glycolysis: Mature flukes, residing in the bile ducts, have a high energy demand and are heavily reliant on the glycolytic pathway for ATP production. Immature flukes, which are actively migrating through the liver parenchyma, are believed to have a greater reliance on aerobic respiration (oxidative phosphorylation) for their energy needs. Consequently, inhibiting glycolysis has a more profound and immediate impact on the survival of mature flukes.

  • Drug Uptake: The primary route of this compound uptake is through the fluke's gut. Mature flukes in the bile ducts are active blood feeders, leading to significant ingestion of the drug. In contrast, early immature flukes feed on liver tissue, which may result in lower and less direct uptake of this compound.

  • Enzyme Expression Levels: While not definitively proven, it is hypothesized that the expression levels or isoforms of the target enzymes (3-PGK and PGM) may differ between immature and mature flukes, potentially contributing to the observed difference in susceptibility.

Q3: At what age does Fasciola hepatica become highly susceptible to this compound?

Studies consistently demonstrate that the susceptibility of Fasciola hepatica to this compound increases with the age of the fluke. Efficacy is generally low against flukes younger than 8 weeks. High efficacy (typically >95%) is reliably achieved against flukes that are 12 weeks of age or older.

Troubleshooting Guide for Efficacy Experiments

Issue: Inconsistent efficacy of this compound observed in in vivo studies.

  • Possible Cause 1: Age of Fluke Infection: The age of the fluke at the time of treatment is the most critical factor. Ensure your experimental timeline precisely targets the desired fluke maturity. Cross-reference with the data table below to align expectations of efficacy with the age of the infection.

  • Possible Cause 2: Drug Formulation and Administration: this compound is often administered subcutaneously. Ensure the formulation is stable and the administration technique is consistent to guarantee proper bioavailability. Variations in absorption can lead to inconsistent results.

  • Possible Cause 3: Host Animal Variation: The metabolism and drug distribution can vary between individual host animals. Ensure proper randomization of animals into control and treatment groups to minimize the impact of individual physiological differences.

Issue: Difficulty in replicating in vitro this compound efficacy data.

  • Possible Cause 1: Culture Medium Composition: The energy sources available to the flukes in the culture medium can significantly influence the apparent efficacy of a glycolytic inhibitor. Ensure the medium composition, particularly the glucose concentration, is consistent with established protocols.

  • Possible Cause 2: Fluke Viability Assessment: The method used to assess fluke viability post-treatment is crucial. Simple motility scoring can be subjective. Consider using biochemical markers, such as the release of lactate (B86563) dehydrogenase (LDH), for a more quantitative measure of cell death.

Quantitative Data Summary

The following table summarizes the efficacy of this compound against Fasciola hepatica at different stages of maturity, as reported in various studies.

Fluke Age (weeks post-infection)Route of AdministrationDosage (mg/kg)Efficacy (%)Reference
4Oral2029Sundlof et al., 1985
6Oral2068Sundlof et al., 1985
8Oral2099Sundlof et al., 1985
12Subcutaneous7>99Malone et al., 1984
14Oral20100Sundlof et al., 1985

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in Rats (Adapted from Sundlof et al., 1985)

  • Infection: Male Sprague-Dawley rats are orally infected with 25 metacercariae of Fasciola hepatica.

  • Acclimation and Grouping: The rats are acclimated for a period of at least one week before infection and randomly assigned to treatment and control groups.

  • Treatment: At specific time points post-infection (e.g., 4, 6, 8, 12, or 14 weeks), the treatment group receives this compound orally at a dose of 20 mg/kg. The control group receives the vehicle only.

  • Necropsy: Two weeks after treatment, all rats are euthanized.

  • Fluke Recovery and Counting: The livers are removed, and the bile ducts are dissected to recover any surviving flukes. The number of flukes in the treated group is compared to the number in the control group to calculate the percentage efficacy.

Protocol 2: In Vitro Enzyme Inhibition Assay (Conceptual)

  • Enzyme Extraction: Isolate and purify 3-phosphoglycerate kinase (3-PGK) from mature Fasciola hepatica.

  • Assay Buffer Preparation: Prepare a suitable buffer containing all necessary components for the enzymatic reaction, including ADP, NADH, and a coupling enzyme like glyceraldehyde-3-phosphate dehydrogenase.

  • Reaction Initiation: Initiate the reaction by adding the substrate, 3-phosphoglycerate. The activity of 3-PGK is measured spectrophotometrically by monitoring the oxidation of NADH at 340 nm.

  • Inhibition Study: Pre-incubate the enzyme with varying concentrations of this compound before adding the substrate.

  • Data Analysis: Determine the rate of reaction for each this compound concentration. Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.

Visualizations

Clorsulon_Mechanism cluster_glycolysis Glycolytic Pathway in Fasciola hepatica Glucose Glucose G3P Glyceraldehyde 3-phosphate Glucose->G3P BPG 1,3-Bisphospho- glycerate G3P->BPG PG3 3-Phospho- glycerate BPG->PG3 ADP -> ATP ATP_Prod1 ATP BPG->ATP_Prod1 PGK 3-PGK PG2 2-Phospho- glycerate PG3->PG2 PGM PGM PEP Phosphoenol- pyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate ATP_Prod2 ATP This compound This compound This compound->PGK Inhibits This compound->PGM Inhibits

Caption: Mechanism of action of this compound on the glycolytic pathway.

Efficacy_Logic FlukeStage Fluke Developmental Stage Immature Immature Fluke (Migrating in Liver) FlukeStage->Immature Mature Mature Fluke (in Bile Duct) FlukeStage->Mature Metabolism_I Primary Energy Source: Oxidative Phosphorylation Immature->Metabolism_I leads to Uptake_I Drug Uptake: Low (Tissue Feeding) Immature->Uptake_I results in Metabolism_M Primary Energy Source: Glycolysis Mature->Metabolism_M leads to Uptake_M Drug Uptake: High (Blood Feeding) Mature->Uptake_M results in Susceptibility_Low Low Susceptibility to this compound Metabolism_I->Susceptibility_Low contributes to Susceptibility_High High Susceptibility to this compound Metabolism_M->Susceptibility_High contributes to Uptake_I->Susceptibility_Low contributes to Uptake_M->Susceptibility_High contributes to

Caption: Factors influencing this compound's differential efficacy.

Experimental_Workflow Start Start: Infect Rats with Metacercariae Wait Allow Infection to Mature (e.g., 4, 8, 12 weeks) Start->Wait Grouping Randomly Assign to Groups Wait->Grouping Control Control Group: Administer Vehicle Grouping->Control Treatment Treatment Group: Administer this compound Grouping->Treatment Wait2 Wait for 2 Weeks Control->Wait2 Treatment->Wait2 Necropsy Perform Necropsy on All Rats Wait2->Necropsy Recover Recover and Count Surviving Flukes Necropsy->Recover Analysis Calculate % Efficacy vs. Control Recover->Analysis End End Analysis->End

Caption: Workflow for in vivo efficacy testing of this compound.

Technical Support Center: Improving the Oral Bioavailability of Clorsulon

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating methods to enhance the oral bioavailability of Clorsulon. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your oral administration studies.

Troubleshooting Guides

This section addresses common issues encountered during in vivo and in vitro studies aimed at improving this compound's oral bioavailability.

Issue 1: Low and Variable Plasma Concentrations in Animal Studies

Symptoms:

  • Observed Cmax and AUC values are significantly lower than expected.

  • High inter-animal variability in plasma concentration-time profiles.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps Recommended Solutions
Poor Aqueous Solubility 1. Verify Formulation: Confirm that the formulation is a homogenous solution or a stable, uniform suspension. Visual inspection for precipitation is crucial. 2. Solubility Assessment: Determine the solubility of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). This compound is sparingly soluble in aqueous buffers.[1]1. Formulation Optimization: Explore solubility enhancement techniques such as solid dispersions, nanosuspensions, or lipid-based formulations. 2. pH Adjustment: Investigate the pH-solubility profile of this compound to determine if altering the microenvironment pH in the formulation could improve dissolution.
Low Dissolution Rate 1. In Vitro Dissolution Testing: Perform dissolution studies using a USP apparatus (e.g., Apparatus II, paddle) with biorelevant media (SGF, SIF).[2] 2. Particle Size Analysis: Characterize the particle size distribution of the this compound active pharmaceutical ingredient (API).1. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area of the drug particles. 2. Solid Dispersions: Formulate this compound as a solid dispersion with a hydrophilic carrier to enhance its dissolution rate.
Poor Membrane Permeability 1. In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of this compound.[3][4][5] 2. Efflux Ratio Calculation: Measure bidirectional transport (apical to basolateral and basolateral to apical) to determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[6]1. Permeation Enhancers: Include safe and effective permeation enhancers in the formulation to transiently increase intestinal epithelial permeability. 2. Lipid-Based Formulations: Utilize self-emulsifying drug delivery systems (SEDDS) to present this compound in a solubilized form at the site of absorption.
First-Pass Metabolism 1. Literature Review: this compound is reportedly eliminated by renal excretion without being metabolized.[7] However, species-specific differences should be considered. 2. In Vitro Metabolism Studies: Use liver microsomes from the target animal species to assess the potential for first-pass metabolism.If significant metabolism is observed, strategies such as co-administration with metabolic inhibitors (use with caution and thorough investigation) or formulations that promote lymphatic transport could be explored.
Gastrointestinal (GI) Factors in Ruminants 1. Rumen Bypass: The large volume and microbial activity of the rumen can impact drug stability and absorption.[8] 2. GI Transit Time: Consider the transit time in different segments of the ruminant GI tract.1. Enteric Coating: Develop formulations with enteric coatings to protect this compound from the ruminal environment and target its release to the small intestine. 2. Controlled-Release Boluses: Design intraruminal boluses for sustained release of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of this compound and why is it a concern?

A1: The oral bioavailability of this compound has been reported to be approximately 60% in sheep and 55% in goats.[4] This incomplete absorption can lead to suboptimal therapeutic efficacy and variability in treatment outcomes. The primary reason for this is its low aqueous solubility, which limits its dissolution in gastrointestinal fluids.

Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound?

A2: Based on its properties as a poorly soluble compound, the following strategies hold promise:

  • Solid Dispersions: Dispersing this compound in an amorphous state within a hydrophilic polymer matrix can significantly increase its dissolution rate.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to faster absorption.

  • Cyclodextrin (B1172386) Complexation: Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility of this compound.

  • Lipid-Based Formulations (e.g., SEDDS): These formulations can improve the solubilization and absorption of lipophilic drugs like this compound.

Q3: How do I choose the right excipients for my this compound formulation?

A3: Excipient selection is critical. For solid dispersions, hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC) are common choices. For lipid-based systems, screen various oils, surfactants, and co-solvents for their ability to solubilize this compound and form stable emulsions. Always consider the regulatory acceptance and safety of the excipients in the target animal species.

Q4: What are the key parameters to evaluate during in vitro dissolution testing of a novel this compound formulation?

A4: The key parameters are the rate and extent of drug release. The dissolution method should be discriminating enough to detect changes in formulation that could affect in vivo performance. It is recommended to test the formulation in biorelevant media that simulate the pH and composition of the gastrointestinal fluids of the target animal.

Q5: When should I consider a Caco-2 permeability assay for this compound?

A5: A Caco-2 permeability assay is valuable for determining if poor membrane permeability is a contributing factor to low bioavailability. It can also help identify if this compound is a substrate for efflux pumps, which can actively transport the drug out of intestinal cells, reducing absorption.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound
PropertyValueSource
Molecular Formula C₈H₈Cl₃N₃O₄S₂[1]
Molecular Weight 380.66 g/mol [1]
Aqueous Solubility Sparingly soluble in aqueous buffers; ~0.2 mg/mL in a 1:4 DMF:PBS (pH 7.2) solution[1]
Solubility in Organic Solvents ~10 mg/mL in ethanol (B145695) and DMSO; ~15 mg/mL in DMF[1]
Oral Bioavailability (Sheep) ~60%[4]
Oral Bioavailability (Goats) ~55%[4]
Time to Peak Plasma Concentration (Tmax) - Oral (Sheep) 15 hours[4]
Time to Peak Plasma Concentration (Tmax) - Oral (Goats) 14 hours[4]
Time to Peak Plasma Concentration (Tmax) - Intraruminal (Cattle) ~24 hours (10 mg/kg bw)[9][10]
Peak Plasma Concentration (Cmax) - Intraruminal (Cattle) ~3000 µg/L (10 mg/kg bw)[9][10]
Table 2: Comparison of Formulation Strategies for Improving Oral Bioavailability of Poorly Soluble Drugs
Formulation StrategyPrincipleAdvantagesDisadvantages
Solid Dispersion Drug is dispersed in a hydrophilic carrier, often in an amorphous state, to increase dissolution rate.Significant improvement in dissolution and bioavailability; established manufacturing techniques (e.g., spray drying, hot-melt extrusion).Potential for physical instability (recrystallization) during storage; carrier selection is critical.
Nanosuspension Reduction of drug particle size to the nanometer range, increasing surface area for dissolution.Increased dissolution velocity; suitable for parenteral and oral administration.Potential for particle aggregation; requires specialized equipment for production.
Cyclodextrin Complexation Formation of an inclusion complex where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, increasing its aqueous solubility.Enhanced solubility and stability; can be formulated into various dosage forms.The amount of drug that can be complexed is limited by the stoichiometry of the complex; potential for nephrotoxicity with some cyclodextrins at high doses.
Lipid-Based Formulations (e.g., SEDDS) Drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion in the GI tract.Presents the drug in a solubilized form for absorption; can enhance lymphatic uptake, bypassing first-pass metabolism.Potential for GI side effects from surfactants; chemical stability of the drug in the formulation needs to be assessed.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for a this compound Oral Suspension

Objective: To assess the in vitro release profile of a this compound oral suspension in simulated gastrointestinal fluids.

Apparatus: USP Apparatus II (Paddle Method)

Media:

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

Procedure:

  • Media Preparation: Prepare 900 mL of SGF and SIF. Degas the media before use.

  • Apparatus Setup: Assemble the dissolution apparatus. Set the paddle speed to 50 RPM and maintain the temperature at 37 ± 0.5 °C.

  • Sample Introduction: Accurately weigh a quantity of the this compound oral suspension equivalent to a single dose and introduce it into the dissolution vessel.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples through a suitable filter (e.g., 0.45 µm PVDF). Analyze the concentration of this compound in the filtrate using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.

Protocol 2: Caco-2 Permeability Assay for this compound

Objective: To determine the intestinal permeability of this compound and assess its potential as a substrate for efflux transporters.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS with 10 mM HEPES, pH 7.4)

  • This compound stock solution (in DMSO)

  • Control compounds (e.g., propranolol (B1214883) - high permeability, atenolol (B1665814) - low permeability)

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values within the established range for your laboratory.

  • Permeability Study (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed transport buffer. b. Add transport buffer containing this compound (and control compounds in separate wells) to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37 °C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Study (Basolateral to Apical - B to A): a. Repeat the process, but add the this compound-containing buffer to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Efflux Inhibition Study: a. Repeat the bidirectional permeability study in the presence of a P-gp inhibitor (e.g., verapamil) in both the apical and basolateral chambers.

  • Sample Analysis: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. b. Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests active efflux.

Mandatory Visualizations

G cluster_formulation Formulation Strategies cluster_dissolution Dissolution & Solubilization cluster_absorption Absorption Solid_Dispersion Solid Dispersion (e.g., with PVP/HPMC) Enhanced_Dissolution Enhanced Dissolution Rate Solid_Dispersion->Enhanced_Dissolution Nanosuspension Nanosuspension (Micronization/Milling) Nanosuspension->Enhanced_Dissolution Cyclodextrin_Complex Cyclodextrin Complex (e.g., with HP-β-CD) Increased_Solubility Increased Apparent Solubility Cyclodextrin_Complex->Increased_Solubility Lipid_Formulation Lipid-Based Formulation (e.g., SEDDS) Lipid_Formulation->Increased_Solubility Increased_Solubility->Enhanced_Dissolution Increased_Permeation Increased Membrane Permeation Enhanced_Dissolution->Increased_Permeation Bioavailability Improved Oral Bioavailability Increased_Permeation->Bioavailability

Caption: Formulation strategies to improve the oral bioavailability of this compound.

G Start Start Low_Bioavailability Low Oral Bioavailability Observed Start->Low_Bioavailability Check_Formulation Verify Formulation & Administration Technique Low_Bioavailability->Check_Formulation Assess_Solubility Assess Solubility in Biorelevant Media Check_Formulation->Assess_Solubility Solubility_Issue Is Solubility Low? Assess_Solubility->Solubility_Issue Assess_Permeability Conduct Caco-2 Permeability Assay Permeability_Issue Is Permeability Low? Assess_Permeability->Permeability_Issue Solubility_Issue->Assess_Permeability No Optimize_Formulation_Sol Optimize Formulation for Solubility/Dissolution Solubility_Issue->Optimize_Formulation_Sol Yes Optimize_Formulation_Perm Optimize Formulation for Permeability Permeability_Issue->Optimize_Formulation_Perm Yes Re-evaluate Re-evaluate in vivo Permeability_Issue->Re-evaluate No Optimize_Formulation_Sol->Re-evaluate Optimize_Formulation_Perm->Re-evaluate

Caption: Troubleshooting workflow for low oral bioavailability of this compound.

References

Validation & Comparative

Clorsulon and Albendazole: A Comparative Guide on Efficacy Against Fasciola hepatica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent fasciolicides, clorsulon and albendazole (B1665689), against the liver fluke, Fasciola hepatica. The information presented is based on experimental data from scientific literature, intended to inform research and development in veterinary and human medicine.

Executive Summary

This compound generally demonstrates superior efficacy against adult Fasciola hepatica compared to albendazole.[1][2][3] In multiple studies conducted in cattle, this compound administered at recommended doses resulted in fluke reduction rates exceeding 99%.[1][2] Albendazole's efficacy, while still significant, tends to be more variable and generally lower for adult flukes.[1][2][3] However, albendazole shows notable activity against immature flukes.[1][2] The choice between these anthelmintics may depend on the specific treatment strategy, the age of the fluke population, and local resistance patterns. The combination of both drugs has been shown to enhance flukicidal efficacy.[4][5]

Data Presentation: In Vivo Efficacy Studies

The following tables summarize the quantitative data from comparative in vivo studies on the efficacy of this compound and albendazole against Fasciola hepatica.

Table 1: Comparative Efficacy in Cattle

Treatment GroupDosageRoute of AdministrationOverall Fluke Reduction (%)Immature Fluke Reduction (%)Reference
This compound3.5 mg/kgOral>99>99[1][2]
This compound7 mg/kgOral>99>99[1][2]
Albendazole10 mg/kgOral7691[1][2]
This compound10% solutionNot Specified100 (egg count reduction)Not Specified[3]
Albendazole10% solutionNot Specified19.64 - 26.53 (egg count reduction)Not Specified[3]
Albendazole Sulfoxide10% solutionNot Specified71.56 - 78.65 (egg count reduction)Not Specified[3]

Table 2: Comparative Efficacy in Sheep

Treatment GroupDosageRoute of AdministrationFlukicidal Efficacy (%)Reference
AlbendazoleNot SpecifiedNot Specified85[4]
This compoundNot SpecifiedNot Specified92[4]
Albendazole + this compoundNot SpecifiedNot Specified100[4]

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Study 1: Comparative Efficacy in Naturally Infected Cattle (Foreyt et al., 1985)[1][2]
  • Objective: To evaluate and compare the anthelmintic activities of this compound and albendazole against naturally acquired Fasciola hepatica infections in cattle.

  • Animals: Twenty-eight cattle, 8 to 12 months old, with natural F. hepatica infections.

  • Experimental Design: Cattle were randomly allocated into four groups of seven animals each:

    • Group 1: Untreated controls.

    • Group 2: this compound suspension administered orally at 3.5 mg/kg of body weight.

    • Group 3: this compound suspension administered orally at 7 mg/kg of body weight.

    • Group 4: Albendazole paste administered orally at 10 mg/kg of body weight.

  • Efficacy Assessment: Necropsies were performed 7 and 8 days after treatment. The number of mature and immature F. hepatica in the liver and bile ducts was determined for each animal. Efficacy was calculated by comparing the geometric mean fluke counts in the treated groups to the control group.

Study 2: Efficacy Based on Fecal Egg Count Reduction in Dairy Cattle (Leão et al., 2012)[3][6]
  • Objective: To evaluate the effectiveness of albendazole, albendazole sulfoxide, and this compound in the treatment of F. hepatica in dairy cattle.

  • Animals: Dairy cattle naturally infected with F. hepatica.

  • Experimental Design:

    • Phase 1: 12 animals were divided into a control group (n=6) and a group treated with 10% albendazole (n=6). Fecal samples were collected on days 0, +7, and +21 post-treatment.

    • Phase 2: 18 cows were divided into three groups of six: Group I (control), Group II (treated with 10% albendazole sulfoxide), and Group III (treated with 10% this compound). Fecal samples were collected on days 0, +7, +14, +21, and +28 post-treatment.

  • Efficacy Assessment: Fecal egg counts were determined using a sedimentation procedure. The percentage of efficacy was calculated using the formula: % efficiency = [(mean egg count control group - mean egg count treatment group) / mean egg count control group] x 100.

Mechanisms of Action

The differing efficacies of this compound and albendazole can be attributed to their distinct mechanisms of action against Fasciola hepatica.

This compound: Inhibition of Glycolysis

This compound is a benzenesulfonamide (B165840) that acts as a competitive inhibitor of key enzymes in the glycolytic pathway of the liver fluke.[6] Specifically, it targets 3-phosphoglycerate (B1209933) kinase and phosphoglyceromutase. This inhibition blocks the parasite's primary energy-generating pathway, leading to ATP depletion and eventual death.

Clorsulon_Mechanism cluster_glycolysis Glycolytic Pathway in Fasciola hepatica cluster_inhibition Inhibition Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG PG3 3-Phosphoglycerate BPG->PG3 PGK 3-Phosphoglycerate Kinase PG2 2-Phosphoglycerate PG3->PG2 PGM Phosphoglyceromutase PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate ATP_gen ATP Generation Pyruvate->ATP_gen This compound This compound Inhibits1 Inhibits Inhibits2 Inhibits This compound->PGK This compound->PGM

Caption: Mechanism of action of this compound against Fasciola hepatica.

Albendazole: Disruption of Microtubule Function

Albendazole, a benzimidazole (B57391) carbamate, exerts its anthelmintic effect by binding to the β-tubulin subunit of the parasite's microtubules.[7] This binding inhibits the polymerization of tubulin into microtubules, which are essential for various cellular functions, including glucose uptake, intracellular transport, and cell division. The disruption of these processes ultimately leads to the parasite's death.[7][8]

Albendazole_Mechanism Albendazole Albendazole BetaTubulin β-Tubulin Albendazole->BetaTubulin Binds to MicrotubulePolymerization Microtubule Polymerization BetaTubulin->MicrotubulePolymerization Inhibits MicrotubuleFunction Microtubule-Dependent Functions MicrotubulePolymerization->MicrotubuleFunction Disrupts GlucoseUptake Impaired Glucose Uptake MicrotubuleFunction->GlucoseUptake CellDivision Inhibition of Cell Division MicrotubuleFunction->CellDivision IntracellularTransport Disrupted Intracellular Transport MicrotubuleFunction->IntracellularTransport ParasiteDeath Parasite Death GlucoseUptake->ParasiteDeath CellDivision->ParasiteDeath IntracellularTransport->ParasiteDeath

Caption: Mechanism of action of Albendazole against Fasciola hepatica.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for a comparative in vivo efficacy study of this compound and albendazole.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment AnimalSelection Selection of Naturally or Experimentally Infected Animals Randomization Randomization into Treatment Groups AnimalSelection->Randomization Control Control Group (Untreated) Randomization->Control ClorsulonGroup This compound Group (Specified Dose) Randomization->ClorsulonGroup AlbendazoleGroup Albendazole Group (Specified Dose) Randomization->AlbendazoleGroup DataCollection Data Collection (e.g., Fecal Egg Counts, Necropsy) Control->DataCollection ClorsulonGroup->DataCollection AlbendazoleGroup->DataCollection DataAnalysis Statistical Analysis (Comparison of Fluke Burden/Egg Counts) DataCollection->DataAnalysis Conclusion Conclusion on Comparative Efficacy DataAnalysis->Conclusion

Caption: Workflow for a comparative in vivo efficacy study.

References

A Comparative Analysis of Clorsulon and Triclabendazole Resistance in Fasciola hepatica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of anthelmintic resistance in Fasciola hepatica (the common liver fluke) poses a significant threat to livestock health and productivity worldwide, with growing concerns for human health. Triclabendazole (B1681386) has long been the drug of choice due to its efficacy against all developmental stages of the fluke. However, resistance to this critical drug is now widespread. This has necessitated a re-evaluation of other flukicides, such as clorsulon, and a deeper investigation into the molecular underpinnings of resistance to inform the development of novel control strategies. This guide provides a comparative analysis of this compound and triclabendazole, focusing on their mechanisms of action, resistance profiles, and the experimental data that defines our current understanding.

Mechanisms of Action and Resistance

This compound and triclabendazole target distinct metabolic and structural pathways within Fasciola hepatica. This compound, a benzenesulphonamide, disrupts the fluke's primary energy source by inhibiting key enzymes in the glycolytic pathway.[1][2] Specifically, it targets phosphoglycerate kinase and phosphoglyceromutase, leading to ATP depletion and parasite death.[2]

Triclabendazole, a benzimidazole, has a more complex mechanism of action. It is metabolized in the host to its active sulfoxide (B87167) and sulfone forms.[3] These metabolites are absorbed by the fluke and are thought to bind to β-tubulin, disrupting microtubule formation, which is essential for cell structure and division.[3] However, resistance is not primarily linked to mutations in the β-tubulin gene.[4] Instead, triclabendazole resistance is a multifactorial phenomenon.[4] Key mechanisms include:

  • Altered Drug Efflux: Increased activity of ATP-binding cassette (ABC) transporters, such as P-glycoproteins, which actively pump the drug out of the fluke's cells.[4][5]

  • Modified Drug Metabolism: Enhanced metabolic conversion of the active triclabendazole sulfoxide to less active metabolites.[4]

  • Changes in Signaling Pathways: Recent genomic studies have implicated the EGFR-PI3K-mTOR-S6K pathway and the GTP-Ras-adenylyl cyclase pathway in triclabendazole resistance.[6][7][8] A significant genomic locus associated with triclabendazole resistance has been identified, containing genes involved in membrane transport and signal transduction.[6][9]

While resistance to this compound has been reported, the specific molecular mechanisms are less well-defined compared to triclabendazole.[5]

Comparative Efficacy

The primary difference in the efficacy of this compound and triclabendazole lies in their activity against the different life stages of Fasciola hepatica. Triclabendazole is unique in its high efficacy against early immature (1-4 weeks), immature (6-8 weeks), and adult flukes.[10][11] this compound demonstrates high efficacy against adult flukes (>10-12 weeks) but has limited to no activity against early immature stages.[10]

DrugFluke StageEfficacy (% reduction)Reference
Triclabendazole 1-4 week old (early immature)88.1 - 95.3%[10]
6-8 week old (immature)87.5 - 95.7%[10]
10-12 week old (adult)100%[10]
TCBZ-Susceptible Strain (8 weeks)99.8%[11][12]
TCBZ-Resistant Strain (8 weeks)10.8%[11][12]
This compound 1-4 week old (early immature)Negligible[10]
6-8 week old (immature)Slight to moderate[10]
10-12 week old (adult)99.0%[10]
Adult (Natural Infection)>99%[13]
TCBZ-Resistant Strain (Adult)High Efficacy[14][15]

Experimental Protocols

Understanding the mechanisms of anthelmintic resistance relies on robust experimental models. Below are summaries of key in vivo and in vitro protocols used in the study of triclabendazole and this compound resistance.

In Vivo Model for Triclabendazole Resistance

A common experimental design to study the heritability and mechanisms of triclabendazole resistance involves the use of susceptible and resistant strains of Fasciola hepatica in an animal model, typically sheep.

  • Infection: Two groups of lambs are experimentally infected with metacercariae from either a known triclabendazole-susceptible or a triclabendazole-resistant strain of F. hepatica.[11][12]

  • Treatment: At a predetermined time post-infection (e.g., 8 weeks), a subset of each group is treated with a standard dose of triclabendazole (e.g., 10 mg/kg).[11][12] Control groups for each strain remain untreated.

  • Assessment: The efficacy of the treatment is assessed by comparing the fluke burden in the treated and untreated groups at necropsy (e.g., 16 weeks post-infection).[11][12] Fecal egg counts and liver enzyme levels (GLDH, γ-GT) are also monitored throughout the experiment.[12]

In Vitro Assessment of Drug Effects

In vitro studies allow for the direct observation of the effects of anthelmintics on the fluke tegument and internal structures.

  • Incubation: Mature F. hepatica are recovered from the bile ducts of infected animals (e.g., rats) and incubated in a suitable medium (e.g., Krebs-Ringer Tris buffer) containing the drug of interest at a specific concentration.[16] For example, triclabendazole sulphoxide at 7.5 µg/ml and this compound at 5 µg/ml.[16]

  • Duration: The flukes are incubated for a set period, for instance, 24 hours.[16]

  • Analysis: Following incubation, the flukes are prepared for transmission electron microscopy to assess ultrastructural changes to the tegumental syncytium and cells.[16]

Visualizing the Pathways and Protocols

To further clarify the complex biological and experimental processes, the following diagrams have been generated using the DOT language.

Clorsulon_Mechanism_of_Action cluster_glycolysis Glycolytic Pathway This compound This compound PGK Phosphoglycerate Kinase This compound->PGK Inhibits PGM Phosphoglyceromutase This compound->PGM Inhibits Glycolysis Glycolytic Pathway ATP_depletion ATP Depletion Glycolysis->ATP_depletion Disruption leads to Parasite_Death Parasite Death ATP_depletion->Parasite_Death

Caption: Mechanism of action for this compound in Fasciola hepatica.

TCBZ_Resistance_Pathways cluster_cell Fasciola hepatica Cell TCBZ Triclabendazole (Metabolites) Pgp P-glycoprotein (ABC Transporter) TCBZ->Pgp Ras_cAMP GTP-Ras-adenylyl cyclase Pathway TCBZ->Ras_cAMP Modulates EGFR_PI3K EGFR-PI3K-mTOR-S6K Pathway TCBZ->EGFR_PI3K Modulates Tubulin β-tubulin TCBZ->Tubulin Inhibits (Primary Action) TCBZ_out Triclabendazole (Efflux) Pgp->TCBZ_out Increased Efflux Altered_Signaling Altered Cell Signaling Ras_cAMP->Altered_Signaling EGFR_PI3K->Altered_Signaling Reduced_Efficacy Reduced Drug Efficacy TCBZ_out->Reduced_Efficacy Altered_Signaling->Reduced_Efficacy

Caption: Key pathways implicated in Triclabendazole resistance.

Experimental_Workflow_TCBZ_Resistance cluster_infection Infection Phase cluster_treatment Treatment Phase (8 weeks p.i.) cluster_analysis Analysis Phase (16 weeks p.i.) Infection_S Infect Sheep with Susceptible (S) Strain Group_ST Group ST: Treat S-Strain with TCBZ Infection_S->Group_ST Group_SC Group SC: S-Strain Control (Untreated) Infection_S->Group_SC Infection_R Infect Sheep with Resistant (R) Strain Group_RT Group RT: Treat R-Strain with TCBZ Infection_R->Group_RT Group_RC Group RC: R-Strain Control (Untreated) Infection_R->Group_RC Necropsy Necropsy & Fluke Count Group_ST->Necropsy Group_SC->Necropsy Group_RT->Necropsy Group_RC->Necropsy FEC Fecal Egg Count Reduction Test (FECRT) Necropsy->FEC Enzyme_Assay Liver Enzyme Analysis (GLDH, γ-GT) Necropsy->Enzyme_Assay

References

Validating Clorsulon's Flukicidal Efficacy: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Clorsulon, a benzenesulfonamide (B165840) compound, is a widely utilized flukicide for the treatment and control of Fasciola hepatica (liver fluke) infections in livestock. Its primary mechanism of action involves the inhibition of key enzymes in the glycolytic pathway of the fluke, thereby disrupting its main energy source.[1][2][3] This guide provides a comparative overview of secondary assays used to validate the flukicidal activity of this compound, presenting experimental data and detailed protocols to assist researchers in the objective assessment of its performance against other flukicides.

Comparative Efficacy of Flukicides

The following table summarizes the efficacy of this compound and other common flukicides as determined by various in vivo and in vitro assays. Data has been compiled from multiple studies to provide a comparative perspective.

FlukicideAssay TypeSpeciesDoseEfficacy (%)Reference
This compound Direct Fluke CountCattle3.5 mg/kg (oral)>99%[4]
This compound Direct Fluke CountCattle7 mg/kg (oral)>99%[4]
This compound Direct Fluke CountCattle2 mg/kg (injectable)62.6% (8-week-old flukes)[5]
This compound Direct Fluke CountCattle7 mg/kg (oral)100% (mature flukes)[5][6]
This compound Fecal Egg Count ReductionCattle7 mg/kg (oral)99%[7]
This compound/Ivermectin Fecal Egg Count ReductionCattle2 mg/kg / 0.2 mg/kg (SC)98.8% (Day 15)[8]
This compound/Levamisole Fecal Egg Count ReductionCattle2.5 mg/kg / 2.5 mg/kg (IM)100%[9]
Albendazole (B1665689) Direct Fluke CountCattle10 mg/kg (oral)76%[4]
Triclabendazole (B1681386) Fecal Egg Count ReductionCattle12 mg/kg (oral)≤80.8% (in a region with suspected resistance)[8]
Nitroxynil Fecal Egg Count ReductionCattle10 mg/kg (SC)92.9% (Day 15)[8]
Closantel Fecal Egg Count ReductionCattle10 mg/kg (oral)≥90%[8]

Experimental Protocols

Detailed methodologies for key secondary assays are provided below. These protocols are synthesized from various scientific publications and represent standard practices in parasitology research.

In Vivo Assays

1. Fecal Egg Count Reduction Test (FECRT)

The FECRT is a widely used method to assess the in vivo efficacy of an anthelmintic by comparing the number of parasite eggs in feces before and after treatment.[10][11]

  • Protocol:

    • Animal Selection: Select a group of naturally or experimentally infected animals with a pre-treatment fecal egg count (FEC) above a predetermined threshold.

    • Pre-treatment Sampling: Collect individual fecal samples from each animal on Day 0 (day of treatment).

    • Treatment Administration: Administer the flukicide at the recommended dosage. A control group receiving a placebo or no treatment should be included.

    • Post-treatment Sampling: Collect fecal samples from the same animals at 14 and/or 21 days post-treatment.[11]

    • Egg Counting: Process the fecal samples using a standardized sedimentation technique (e.g., Flukefinder®) to count the number of Fasciola hepatica eggs per gram (EPG) of feces.[12][13]

    • Efficacy Calculation: Calculate the percentage of fecal egg count reduction for each treated group compared to the control group using the following formula: % Reduction = [1 - (T2/T1)] x 100, where T1 and T2 are the mean EPG of the treated group before and after treatment, respectively. A successful treatment is generally considered to be a reduction of 90% or greater.[10]

2. Coproantigen Enzyme-Linked Immunosorbent Assay (ELISA)

The coproantigen ELISA detects excretory-secretory (E-S) antigens of Fasciola hepatica in feces. It is a sensitive method for detecting active infection and for monitoring treatment efficacy.[14][15]

  • Protocol:

    • Sample Preparation: Homogenize 1 gram of feces in 4 mL of a sample preparation buffer (e.g., CoproGuard). Centrifuge the suspension and collect the supernatant.[14]

    • ELISA Procedure:

      • Coat a 96-well microplate with a capture antibody (e.g., monoclonal antibody MM3) specific for Fasciola E-S antigens.

      • Add the fecal supernatant to the wells and incubate.

      • Wash the plate to remove unbound material.

      • Add a biotinylated detection antibody, followed by a streptavidin-peroxidase conjugate.

      • Add a substrate solution (e.g., TMB) and measure the optical density (OD) at the appropriate wavelength.

    • Data Interpretation: A reduction in coproantigen levels, indicated by a decrease in OD values after treatment, signifies a reduction in the fluke burden.[11] The test can detect infection before eggs are shed in the feces.[16]

In Vitro Assays

1. Adult Fluke Motility Assay

This assay assesses the direct effect of a flukicide on the motor activity of adult Fasciola hepatica.

  • Protocol:

    • Fluke Collection: Collect adult flukes from the bile ducts of infected animals at necropsy.

    • Incubation: Place individual flukes in a suitable culture medium (e.g., RPMI-1640) in a multi-well plate or organ bath maintained at 37°C.[17]

    • Drug Exposure: Add the test compound (e.g., this compound) at various concentrations to the culture medium. Include a control group with no drug.

    • Motility Recording: Record the motility of the flukes at regular intervals using a transducer system that measures the force and frequency of contractions or through visual scoring of movement.[18][19]

    • Data Analysis: Analyze the data to determine the concentration of the drug that causes paralysis or a significant reduction in motility over time.

2. Fasciola hepatica Egg Hatch Assay (EHA)

The EHA evaluates the ovicidal activity of a flukicide by determining its effect on the development and hatching of fluke eggs.[20][21]

  • Protocol:

    • Egg Collection: Isolate Fasciola hepatica eggs from the feces of infected animals or from the bile of infected livers.

    • Drug Exposure: Place a standardized number of eggs in each well of a multi-well plate containing different concentrations of the test compound. Include a control group with no drug.

    • Incubation: Incubate the plates in the dark at a constant temperature (e.g., 25°C) for a period that allows for embryonation (typically 10-14 days).[22]

    • Hatching Induction: Expose the eggs to a light stimulus to induce hatching of the miracidia.

    • Hatch Rate Determination: Count the number of hatched and unhatched eggs under a microscope.

    • Efficacy Calculation: Calculate the percentage of hatch inhibition for each drug concentration compared to the control.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the mechanism of action of this compound, the following diagrams are provided.

Clorsulon_Mechanism_of_Action Glucose Glucose Glycolysis Glycolytic Pathway Glucose->Glycolysis ATP ATP (Energy) Glycolysis->ATP Produces This compound This compound Enzyme1 3-Phosphoglycerate Kinase This compound->Enzyme1 Inhibits Enzyme2 Phosphoglyceromutase This compound->Enzyme2 Inhibits FECRT_Workflow cluster_pre Pre-Treatment (Day 0) cluster_treatment Treatment cluster_post Post-Treatment (Day 14/21) cluster_analysis Data Analysis A Select Infected Animals B Collect Fecal Samples A->B C Count Eggs per Gram (EPG) B->C D Administer this compound or Alternative Flukicide C->D E Collect Fecal Samples D->E F Count EPG E->F G Calculate % Fecal Egg Count Reduction F->G In_Vitro_Assay_Comparison cluster_motility Motility Assay cluster_eha Egg Hatch Assay Assay In Vitro Secondary Assays Motility Adult Fluke Motility Assay Assay->Motility EHA Egg Hatch Assay (EHA) Assay->EHA M1 Expose Adult Flukes to Drug E1 Expose Fluke Eggs to Drug M2 Measure Motor Activity (Contractions, Paralysis) M1->M2 M3 Endpoint: EC50 for paralysis M2->M3 E2 Induce Hatching E1->E2 E3 Endpoint: % Hatch Inhibition E2->E3

References

Synergistic Anthelmintic Effects of Clorsulon and Ivermectin Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of clorsulon and ivermectin represents a significant advancement in the control of parasitic infections in livestock. This guide provides a comprehensive comparison of the combination therapy against its individual components, supported by experimental data, detailed protocols, and mechanistic insights. The synergistic action of these two compounds results in a broader spectrum of activity and enhanced efficacy against key parasites, particularly liver flukes and nematodes.

Mechanism of Action: A Two-Pronged Attack

The enhanced efficacy of the this compound and ivermectin combination stems from their distinct and complementary mechanisms of action, targeting different physiological pathways within the parasites.

Ivermectin's Mode of Action: Ivermectin is a macrocyclic lactone that acts as a potent endectocide.[1] Its primary target is the glutamate-gated chloride ion channels found in the nerve and muscle cells of invertebrates.[1][2] Ivermectin binds selectively and with high affinity to these channels, leading to an increased permeability of the cell membrane to chloride ions.[1] This influx of chloride ions causes hyperpolarization of the nerve or muscle cells, resulting in paralysis and eventual death of the parasite.[1]

This compound's Mode of Action: this compound, a benzenesulfonamide, is a potent flukicide.[3] Its mechanism of action involves the inhibition of key enzymes in the glycolytic pathway of the liver fluke, Fasciola hepatica.[1] Specifically, this compound is a competitive inhibitor of 3-phosphoglycerate (B1209933) kinase and phosphoglyceromutase. By blocking these enzymes, this compound disrupts the parasite's primary energy source, leading to a depletion of ATP and ultimately, death.[3]

The synergistic effect arises from the simultaneous targeting of both the parasite's nervous system by ivermectin and its energy metabolism by this compound. This dual assault makes it more difficult for parasites to survive and may also help to slow the development of resistance.

Comparative Efficacy: Quantitative Data

Numerous studies have demonstrated the superior efficacy of the this compound and ivermectin combination therapy compared to the administration of either drug alone, particularly in the treatment of co-infections with liver flukes and gastrointestinal nematodes in cattle and sheep.

Table 1: Efficacy of this compound and Ivermectin Combination against Fasciola hepatica in Cattle

Treatment GroupDosageEfficacy (Fecal Egg Count Reduction %)Reference
Ivermectin only (Control)0.2 mg/kg (subcutaneously)No significant change[4]
This compound + Ivermectin7 mg/kg (orally) + 0.2 mg/kg (subcutaneously)99%[4]

Table 2: Efficacy of a Triple Combination (Ivermectin/Levamisole/Clorsulon) against Parasites in Cattle

Parasite SpeciesEfficacy (%)Reference
Haemonchus placei100%[5]
Ostertagia ostertagi100%[5]
Trichostrongylus axei100%[5]
Cooperia oncophora/punctata100%[5]
Fasciola hepatica100%[5]

Table 3: Efficacy of a Triple Combination (Ivermectin/Levamisole/Clorsulon) against Parasites in Sheep

Parasite SpeciesEfficacy (%)Reference
Haemonchus contortus99.2%[5]
Teladorsagia circumcincta100%[5]
Trichostrongylus axei100%[5]
Trichostrongylus colubriformis98.1%[5]
Cooperia pectinata/punctata100%[5]
Fasciola hepatica100%[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anthelmintic efficacy. These protocols are based on established guidelines from the World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.).[6][7][8]

Fecal Egg Count Reduction Test (FECRT)

The FECRT is a widely used method to assess the efficacy of an anthelmintic by comparing parasite egg counts in feces before and after treatment.[9][10]

1. Animal Selection:

  • Select a minimum of 10-15 animals per treatment group, homogenous in terms of age, weight, and infection status.[11]

  • Animals should not have been treated with an anthelmintic in the preceding 6-8 weeks.[11]

2. Pre-treatment Sampling (Day 0):

  • Collect individual fecal samples directly from the rectum of each animal.

  • Label samples clearly with animal identification.

  • Process the samples within 24 hours or store them at 4°C for no longer than 48 hours.[12]

3. Treatment Administration:

  • Administer the anthelmintic product according to the manufacturer's instructions and recommended dosage based on individual animal body weight.

  • Include a control group (untreated or vehicle-treated) for comparison.

4. Post-treatment Sampling (Day 10-14):

  • Collect individual fecal samples from the same animals 10 to 14 days after treatment.[12]

5. Fecal Analysis:

  • Use a standardized technique for fecal egg counting, such as the modified Wisconsin sugar flotation method or the McMaster technique.[12]

  • Calculate the number of eggs per gram (EPG) of feces for each sample.

6. Efficacy Calculation:

  • Calculate the percentage of fecal egg count reduction for each treatment group using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

Controlled Slaughter Method

This method provides a more definitive measure of anthelmintic efficacy by directly counting the number of parasites present in the target organs of treated and control animals.

1. Animal Infection and Acclimatization:

  • Artificially infect parasite-naive animals with a known number of infective parasite larvae or metacercariae.

  • Allow a sufficient period for the parasites to establish and mature.

  • House the animals in a controlled environment to prevent further natural infection.

2. Treatment Groups:

  • Randomly allocate animals to treatment and control groups (minimum of 6 animals per group).

3. Treatment Administration:

  • Administer the test anthelmintic to the treatment group(s) at the recommended dose.

  • The control group remains untreated.

4. Slaughter and Parasite Recovery:

  • Euthanize all animals at a predetermined time post-treatment.

  • Systematically dissect the target organs (e.g., gastrointestinal tract, liver) and collect all parasites.

  • Identify and count the parasites from each animal.

5. Efficacy Calculation:

  • Calculate the percentage efficacy using the following formula: % Efficacy = [1 - (Mean number of parasites in treated group / Mean number of parasites in control group)] x 100

Signaling Pathways and Experimental Workflows

Signaling Pathways

G cluster_Ivermectin Ivermectin Mechanism of Action cluster_this compound This compound Mechanism of Action Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel Ivermectin->GluCl Binds to Chloride_Influx Increased Chloride Ion Influx GluCl->Chloride_Influx Opens Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Chloride_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death This compound This compound PGK 3-Phosphoglycerate Kinase This compound->PGK Inhibits PGM Phosphoglyceromutase This compound->PGM Inhibits Glycolysis Glycolytic Pathway (in Fasciola hepatica) ATP_Depletion ATP Depletion Glycolysis->ATP_Depletion Disruption of Energy_Loss Loss of Energy Source ATP_Depletion->Energy_Loss Death_C Parasite Death Energy_Loss->Death_C

Caption: Mechanisms of action for ivermectin and this compound.

Experimental Workflow

G cluster_FECRT Fecal Egg Count Reduction Test (FECRT) Workflow cluster_Slaughter Controlled Slaughter Trial Workflow A Animal Selection (n ≥ 10 per group) B Pre-treatment Fecal Sampling (Day 0) A->B C Treatment Administration (Ivermectin, this compound, Combination, Control) B->C D Post-treatment Fecal Sampling (Day 10-14) C->D E Fecal Egg Counting (EPG) D->E F Efficacy Calculation (% Reduction) E->F G Animal Infection & Acclimatization H Random Allocation to Groups (n ≥ 6) G->H I Treatment Administration H->I J Slaughter & Parasite Recovery I->J K Parasite Identification & Counting J->K L Efficacy Calculation (% Reduction) K->L

Caption: Standard experimental workflows for anthelmintic efficacy testing.

References

Lack of Evidence for Cross-Resistance Between Clorsulon and Salicylanilides in Trematodes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Clorsulon and salicylanilide (B1680751) anthelmintics, with a focus on the potential for cross-resistance in trematode parasites such as Fasciola hepatica (the common liver fluke). While direct experimental studies on cross-resistance are limited, a comprehensive review of their distinct mechanisms of action and comparative efficacy data from field studies strongly suggests that cross-resistance is unlikely. This distinction is critical for designing effective parasite control strategies and for the development of new anthelmintic drugs.

Differentiating Chemical Classes

It is crucial to first clarify that this compound and salicylanilides belong to different chemical classes. This compound is a benzenesulfonamide, whereas salicylanilides, such as closantel, rafoxanide, and oxyclozanide, are a separate class of compounds. This fundamental chemical difference underpins their distinct modes of action against trematodes.

Contrasting Mechanisms of Action

The primary reason to anticipate a lack of cross-resistance lies in the fundamentally different ways these two classes of drugs target the parasite's metabolism.

This compound: Inhibition of Glycolysis

This compound's anthelmintic activity stems from its ability to inhibit key enzymes in the glycolytic pathway of the fluke, which is a major source of energy for the parasite.[1][2] Specifically, it targets enzymes such as phosphoglycerate kinase and phosphoglycerate mutase. By blocking these enzymes, this compound disrupts the parasite's ability to generate ATP, leading to energy depletion and death.[2]

Salicylanilides: Uncoupling of Oxidative Phosphorylation

In contrast, salicylanilides act as protonophores, disrupting the mitochondrial process of oxidative phosphorylation.[1][3][4][5] They transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This uncoupling of electron transport from ATP production leads to a rapid depletion of the parasite's energy reserves and subsequent paralysis and death.[1][3]

The following diagram illustrates these distinct molecular pathways:

cluster_this compound This compound Mechanism cluster_salicylanilides Salicylanilide Mechanism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Enters Parasite Cell 3-Phosphoglycerate 3-Phosphoglycerate Glycolysis->3-Phosphoglycerate Multiple Steps 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate ATP Production (Substrate-level) ATP Production (Substrate-level) Pyruvate->ATP Production (Substrate-level) This compound This compound This compound->3-Phosphoglycerate Inhibits Enzymes This compound->2-Phosphoglycerate Inhibits Enzymes Mitochondrion Inner Mitochondrial Membrane Electron Transport Chain Electron Transport Chain Proton Gradient (H+) Proton Gradient (H+) Electron Transport Chain->Proton Gradient (H+) Pumps Protons ATP Synthase ATP Synthase Proton Gradient (H+)->ATP Synthase Drives ATP Production (Oxidative Phosphorylation) ATP Production (Oxidative Phosphorylation) ATP Synthase->ATP Production (Oxidative Phosphorylation) Salicylanilides Salicylanilides Salicylanilides->Proton Gradient (H+) Dissipates (Protonophore)

Figure 1: Mechanisms of Action of this compound and Salicylanilides.

Experimental Protocols for Efficacy Assessment

To evaluate the performance of anthelmintics and infer potential cross-resistance, standardized experimental protocols are essential. The Fecal Egg Count Reduction Test (FECRT) is a widely accepted method for assessing the efficacy of an anthelmintic in vivo.

Fecal Egg Count Reduction Test (FECRT) Protocol

The FECRT protocol, as guided by the World Association for the Advancement of Veterinary Parasitology (WAAVP), involves the following key steps:

  • Animal Selection: A group of animals with a confirmed and sufficient level of parasite infection (based on pre-treatment fecal egg counts) is selected.

  • Treatment Allocation: Animals are randomly allocated to a control group (receiving a placebo or no treatment) and one or more treatment groups, each receiving a different anthelmintic.

  • Pre-treatment Sampling: Fecal samples are collected from all animals immediately before treatment to determine the baseline egg count.

  • Treatment Administration: The anthelmintics are administered to the respective groups according to the manufacturer's instructions.

  • Post-treatment Sampling: Fecal samples are collected again from all animals at a specified time point after treatment (e.g., 10-14 days).

  • Fecal Egg Counting: The number of parasite eggs per gram of feces is determined for both pre- and post-treatment samples using a standardized technique (e.g., McMaster method).

  • Efficacy Calculation: The percentage reduction in the fecal egg count for each treatment group is calculated relative to the control group or the pre-treatment counts.

The following diagram outlines the typical workflow for an FECRT:

A Animal Selection (Infected Herd) B Random Allocation A->B C1 Control Group (No Treatment/Placebo) B->C1 C2 Treatment Group 1 (e.g., this compound) B->C2 C3 Treatment Group 2 (e.g., Salicylanilide) B->C3 D Pre-Treatment Fecal Sampling (Day 0) C1->D C2->D C3->D E Anthelmintic Administration D->E Administer Treatment F Post-Treatment Fecal Sampling (e.g., Day 14) E->F G Fecal Egg Count (eggs per gram) F->G H Calculate % Efficacy (FEC Reduction) G->H

Figure 2: Experimental Workflow for the Fecal Egg Count Reduction Test (FECRT).

Comparative Efficacy Data

While direct cross-resistance studies are lacking, several field studies have compared the efficacy of this compound and various salicylanilides against natural infections of Fasciola hepatica. The data from these studies, presented below, demonstrate the independent efficacy of these compounds.

Table 1: Comparative Efficacy of this compound and Salicylanilides against Fasciola hepatica in Cattle

AnthelminticDoseHostEfficacy (% Reduction in Fecal Egg Count)Reference
This compound7 mg/kgCattle>99%[6]
This compound3.5 mg/kgCattle>99%[6]
This compound7 mg/kgCattle100%[7]
This compound3.5 mg/kgCattle99.21%[7]
Rafoxanide7.5 mg/kgCattle68.2%[1]
Closantel10 mg/kgCattleHigh Efficacy[5]

Table 2: Efficacy of this compound and Salicylanilides against Triclabendazole-Resistant Fasciola hepatica

AnthelminticHostEfficacy (% Reduction in Fluke Burden)Note
This compoundSheepHighEffective against adult triclabendazole-resistant flukes.
OxyclozanideSheepHighEffective against adult triclabendazole-resistant flukes.
Nitroxynil (a substituted phenol (B47542) with a similar mechanism to salicylanilides)SheepHighEffective against adult triclabendazole-resistant flukes.

Discussion and Implications for Cross-Resistance

The distinct mechanisms of action of this compound and salicylanilides provide a strong theoretical basis for the absence of cross-resistance. Resistance to salicylanilides would likely involve alterations in the parasite's mitochondrial function or drug efflux pumps that would not be expected to affect the enzymatic targets of this compound in the glycolytic pathway.

Furthermore, the synergistic or additive effects observed when this compound is used in combination with salicylanilides against resistant fluke populations offer compelling indirect evidence against cross-resistance. If cross-resistance were present, the combination would likely be ineffective.

The comparative efficacy data from field studies, although not designed to directly test for cross-resistance, show that both this compound and certain salicylanilides can be effective treatments for fascioliasis. The choice of drug in a practical setting will depend on factors such as the age of the fluke, the host species, and the known resistance profile of the parasite population to other classes of anthelmintics.

Conclusion and Recommendations

Based on the available evidence, there is no scientific support for cross-resistance between this compound and salicylanilide anthelmintics. This is primarily due to their fundamentally different molecular mechanisms of action.

For researchers and drug development professionals, this implies that:

  • Assays developed to screen for resistance to salicylanilides are unlikely to be predictive of resistance to this compound, and vice versa.

  • The development of new compounds targeting the glycolytic pathway in trematodes remains a promising strategy, even in regions with known salicylanilide resistance.

  • Combination therapies involving this compound and a salicylanilide may offer a strategy to manage and potentially delay the development of resistance to either class of drug.

Future research should focus on conducting direct in vitro and in vivo studies to definitively confirm the absence of cross-resistance between this compound and a wider range of salicylanilides. This would involve the selection or generation of salicylanilide-resistant fluke isolates and their subsequent challenge with this compound, with quantitative outcomes such as IC50 values and controlled efficacy trials. Such studies would provide invaluable data for evidence-based parasite control recommendations.

References

A Comparative Analysis of Clorsulon and Nitroxynil Efficacy Against Adult Liver Flukes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the comparative efficacy of anthelmintic compounds is paramount for effective parasite control strategies. This guide provides a detailed comparison of two prominent flukicides, clorsulon and nitroxynil, focusing on their efficacy against adult liver flukes (Fasciola hepatica and Fasciola gigantica).

Mechanism of Action

This compound , a benzenesulphonamide, targets the parasite's energy metabolism. It inhibits key enzymes in the glycolytic pathway, the primary source of energy for liver flukes, ultimately leading to their death.[1][2][3][4] this compound is effective against adult and mature liver flukes.[1][5]

Nitroxynil , a nitrophenolic compound, works by uncoupling oxidative phosphorylation in the mitochondria of the fluke's cells.[6][7][8] This disruption of ATP production results in spastic paralysis and death of the parasite.[6] Nitroxynil is effective against adult and late immature liver flukes (6-8 weeks old).[6]

Quantitative Efficacy Data

The following table summarizes the efficacy of this compound and nitroxynil from various studies. It is important to note that many commercial formulations combine these active ingredients with other anthelmintics, such as ivermectin.

Study ReferenceDrug(s) AdministeredDosageAnimal ModelInfection TypeEfficacy against Adult Flukes (%)
Alfaro-Espinoza et al. (Peru)[9]This compound / Ivermectin2 mg/kg / 0.2 mg/kg BW, SCDairy CattleNaturally InfectedHighly Effective (Based on Fecal Egg Count Reduction)
Alfaro-Espinoza et al. (Peru)[9]Nitroxynil10 mg/kg BW, SCDairy CattleNaturally InfectedVarying Efficacy (Based on Fecal Egg Count Reduction)
Islam et al.[10]Ivermectin + this compoundNot specifiedCattleNaturally Infected100% (against Fasciola sp.)
Islam et al.[10]NitroxynilNot specifiedCattleNaturally Infected100% (against Fasciola sp.)
Richards et al. (1990)[11]NitroxynilNot specifiedDairy CattleNot specified99.1%
Rapic et al. (1988)[11]NitroxynilNot specifiedNot specifiedNot specified100%

BW: Body Weight; SC: Subcutaneous injection.

Experimental Protocols

The efficacy of anthelmintic drugs is primarily evaluated through in vivo studies, with the Fecal Egg Count Reduction Test (FECRT) being a common method for naturally infected animals.[12][13] Controlled efficacy studies often involve artificial infection and subsequent post-mortem examination.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is a widely used, non-invasive method to assess anthelmintic efficacy in ruminants under field conditions. The general protocol is as follows:

  • Animal Selection: A group of naturally infected animals with a pre-determined level of fluke infection (based on fecal egg counts) is selected.

  • Group Allocation: Animals are randomly assigned to a treatment group or an untreated control group.

  • Pre-treatment Sampling: Fecal samples are collected from all animals on Day 0 (before treatment) to establish a baseline egg count.

  • Treatment Administration: The treatment group receives the anthelmintic at the recommended dosage and route of administration. The control group remains untreated.

  • Post-treatment Sampling: Fecal samples are collected again from all animals at a specific time point post-treatment, typically 10-14 days for many anthelmintics.[12]

  • Efficacy Calculation: The percentage reduction in the mean fecal egg count of the treated group compared to the control group is calculated to determine the efficacy of the drug. An efficacy of less than 95% is generally considered indicative of anthelmintic resistance.[12]

Controlled Efficacy Study (Artificial Infection Model)

For a more controlled assessment, especially for determining efficacy against specific fluke stages, an artificial infection model is often employed.

  • Animal Selection: Fluke-naive animals are selected for the study.

  • Artificial Infection: Animals are orally infected with a known number of metacercariae (the infective stage of the liver fluke).

  • Treatment: At a pre-determined time post-infection (to target adult flukes, this is typically several weeks after infection), animals are treated with the test compound.

  • Necropsy: After a set period following treatment, the animals are euthanized, and their livers and bile ducts are carefully examined to recover and count the remaining adult flukes.

  • Efficacy Calculation: The number of flukes recovered from the treated group is compared to the number recovered from an untreated control group to calculate the percentage reduction and thus the efficacy of the drug.

Visualizing Experimental and Biological Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment animal_selection Animal Selection (Naturally Infected) group_allocation Group Allocation (Treatment vs. Control) animal_selection->group_allocation day_0_sampling Day 0 Fecal Sampling (Baseline Egg Count) group_allocation->day_0_sampling treatment_admin Treatment Administration day_0_sampling->treatment_admin post_treatment_sampling Post-Treatment Fecal Sampling (e.g., Day 14) treatment_admin->post_treatment_sampling efficacy_calc Efficacy Calculation (% Egg Reduction) post_treatment_sampling->efficacy_calc

Figure 1: General workflow for a Fecal Egg Count Reduction Test (FECRT).

mechanism_of_action cluster_this compound This compound cluster_nitroxynil Nitroxynil This compound This compound glycolysis Glycolytic Pathway Enzymes This compound->glycolysis Inhibits atp_c ATP Production (Energy) glycolysis->atp_c Disrupts death_c Fluke Death atp_c->death_c Leads to nitroxynil Nitroxynil oxphos Mitochondrial Oxidative Phosphorylation nitroxynil->oxphos Uncouples atp_n ATP Production (Energy) oxphos->atp_n Disrupts paralysis Spastic Paralysis atp_n->paralysis death_n Fluke Death paralysis->death_n Leads to

References

In Vitro vs. In Vivo Correlation of Clorsulon Efficacy Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo efficacy studies of Clorsulon, a potent anthelmintic agent primarily used against the liver fluke, Fasciola hepatica. By presenting experimental data, detailed methodologies, and pathway visualizations, this document aims to offer a clear correlation between laboratory-based assays and clinical outcomes in host animals.

Mechanism of Action: Targeting the Parasite's Energy Metabolism

This compound's efficacy stems from its ability to disrupt the energy metabolism of Fasciola hepatica. The parasite relies heavily on the glycolytic pathway for its energy supply. This compound acts as a competitive inhibitor of key enzymes within this pathway, specifically 3-phosphoglycerate (B1209933) kinase and phosphoglyceromutase. This inhibition blocks the parasite's ability to produce ATP, leading to paralysis and eventual death.[1]

This compound's Mechanism of Action in Fasciola hepatica cluster_glycolysis Glycolytic Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P Glyceraldehyde-3-Phosphate F16BP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate ATP_prod ATP Pyruvate->ATP_prod This compound This compound Inhibition_PGK Inhibition This compound->Inhibition_PGK Inhibition_PGM Inhibition This compound->Inhibition_PGM Inhibition_PGK->BPG13 Inhibition_PGM->PG3

This compound inhibits key enzymes in the glycolytic pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound's efficacy.

Table 1: In Vitro Efficacy of this compound against Fasciola hepatica
Assay TypeTargetMetricValueReference
Enzyme Inhibition3-phosphoglycerate kinase & phosphoglyceromutaseKi0.29 mM[1]
Adult Fluke CultureMature F. hepaticaObservation at 10 µg/ml (24h)Tegumental disruption[2]
Egg Hatch Assay (Combination with Ivermectin)F. hepatica EggsConcentration Range Tested0.036 to 76.18 mM (this compound)[3][4]

Note: The Egg Hatch Assay was performed with a combination product of this compound and Ivermectin, which should be considered when interpreting the data.

Table 2: In Vivo Efficacy of this compound against Fasciola hepatica in Ruminants
Host AnimalDosageRoute of AdministrationEfficacy (% Reduction)Study DetailsReference
Cattle3.5 mg/kgOral>99% (Flukes)Naturally infected[5]
Cattle7 mg/kgOral>99% (Flukes)Naturally infected[5]
Cattle7 mg/kgOral99% (Egg Count)Naturally infected[6]
Cattle (Dairy)2.5 mg/kg (with Levamisole)Intramuscular100% (Egg Count)Naturally infected[7]
Sheep3.5 mg/kgOral93.3% (Flukes)Naturally infected
Sheep7 mg/kgOral100% (Flukes)Naturally infected

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation.

In Vitro Efficacy Protocol: Adult Fluke Culture

This protocol is based on the methodology described for observing the effects of this compound on mature Fasciola hepatica.

  • Fluke Collection: Mature F. hepatica are collected from the bile ducts of naturally infected cattle at a slaughterhouse.

  • Culture Medium: Flukes are maintained in a suitable culture medium, such as RPMI-1640, supplemented with antibiotics to prevent bacterial contamination.

  • Drug Preparation: this compound is dissolved in a suitable solvent, like dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then made to achieve the desired final concentrations in the culture medium.

  • Incubation: Healthy, motile flukes are placed in individual wells of a culture plate containing the culture medium with or without this compound (control). A typical incubation involves exposing flukes to 10 µg/ml of this compound.[2]

  • Observation: Flukes are incubated at 37°C and their motility and any morphological changes, particularly to the tegument, are observed and recorded at specific time points (e.g., 24, 48, 72 hours) using light or scanning electron microscopy.

In Vitro Adult Fluke Culture Workflow A Collect Mature Flukes (from infected cattle bile ducts) D Incubate Flukes (37°C in culture plates) A->D B Prepare Culture Medium (e.g., RPMI-1640 + antibiotics) B->D C Prepare this compound Solution (dissolved in DMSO) F Treatment Group (Medium + this compound) C->F E Control Group (Medium + DMSO) D->E allocate D->F allocate G Observe and Record (Motility and morphological changes) E->G F->G In Vivo Controlled Efficacy Test Workflow A Select Naturally Infected Cattle (confirm with fecal egg counts) B Randomly Allocate to Groups A->B C Control Group (Placebo) B->C D Treatment Group (this compound) B->D E Administer Treatment C->E D->E F Monitor Fecal Egg Counts E->F G Necropsy and Fluke Recovery F->G H Calculate Efficacy G->H

References

A Head-to-Head Pharmacokinetic Comparison: Clorsulon vs. Closantel in Ruminants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Clorsulon and closantel (B1026) are two widely utilized anthelmintic agents in veterinary medicine, primarily for the treatment and control of liver fluke infections in ruminants. While both are effective flukicides, their pharmacokinetic profiles dictate their clinical application, dosage regimens, and overall efficacy. This guide provides a comprehensive, data-driven comparison of the pharmacokinetics of this compound and closantel, drawing from various studies in cattle, sheep, and goats.

Executive Summary

This guide synthesizes pharmacokinetic data from multiple studies to offer a comparative overview of this compound and closantel. The key differentiators in their pharmacokinetic profiles lie in their absorption rates, plasma protein binding, and elimination half-lives. Closantel generally exhibits a much longer elimination half-life compared to this compound, leading to a more sustained therapeutic concentration. Conversely, this compound is absorbed and eliminated more rapidly. These differences have significant implications for dosing frequency and the duration of protective efficacy.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters for this compound and closantel across different ruminant species and routes of administration, as reported in various independent studies. It is important to note that direct comparisons should be made with caution, as the experimental conditions across these studies were not identical.

This compound Pharmacokinetic Parameters
SpeciesRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hours)AUC (day*ng/mL)T½ (days)Bioavailability (%)
Cattle Intravenous (IV)338,500 ± 6,070-4,830 ± 9412.37 ± 0.98-
Subcutaneous (SC)33,100 ± 838125,330 ± 9252.01 ± 0.62112 ± 17
Subcutaneous (SC)65,250 ± 1,220129,630 ± 1,3003.84 ± 1.42103 ± 14
Subcutaneous (SC)1210,800 ± 1,7301221,500 ± 3,3205.36 ± 0.60114 ± 18
Intraruminal10~3,00024---
Sheep Oral7-15-1.17~60
Intravenous (IV)7---0.71-
Goats Oral7-14-0.96~55
Intravenous (IV)7---0.5-

Data compiled from multiple sources.[1][2][3][4][5]

Closantel Pharmacokinetic Parameters
SpeciesRoute of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (hours)AUC (µg·day/mL)T½ (days)Bioavailability (%)
Cattle Oral1045-558-48-14-21~50 (relative to parenteral)
Parenteral (SC/IM)545-558-48-14-21-
Sheep Oral1047.0 ± 11.18-24130326.7~50 (relative to IM)
Intramuscular (IM)547.9 ± 4.48-24102722.7-
Intraruminal (IR)7.5Similar to goatsSlower than goats~3x higher than goats14-
Goats Intraruminal (IR)7.5Similar to sheep62.4-4.7-
Intramuscular (IM)3.75-Earlier than IR---

Data compiled from multiple sources.[6][7][8][9][10]

Experimental Protocols

The data presented above were generated from studies employing rigorous experimental designs. Below are representative methodologies for pharmacokinetic studies of this compound and closantel.

Typical this compound Pharmacokinetic Study Protocol

A study investigating the pharmacokinetics of this compound in cattle involved the following steps.[2][4][5] Thirty-two healthy, young Brown Swiss cattle were used.[2][4][5] The animals were divided into four groups, with each group receiving a different treatment: a single intravenous dose of 3 mg/kg body weight, or subcutaneous doses of 3, 6, or 12 mg/kg body weight.[2][4][5] Serial blood samples were collected from the jugular vein at predetermined time points up to 24 days post-administration.[2][4][5] Plasma was separated by centrifugation and stored frozen until analysis. This compound concentrations in plasma were determined using a validated high-performance liquid chromatography (HPLC) method.[11] Pharmacokinetic parameters were then calculated using non-compartmental analysis.[4]

Clorsulon_PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Animal_Selection Healthy Cattle Selection Grouping Grouping (n=4 groups) Animal_Selection->Grouping Dosing Drug Administration (IV & SC at different doses) Grouping->Dosing Sampling Serial Blood Sampling (up to 24 days) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage (Frozen) Processing->Storage Analysis HPLC Analysis Storage->Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Analysis->PK_Analysis Results Parameter Calculation (Cmax, Tmax, AUC, T½) PK_Analysis->Results

Caption: Experimental workflow for a typical this compound pharmacokinetic study in cattle.

Typical Closantel Pharmacokinetic Study Protocol

A representative study on the pharmacokinetics of closantel in sheep involved the following procedures.[9] Two groups of five sheep each were administered closantel.[9] One group received a 10 mg/kg oral dose, while the other received a 5 mg/kg intramuscular dose.[9] Blood samples were collected from the jugular vein at various time points up to 8 weeks post-dosing.[9] Plasma was harvested and analyzed for closantel concentrations, often using HPLC with fluorescence detection for enhanced sensitivity.[12] The resulting plasma concentration-time data was then used to determine the key pharmacokinetic parameters.[9]

Closantel_PK_Workflow cluster_animal_phase_closantel Animal Phase cluster_lab_phase_closantel Laboratory Phase cluster_data_phase_closantel Data Analysis Phase Animal_Selection_C Healthy Sheep Selection Grouping_C Grouping (n=2 groups) Animal_Selection_C->Grouping_C Dosing_C Drug Administration (Oral & IM) Grouping_C->Dosing_C Sampling_C Serial Blood Sampling (up to 8 weeks) Dosing_C->Sampling_C Processing_C Plasma Separation Sampling_C->Processing_C Analysis_C HPLC-Fluorescence Analysis Processing_C->Analysis_C PK_Analysis_C Pharmacokinetic Modeling Analysis_C->PK_Analysis_C Results_C Parameter Determination (Cmax, Tmax, AUC, T½) PK_Analysis_C->Results_C

Caption: Experimental workflow for a typical Closantel pharmacokinetic study in sheep.

Comparative Discussion

The pharmacokinetic data reveals significant differences between this compound and closantel that influence their clinical use.

Absorption and Bioavailability: Both drugs are well-absorbed following oral and parenteral administration. This compound's bioavailability after oral administration is approximately 55-60% in sheep and goats.[1] In cattle, subcutaneous administration of this compound results in high bioavailability, ranging from 103% to 114%.[2][4] Closantel's oral bioavailability in sheep is around 50% compared to parenteral routes, which is attributed to its strong binding to digesta.[6]

Distribution: A key distinguishing feature is their extent of plasma protein binding. Closantel is extensively bound to plasma proteins, particularly albumin (>99%).[6][8] This high degree of binding limits its distribution to tissues but contributes to its long persistence in the bloodstream.[8] this compound also binds to plasma proteins, but to a lesser extent (~75%).[13]

Metabolism and Elimination: Closantel is poorly metabolized, with the majority of the drug excreted unchanged in the feces.[8][14] This, combined with its high plasma protein binding, results in a very long elimination half-life, ranging from 2 to 4 weeks in sheep and cattle.[8][14] In contrast, this compound has a much shorter elimination half-life, typically around 24-28 hours after oral administration in sheep and goats.[1][15] A significant portion of the administered this compound dose is excreted unchanged in the urine.[1] Goats have been shown to eliminate this compound more effectively than sheep, which may impact its efficacy in this species.[1]

Logical Flow of Pharmacokinetic Comparison

The following diagram illustrates the logical flow for comparing the pharmacokinetic profiles of this compound and closantel, from drug administration to the evaluation of their therapeutic implications.

PK_Comparison_Logic cluster_inputs Drug & Host Factors cluster_pk_processes Pharmacokinetic Processes (ADME) cluster_pk_parameters Pharmacokinetic Parameters cluster_outcomes Therapeutic Implications Drug_Properties Drug Properties (this compound vs. Closantel) Absorption Absorption Drug_Properties->Absorption Distribution Distribution (Plasma Protein Binding) Drug_Properties->Distribution Metabolism Metabolism Drug_Properties->Metabolism Excretion Excretion Drug_Properties->Excretion Host_Factors Host Factors (Species, Route of Admin.) Host_Factors->Absorption Host_Factors->Distribution Host_Factors->Metabolism Host_Factors->Excretion PK_Params Cmax, Tmax, AUC, T½ Absorption->PK_Params Distribution->PK_Params Metabolism->PK_Params Excretion->PK_Params Dosage_Regimen Dosage Regimen Design PK_Params->Dosage_Regimen Efficacy Duration of Efficacy PK_Params->Efficacy Species_Variation Species-Specific Dosing PK_Params->Species_Variation

Caption: Logical flow for the head-to-head pharmacokinetic comparison of this compound and Closantel.

Conclusion for the Scientific Community

The distinct pharmacokinetic profiles of this compound and closantel have direct implications for their clinical application in ruminants. The rapid absorption and shorter half-life of this compound make it suitable for treating existing fluke infections, but may require more frequent administration for sustained control in environments with high reinfection pressure. In contrast, the exceptionally long half-life of closantel, due to its extensive plasma protein binding and slow elimination, provides a prolonged period of therapeutic activity, making it an excellent choice for prophylactic control programs.

The differences in pharmacokinetics between species, particularly the more rapid elimination of both drugs in goats compared to sheep, underscore the importance of species-specific dosage recommendations to ensure optimal efficacy.[1][7] Future head-to-head studies under identical experimental conditions would be invaluable for a more direct and precise comparison of these two important anthelmintics. Such studies would further refine our understanding and optimize the use of these agents in the control of fasciolosis in livestock.

References

Statistical analysis of fluke burden reduction after Clorsulon treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of fluke burden reduction following treatment with Clorsulon, offering a comparative perspective against other flukicides. The information is based on experimental data from various studies, with detailed methodologies and visual representations of key processes to support research and development in parasitology.

Executive Summary

This compound is a benzenedisulfonamide compound widely used as a flukicide, particularly against the liver fluke Fasciola hepatica. Its primary mechanism of action involves the inhibition of enzymes in the glycolytic pathway, the main energy source for these parasites.[1][2] By disrupting their energy metabolism, this compound effectively leads to the death of the flukes.[3] This guide presents data on its efficacy, both as a standalone treatment and in combination with other anthelmintics, and compares its performance with other common flukicides.

Comparative Efficacy of this compound

The efficacy of this compound in reducing fluke burden has been evaluated in several studies, primarily in cattle, sheep, and goats. The following tables summarize the quantitative data from these experiments, showcasing the percentage reduction in fluke numbers and fecal egg counts at various dosages and against different developmental stages of Fasciola hepatica.

Table 1: Efficacy of this compound Monotherapy in Cattle
Age of InfectionDosage (mg/kg)Route of AdministrationFluke Burden Reduction (%)Fecal Egg Count Reduction (%)Reference
8-week-old (experimental)2Injectable62.6-[4]
8-week-old (experimental)4Injectable95.7-[4]
8-week-old (experimental)8Injectable97.3-[4]
8-week-old (experimental)16Injectable99.8-[4]
Mature (natural)7Oral100100[4]
Mature (natural)3.5Oral99.21-[5]
Mature (natural)7Oral100-[5]
Table 2: Efficacy of this compound Monotherapy in Sheep and Goats
AnimalAge of InfectionDosage (mg/kg)Route of AdministrationFluke Burden Reduction (%)Fecal Egg Count Reduction (%)Reference
SheepMature (natural)3.5Oral93.33-[5]
SheepMature (natural)7Oral100-[5]
SheepImmature (6 weeks)15->90-[6]
SheepMature (16 weeks)2.5->90-[6]
GoatsAdult (experimental)3.5Oral8382[7]
GoatsAdult (experimental)7Oral9898[7]
GoatsAdult (experimental)11Oral99100[7]
GoatsAdult (experimental)15Oral100100[7]
Table 3: Comparative and Combination Efficacy of this compound
TreatmentAnimalDosage (mg/kg)Fluke Burden Reduction (%)Fecal Egg Count Reduction (%)NotesReference
This compoundCattle3.5 (Oral)>99-Compared to Albendazole (B1665689)[8]
This compoundCattle7 (Oral)>99-Compared to Albendazole[8]
AlbendazoleCattle10 (Oral)76-Compared to this compound[8]
This compound + IvermectinCattle7 (Oral) + 0.2 (SC)-99Concurrent administration[9]
Ivermectin onlyCattle0.2 (SC)-No significant changeControl for combination study[9]
This compound/LevamisoleDairy Cattle2.5/2.5 (IM)-100Combination formulation[10]
Ivermectin + this compoundCattle-29.7 (4-week old flukes)-Compared to other combinations[11]
Ivermectin + this compoundCattle-99.2 (adult flukes)-Compared to other combinations[11]

Experimental Protocols

The evaluation of flukicide efficacy typically follows a standardized experimental workflow. The methodologies cited in the presented data generally adhere to the following key steps:

1. Animal Selection and Acclimatization:

  • Healthy, fluke-free animals of the target species (e.g., cattle, sheep) are selected.

  • Animals are acclimatized to the study conditions for a period before the experiment begins.

2. Experimental Infection:

  • For studies on immature flukes, animals are experimentally infected with a known number of Fasciola hepatica metacercariae.

  • For studies on mature flukes, animals with natural infections are often used, confirmed by pre-treatment fecal egg counts.

3. Treatment Allocation:

  • Animals are randomly allocated to different treatment groups, including a control group (placebo or no treatment) and groups receiving different dosages of this compound or comparator drugs.

  • Body weight is measured to ensure accurate dosing.

4. Drug Administration:

  • This compound and other oral medications are typically administered as a drench or paste.

  • Injectable formulations are administered subcutaneously (SC) or intramuscularly (IM) at a specified site.[2]

5. Post-Treatment Monitoring and Data Collection:

  • Fecal samples are collected at specified intervals (e.g., 7, 14, and 21 days post-treatment) to determine fecal egg counts (FEC).[9][10]

  • Common techniques for FEC include the McMaster technique and the Flukefinder® fecal sedimentation method.[10]

6. Necropsy and Fluke Recovery:

  • At the end of the study period (e.g., 7-8 days or 3 weeks post-treatment), animals are euthanized.[7][8]

  • The liver and bile ducts are carefully examined, and all flukes are collected, counted, and in some cases, staged (immature vs. mature).

7. Statistical Analysis:

  • The percentage reduction in fluke burden is calculated for each treatment group relative to the control group.

  • The reduction in fecal egg counts is also calculated by comparing post-treatment counts to pre-treatment levels and to the control group.

  • Statistical tests are used to determine the significance of the observed differences between treatment groups.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical experimental workflow.

Clorsulon_Mechanism_of_Action cluster_fluke Liver Fluke (Fasciola hepatica) Glucose Glucose Glycolysis Glycolytic Pathway Glucose->Glycolysis Energy ATP (Energy) Glycolysis->Energy This compound This compound This compound->Glycolysis Inhibits enzymes Inhibition Inhibition

Caption: Mechanism of action of this compound on the liver fluke's energy metabolism.

Flukicide_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment A Animal Selection (Fluke-Free) B Experimental Infection (Metacercariae) A->B C Random Allocation to Groups B->C D Control Group (Placebo/Untreated) C->D E This compound Group(s) C->E F Comparator Drug Group(s) C->F G Post-Treatment Fecal Egg Counts (FEC) D->G E->G F->G H Necropsy & Fluke Burden Count G->H I Statistical Analysis (% Reduction) H->I

References

Navigating Parasite Control in Ruminants: A Comparative Analysis of Clorsulon and Moxidectin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of antiparasitic agents is critical for effective parasite control in livestock. This guide provides a detailed comparison of the individual and potential combined efficacy of clorsulon and moxidectin (B1677422), benchmarked against alternative treatments. The analysis is supported by experimental data and detailed methodologies to aid in informed decision-making for future research and development.

The management of parasitic infections in cattle, particularly liver flukes (Fasciola hepatica) and gastrointestinal nematodes, presents a significant challenge to livestock health and productivity. This guide explores the therapeutic profiles of two key antiparasitic drugs: this compound, a potent flukicide, and moxidectin, a broad-spectrum endectocide. While often used in combination with other macrocyclic lactones like ivermectin, the specific pairing of this compound with moxidectin is less documented. This analysis will, therefore, extrapolate the potential benefits of such a combination based on their individual mechanisms of action and available efficacy data, and compare it with existing treatment options.

Mechanisms of Action: A Tale of Two Targets

The efficacy of a combination therapy hinges on the distinct and complementary mechanisms of its components. This compound and moxidectin exemplify this principle by targeting different physiological pathways within the parasites.

This compound is a benzenesulfonamide (B165840) that specifically targets the adult stages of the liver fluke, Fasciola hepatica.[1][2] Its primary mode of action is the inhibition of key enzymes in the glycolytic pathway, the main energy source for these flukes.[1][3] By disrupting enzymes such as phosphoglycerate kinase and phosphoglyceromutase, this compound effectively starves the parasite of the energy required for survival.[4]

Moxidectin , a macrocyclic lactone, exhibits a broader spectrum of activity against a wide range of internal and external parasites.[5] Its mechanism involves binding to glutamate-gated chloride ion channels and GABA-gated chloride channels in the nerve and muscle cells of invertebrates.[6][7] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell, which results in paralysis and ultimately the death of the parasite.[5][6][7] Mammals are generally unaffected as they do not possess glutamate-gated chloride channels, and moxidectin has a low affinity for mammalian GABA receptors.[1]

Comparative Efficacy: A Data-Driven Overview

While direct studies on a combined moxidectin and this compound formulation are scarce, analysis of their individual efficacies and studies on similar combinations provide valuable insights. The following tables summarize the quantitative data on the efficacy of these compounds and their alternatives against key parasites in cattle.

Table 1: Efficacy of Antiparasitic Agents Against Adult Fasciola hepatica

TreatmentActive Ingredient(s)Efficacy (%)Study Reference
This compoundThis compound99.2 - 99[8][9][10]
Moxidectin + Triclabendazole (B1681386)Moxidectin, Triclabendazole>99.5[8]
Ivermectin + this compoundIvermectin, this compound99.2[8][11]
AlbendazoleAlbendazole66.7[12]
RafoxanideRafoxanide68.2[12]
TriclabendazoleTriclabendazole78[12]

Table 2: Efficacy Against Immature Stages of Fasciola hepatica

TreatmentActive Ingredient(s)4-week old fluke Efficacy (%)6-week old fluke Efficacy (%)8-week old fluke Efficacy (%)Study Reference
Moxidectin + TriclabendazoleMoxidectin, Triclabendazole90.998.0>99.5[8]
Ivermectin + this compoundIvermectin, this compound29.743.453.2[8]
Ivermectin + Closantel (B1026)Ivermectin, Closantel26.868.290.6[8]

Table 3: Efficacy Against Common Gastrointestinal Nematodes in Cattle (Fecal Egg Count Reduction %)

TreatmentActive Ingredient(s)Ostertagia ostertagiCooperia spp.Haemonchus placeiStudy Reference
Long-acting MoxidectinMoxidectinLower fecal egg counts than IVCL & CONLower fecal egg counts than IVCL & CONLower fecal egg counts than IVCL & CON[3][7]
Ivermectin + this compoundIvermectin, this compoundLower fecal egg counts than CONLower fecal egg counts than CONLower fecal egg counts than CON[3][7]
IvermectinIvermectin---[13]

(Note: "IVCL" refers to Ivermectin + this compound, "CON" refers to untreated control. Specific percentage reductions for each nematode species were not always detailed in the abstracts, but significant reductions were noted.)

Experimental Protocols: A Framework for Efficacy Evaluation

The evaluation of anthelmintic efficacy follows standardized protocols to ensure the reliability and comparability of results. The World Association for the Advancement of Veterinary Parasitology (WAAVP) provides guidelines for these studies.[1][14][15] A typical experimental design for a fecal egg count reduction test (FECRT) is outlined below.

Fecal Egg Count Reduction Test (FECRT) Protocol

1. Animal Selection and Acclimatization:

  • Select a group of cattle with naturally acquired parasitic infections. A minimum of 15 animals per treatment group is recommended.[9]

  • Animals should not have been treated with an anthelmintic in the preceding 8-12 weeks.[9]

  • House the animals in a controlled environment and allow for an acclimatization period of at least one week before the start of the study.

2. Pre-treatment Sampling and Allocation:

  • Collect individual fecal samples from all animals to determine the baseline fecal egg counts (FEC) using a standardized method like the modified McMaster technique.

  • Animals are then randomly allocated to different treatment groups, including a negative control (untreated) group, ensuring a similar distribution of pre-treatment FECs across all groups.

3. Treatment Administration:

  • Administer the anthelmintic products to the respective treatment groups according to the manufacturer's instructions. The dosage is typically based on the individual body weight of the animals.

4. Post-treatment Sampling:

  • Collect individual fecal samples again at a specified time point post-treatment. This interval varies depending on the drug class: 7 days for levamisole, 10-14 days for benzimidazoles, and 14-16 days for macrocyclic lactones.[16]

5. Fecal Egg Count Analysis:

  • Conduct fecal egg counts on the post-treatment samples using the same method as the pre-treatment analysis.

6. Efficacy Calculation:

  • The percentage reduction in FEC is calculated for each treatment group using the following formula: Efficacy (%) = [1 - (Mean FEC of treatment group post-treatment / Mean FEC of control group post-treatment)] x 100

  • A reduction of less than 95% is generally considered indicative of anthelmintic resistance.[9]

Visualizing the Mechanisms and Workflow

To better understand the biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Moxidectin_Mechanism Moxidectin Moxidectin GluCl Glutamate-gated Chloride Channels Moxidectin->GluCl Binds to GABA_R GABA-gated Chloride Channels Moxidectin->GABA_R Binds to Membrane Increased Chloride Ion Influx GluCl->Membrane GABA_R->Membrane Hyperpolarization Hyperpolarization of Nerve/Muscle Cells Membrane->Hyperpolarization Paralysis Paralysis of the Parasite Hyperpolarization->Paralysis Death Death of the Parasite Paralysis->Death

Caption: Mechanism of action for moxidectin.

Clorsulon_Mechanism cluster_enzymes Key Enzymes This compound This compound Inhibition Inhibition This compound->Inhibition Glycolytic_Pathway Glycolytic Pathway in Liver Fluke Energy_Production ATP Production (Energy) Glycolytic_Pathway->Energy_Production Enzyme_1 Phosphoglycerate Kinase Enzyme_1->Glycolytic_Pathway Enzyme_2 Phosphoglyceromutase Enzyme_2->Glycolytic_Pathway Starvation Energy Deprivation (Starvation) Inhibition->Enzyme_1 Inhibition->Enzyme_2 Death Death of the Fluke Starvation->Death

Caption: Mechanism of action for this compound.

Experimental_Workflow Start Start: Animal Selection & Acclimatization Pre_Sampling Pre-treatment Fecal Sampling (Day 0) Start->Pre_Sampling Allocation Random Allocation to Treatment Groups Pre_Sampling->Allocation Treatment Anthelmintic Administration Allocation->Treatment Post_Sampling Post-treatment Fecal Sampling Treatment->Post_Sampling FEC Fecal Egg Count Analysis Post_Sampling->FEC Efficacy Efficacy Calculation (% Reduction) FEC->Efficacy End End: Results & Analysis Efficacy->End

Caption: Experimental workflow for a Fecal Egg Count Reduction Test.

Alternative Parasite Control Strategies

An over-reliance on chemical anthelmintics has led to the development of parasite resistance.[17] Integrated parasite management strategies are therefore crucial for sustainable livestock health. These include:

  • Grazing Management: Rotational grazing and avoiding overstocking can reduce pasture contamination with infective parasite stages.[18]

  • Genetic Selection: Breeding animals with a natural resistance to certain parasites can reduce the need for chemical treatments.[19]

  • Nutritional Supplementation: Well-nourished animals are better able to mount an effective immune response against parasites.[18][19]

  • Biological Control: The use of naturally occurring fungi that trap and kill nematode larvae in the pasture is an emerging area of research.[19]

  • Vaccination: Although not yet widely available for many cattle parasites, vaccines represent a promising future alternative.[17]

  • Herbal Dewormers: Research into the anthelmintic properties of various plants is ongoing, with some studies showing promising results.[13]

Conclusion

The combination of this compound and moxidectin holds theoretical promise for broad-spectrum parasite control in cattle, simultaneously targeting adult liver flukes and a wide array of nematodes. However, the lack of direct comparative studies necessitates a cautious approach. The data presented here, derived from studies of the individual components and similar combination products, suggests that such a pairing could be highly effective. For drug development professionals, this highlights a potential area for new product formulation and research. For researchers and veterinarians, the existing data underscores the importance of selecting antiparasitic agents based on a thorough understanding of their mechanisms, efficacy against specific parasites, and the local resistance landscape. An integrated approach that combines strategic chemical use with alternative control measures will be paramount in ensuring the long-term health and productivity of cattle.

References

A Comparative Guide to Analytical Methods for Clorsulon Detection: Established HPLC-UV vs. a Novel UPLC-MS/MS Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Clorsulon in veterinary drug formulations. The information presented is based on published analytical method validation studies and aims to provide an objective performance comparison to aid researchers in selecting the most suitable method for their applications.

Data Presentation: Performance Metrics Comparison

The following table summarizes the key performance metrics for the established HPLC-UV method and the new UPLC-MS/MS method for this compound detection.

Performance MetricEstablished HPLC-UV MethodNew UPLC-MS/MS Method
Linearity (R²) 0.9998[1][2]>0.999[3][4][5]
Accuracy (Recovery %) 98-102%99.90 ± 1.30%[6][7]
Precision (RSD %) < 2%Not explicitly stated
Limit of Detection (LOD) 0.3 µg/mL[3][4][5]Not explicitly stated
Limit of Quantification (LOQ) 1.0 µg/mL[3][4][5]0.001 mg/kg (in tissue)[8]
Analysis Time Longer run timesShorter run times
Specificity GoodHigh, less interference

Experimental Protocols

Established Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is commonly used for the simultaneous estimation of this compound and Ivermectin in combined pharmaceutical dosage forms.[1][2]

1. Sample Preparation:

  • Standard and sample solutions are prepared in methanol (B129727).[1][2]

  • For a combined dosage form, a specific amount of the formulation is accurately weighed and dissolved in methanol to achieve a known concentration.

2. Instrumentation and Analytical Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Thermo BDS C-18 (15 cm x 4.6 mm, 5 µm)[1][2] or equivalent.

  • Mobile Phase: A mixture of acetonitrile, methanol, and purified water in a proportion of 60:30:10 (v/v/v).[1][2]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 245 nm.[1][2]

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Quantification is based on the peak area of this compound in the chromatogram, which is compared against a standard calibration curve.[9]

  • The method is validated according to ICH guidelines for accuracy, precision, linearity, range, specificity, LOD, and LOQ.[1][2]

New Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and specificity for the detection of this compound residues, particularly in complex matrices like milk and animal tissues.[8]

1. Sample Preparation (for animal-derived products):

  • Extraction: The sample is homogenized with acetone, followed by centrifugation.[8]

  • Liquid-Liquid Extraction: The supernatant is subjected to extraction with ethyl acetate (B1210297) in the presence of a sodium chloride solution.[8]

  • Delipidation: An acetonitrile-hexane partition is used to remove fats.[8]

  • Solid-Phase Extraction (SPE) Cleanup: The extract is cleaned up using an ethylenediamine-N-propylsilanized silica (B1680970) gel cartridge.[8]

  • Final Solution: The eluate is evaporated and the residue is dissolved in an acetonitrile/water mixture.[8]

2. Instrumentation and Analytical Conditions:

  • Instrument: A Liquid Chromatograph/Tandem Mass Spectrometer (LC/MS/MS).[8]

  • Chromatographic Separation: Achieved using a UPLC system, which allows for faster separations with higher resolution compared to conventional HPLC.

  • Ionization: Electrospray Ionization (ESI) is commonly used.

  • Mass Spectrometry: A tandem mass spectrometer is used for quantification and confirmation of this compound.

3. Data Analysis:

  • A calibration curve is prepared using a this compound reference standard in a mixture of acetonitrile/water (1:1).[8]

  • The content of this compound in the sample is determined using the prepared calibration curve.[8]

  • Confirmation tests are conducted using LC-MS/MS to ensure the identity of the analyte.[8]

Visualizations

Experimental Workflow of the New UPLC-MS/MS Method

G Figure 1: UPLC-MS/MS Experimental Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Homogenization Sample Homogenization (with Acetone) Centrifugation Centrifugation Homogenization->Centrifugation LLE Liquid-Liquid Extraction (Ethyl Acetate) Centrifugation->LLE Delipidation Delipidation (Acetonitrile-Hexane) LLE->Delipidation SPE Solid-Phase Extraction (Cleanup) Delipidation->SPE Final_Solution Final Sample Solution SPE->Final_Solution UPLC UPLC Separation Final_Solution->UPLC Injection MSMS Tandem MS Detection UPLC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Raw Data Confirmation Confirmation of Identity Quantification->Confirmation Report Final Report Confirmation->Report

Caption: UPLC-MS/MS Experimental Workflow for this compound Detection.

Logical Relationships in Analytical Method Validation (ICH Guidelines)

G Figure 2: Logical Hierarchy of Analytical Method Validation Parameters cluster_parameters Validation Parameters Validation Analytical Method Validation ICH Guideline Q2(R1) Accuracy Accuracy Validation->Accuracy Precision Precision Repeatability Intermediate Precision Reproducibility Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness LOD->LOQ related to Linearity->Range dependent on

Caption: Logical Hierarchy of Analytical Method Validation Parameters.

References

Safety Operating Guide

Proper Disposal of Clorsulon: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Clorsulon, a benzenesulfonamide (B165840) compound used as an antiparasitic agent, is crucial for maintaining laboratory safety and environmental protection.[1][2] Adherence to established disposal protocols minimizes the risk of contamination and ensures compliance with regulatory standards. This guide provides essential information for researchers, scientists, and drug development professionals on the safe and logistical aspects of this compound disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound.[3] Personnel handling this compound waste should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, to avoid skin, eye, and respiratory tract irritation.[4][5] In case of a spill, it should be contained to prevent environmental release. For minor spills, the material can be dampened with water to prevent dusting and then swept or vacuumed into a suitable container for disposal.[3] For major spills, it is important to alert emergency responders.[3]

Step-by-Step Disposal Procedures

The disposal of this compound and its containers must be carried out in accordance with all applicable local, state, and federal regulations.[3][5] The following steps provide a general guideline for proper disposal:

  • Waste Characterization : Determine if the this compound waste is classified as hazardous waste according to regulatory definitions.[4] This classification will dictate the appropriate disposal pathway.

  • Container Management :

    • Empty containers should be punctured to prevent reuse.[3]

    • For non-hazardous waste, empty containers may be disposed of in an authorized landfill or through incineration.[3][6]

    • For hazardous waste, both the residual product and the container must be managed as hazardous waste.

  • Waste Collection and Storage :

    • Collect this compound waste in designated, properly labeled, and sealed containers.

    • Store the waste in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal Method :

    • Do not dispose of this compound waste down the drain or in household garbage.[3][7]

    • Engage a licensed waste disposal company for the final disposal of this compound waste.[8] The waste should be transported to an approved waste disposal plant.[4]

    • Recycling should be considered wherever possible.[3]

Key Disposal Considerations

ConsiderationGuidelineSource
Regulatory Compliance All waste must be handled in accordance with local, state, and federal regulations.[3][5]
Container Disposal Puncture containers to prevent re-use. Dispose of in an authorized landfill or by incineration.[3][6]
Water Contamination Do not allow wash water from cleaning equipment or the product itself to enter drains or waterways.[3][6]
Spill Management For minor spills, dampen with water, and sweep into a suitable container. For major spills, contain and alert emergency responders.[3]
Professional Disposal Consult a Waste Management Authority or a specialist disposal company for proper disposal.[3][8]
Hazardous Waste Chemical waste generators must determine if the waste is classified as hazardous.[4]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Clorsulon_Disposal_Workflow cluster_start Start cluster_characterization Waste Characterization cluster_non_hazardous Non-Hazardous Waste Path cluster_hazardous Hazardous Waste Path cluster_spill Spill Response start This compound Waste Generated characterize Characterize Waste (Hazardous vs. Non-Hazardous) start->characterize spill Spill Occurs start->spill puncture_container Puncture Empty Container characterize->puncture_container Non-Hazardous collect_hazardous Collect in Labeled, Sealed Container characterize->collect_hazardous Hazardous landfill Dispose in Authorized Landfill or via Incineration puncture_container->landfill store_hazardous Store in Designated Area collect_hazardous->store_hazardous waste_vendor Contact Licensed Waste Disposal Vendor store_hazardous->waste_vendor minor_spill Minor Spill: Dampen, Sweep into Container spill->minor_spill Minor major_spill Major Spill: Contain & Alert Responders spill->major_spill Major minor_spill->collect_hazardous

References

comprehensive guide to handling Clorsulon, including essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures. This information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Author: BenchChem Technical Support Team. Date: December 2025

Clorsulon is a benzenesulfonamide (B165840) derivative used as an antiparasitic agent.[1] It is considered a hazardous substance and requires careful handling to avoid personal exposure.[2] The primary hazards include serious eye irritation and potential damage to organs through prolonged or repeated exposure.[3]

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, powdered form, adherence to proper PPE protocols is mandatory to minimize exposure.

Recommended Personal Protective Equipment for Handling this compound

Protection Type Recommended Equipment Rationale & Best Practices
Eye/Face Protection Goggles or Safety glasses with side-shields[4] Protects against dust particles and splashes. An eye wash unit should be readily accessible.[2]
Skin Protection - Chemically resistant gloves (nitrile rubber, polychloroprene, butyl rubber)[2]- Long-sleeved clothing or lab coat[4]- P.V.C. apron[2] Prevents skin contact. Gloves should be inspected for degradation before use and replaced if contaminated.[2] Hands should be washed thoroughly after glove removal.[2]

| Respiratory Protection | Effective dust mask or respirator[4] | Required when there is a risk of inhaling dust particles.[2][5] For major spills or in poorly ventilated areas, a self-contained breathing apparatus is necessary.[6] |

Operational Plan: Safe Handling and Storage

Handling Procedures:

  • Avoid Contact: All personal contact, including inhalation and ingestion, should be strictly avoided.[2][4]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation to control airborne levels.[4]

  • Prevent Dust Formation: Avoid actions that generate dust.[4] If handling the powder, use procedures like dampening with water before sweeping to prevent dust from becoming airborne.[2]

  • Grounding: All equipment used when handling the product must be grounded to prevent static discharge, as dust clouds may form an explosive mixture with air.[2][4]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[4][5] Wash hands thoroughly before breaks and immediately after handling the product.[4]

Storage Procedures:

  • Container: Store in a tightly closed, original container in a dry and well-ventilated place.[4]

  • Temperature: Store at room temperature or below 25°C (77°F).[4][5] Protect from light.[5][7]

  • Incompatibilities: Store away from strong oxidizing agents.[2][4]

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Cleanup prep1 Review SDS prep2 Don Required PPE (Goggles, Gloves, Lab Coat, Respirator) prep1->prep2 prep3 Ensure Proper Ventilation (Fume Hood) prep2->prep3 handle1 Weigh/Handle Chemical (Avoid Dust Generation) prep3->handle1 Begin Work handle2 Ground All Equipment handle1->handle2 store1 Store in Tightly Closed Container handle2->store1 cleanup1 Clean Work Area handle2->cleanup1 store2 Store in Cool, Dry, Ventilated Area store1->store2 cleanup2 Doff PPE cleanup1->cleanup2 cleanup3 Wash Hands Thoroughly cleanup2->cleanup3

Caption: Workflow for the safe handling of this compound.

Emergency and Disposal Plans

Spill Response Protocol: Immediate and appropriate action is crucial in the event of a spill to prevent environmental contamination and personnel exposure.

  • Minor Spills:

    • Contain the spillage immediately.[2]

    • Clean up spills promptly, avoiding contact with skin and eyes and breathing in dust.[2]

    • Wear full personal protective equipment, including a dust respirator.[2]

    • Use dry clean-up procedures.[2] You can vacuum or sweep the material.[2] The vacuum cleaner must be fitted with a HEPA filter.[2]

    • Dampen the spilled powder with water to prevent dusting before sweeping.[2]

    • Place the collected material into suitable, labeled containers for disposal.[2]

  • Major Spills:

    • Alert emergency responders and inform them of the hazard's location and nature.[2]

    • Evacuate and caution personnel in the area.[2][6]

    • Avoid all personal contact, including inhalation.[2]

    • Wear a breathing apparatus in addition to protective gloves and clothing.[2]

G This compound Spill Response Procedure start Spill Occurs is_major Major Spill? start->is_major contain_minor Contain Spillage is_major->contain_minor No alert Alert Emergency Responders is_major->alert Yes minor_path No ppe_minor Wear Full PPE (incl. Dust Respirator) contain_minor->ppe_minor cleanup_minor Use Dry Cleanup: Dampen, Sweep/HEPA Vacuum ppe_minor->cleanup_minor dispose_minor Place in Labeled Container for Disposal cleanup_minor->dispose_minor major_path Yes evacuate Evacuate & Alert Area Personnel alert->evacuate ppe_major Wear Breathing Apparatus & Full PPE evacuate->ppe_major await_response Await Emergency Response Team ppe_major->await_response

Caption: Decision tree for responding to a this compound spill.

First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) but avoid mouth-to-mouth resuscitation.[6]
Skin Contact Remove contaminated clothing and shoes. Rinse the skin thoroughly with large amounts of water and soap.[4][6] Seek medical attention if irritation develops.[4]
Eye Contact Immediately flush eyes with large amounts of running water for several minutes, holding eyelids open.[3][6] Remove contact lenses if present.[6] Consult a physician if symptoms persist.[3]

| Ingestion | Do NOT induce vomiting.[6] Wash out the mouth with water if the person is conscious.[6] Never give anything by mouth to an unconscious person and get immediate medical attention.[4][6] |

Disposal Plan:

  • Product Disposal: Unused this compound should be disposed of by consulting the manufacturer for recycling options or a licensed Waste Management Authority.[2]

  • Container Disposal: Empty containers may contain residual dust and should be handled with the same precautions as the product itself.[2] Dispose of containers in an approved landfill or by incineration.[8]

  • Environmental Precautions: Do not allow the chemical or its containers to contaminate water sources or drains.[6][8] All wash water should be collected for treatment before disposal.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clorsulon
Reactant of Route 2
Clorsulon

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.